Quinacrine methanesulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
316-05-2 |
|---|---|
Molecular Formula |
C25H38ClN3O7S2 |
Molecular Weight |
592.2 g/mol |
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;methanesulfonic acid |
InChI |
InChI=1S/C23H30ClN3O.2CH4O3S/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;2*1-5(2,3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H3,(H,2,3,4) |
InChI Key |
BSSDNUXUOKRRHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CS(=O)(=O)O.CS(=O)(=O)O |
Appearance |
Solid powder |
Other CAS No. |
316-05-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
83-89-6 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mepacrine dimethanesulfonate salt |
Origin of Product |
United States |
Foundational & Exploratory
Quinacrine Methanesulfonate: A Comprehensive Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacrine, a 9-aminoacridine derivative historically used as an antimalarial and antiprotozoal agent, is experiencing a resurgence in interest due to its potent and pleiotropic anticancer, anti-prion, and anti-inflammatory activities. This technical guide provides an in-depth exploration of the core mechanisms of action of quinacrine methanesulfonate. It consolidates quantitative data on its various molecular targets, details the experimental protocols used to elucidate its multifaceted effects, and visualizes the key signaling pathways it modulates. The complex pharmacology of quinacrine, involving DNA intercalation, enzyme inhibition, and modulation of critical cellular signaling pathways such as NF-κB and p53, underscores its potential for drug repurposing and the development of novel therapeutic strategies.
Core Mechanisms of Action
This compound exerts its biological effects through a variety of mechanisms, reflecting its ability to interact with multiple cellular components. The primary mechanisms are detailed below.
DNA Intercalation and Topoisomerase Inhibition
Quinacrine's planar acridine ring structure allows it to intercalate between the base pairs of DNA. This interaction is a key aspect of its cytotoxic effects. The binding of quinacrine to DNA is a noncooperative event that adheres to the neighbor exclusion principle. This intercalation stabilizes the DNA duplex, as evidenced by a significant increase in its thermal melting temperature.
Furthermore, quinacrine acts as a topoisomerase inhibitor.[1][2] It has been shown to inhibit the catalytic activity of topoisomerase IIα by binding to its ATPase domain, rather than by trapping the DNA-topoisomerase cleavage complex, a mechanism distinct from topoisomerase poisons like etoposide.[3] This inhibition of topoisomerase activity leads to DNA damage and can trigger S-phase cell cycle arrest and apoptosis.[2][4]
Inhibition of Phospholipase A2 (PLA2)
Quinacrine is a well-established inhibitor of phospholipase A2 (PLA2), an enzyme crucial for the production of arachidonic acid and subsequent inflammatory mediators like prostaglandins and leukotrienes.[5] By inhibiting PLA2, quinacrine can suppress inflammatory responses.[5] This mechanism is also thought to contribute to its anticancer effects, as PLA2 activity has been linked to NF-κB activation.[1]
Modulation of the NF-κB Signaling Pathway
Quinacrine is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancer types and promotes cell survival, proliferation, and inflammation.[6] Quinacrine has been shown to inhibit both constitutive and TNF-α-inducible NF-κB activation.[7] This inhibition can sensitize cancer cells to apoptosis induced by other agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[6]
Activation of the p53 Tumor Suppressor Pathway
A pivotal discovery in the context of its anticancer activity is quinacrine's ability to activate the p53 tumor suppressor protein.[8] In cancer cells with wild-type p53, quinacrine can induce p53 expression and promote its transcriptional activity, leading to the upregulation of pro-apoptotic target genes like Bax and the cell cycle inhibitor p21.[2][8] This activation of p53 appears to be, at least in part, a consequence of NF-κB inhibition, as there is a known cross-talk between these two pathways.[1]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of quinacrine from various studies.
Table 1: IC50 Values of Quinacrine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 7.5 | [4] |
| MDA-MB-231 | Breast Cancer | 8.5 | [4] |
| SGC-7901 | Gastric Cancer | 16.18 | [8] |
| HT29 | Colon Carcinoma | 1.0 | [7] |
| RKO | Colon Carcinoma | 5.0 | [7] |
| H2452 | Mesothelioma | 3.46 | [9] |
| H226 | Mesothelioma | Not specified, but sensitive | [9] |
Table 2: Thermodynamic Parameters of Quinacrine Binding to Calf Thymus DNA
| Parameter | Value | Reference |
| Binding Affinity (K) | One order of magnitude higher than Methylene Blue | |
| Heat Capacity Change (ΔCp) | -146 cal/(mol·K) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of quinacrine.
DNA Intercalation and Topoisomerase Inhibition Assay
Objective: To determine if quinacrine intercalates into DNA and inhibits topoisomerase activity.
Protocol: Topoisomerase I DNA Relaxation Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).
-
Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase I.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Relaxed DNA will migrate slower than supercoiled DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA.
Phospholipase A2 (PLA2) Inhibition Assay
Objective: To quantify the inhibitory effect of quinacrine on PLA2 activity.
Protocol: Fluorometric PLA2 Assay
-
Substrate Preparation: Prepare a fluorescent phospholipid substrate, such as 1-acyl-2-(12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl)-sn-glycero-3-phosphocholine (NBD-PC), in a suitable assay buffer.
-
Enzyme and Inhibitor Preparation: Prepare a solution of purified PLA2 enzyme and serial dilutions of this compound.
-
Reaction Initiation: In a 96-well plate, mix the PLA2 enzyme with the different concentrations of quinacrine or a vehicle control and pre-incubate for a defined period.
-
Substrate Addition: Initiate the reaction by adding the fluorescent substrate to each well.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the fluorescent fatty acid from the phospholipid results in an increase in fluorescence intensity.
-
Data Analysis: Calculate the rate of reaction for each quinacrine concentration and determine the IC50 value.
NF-κB Reporter Assay
Objective: To measure the effect of quinacrine on NF-κB transcriptional activity.
Protocol: Luciferase-Based Reporter Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or a cancer cell line with known NF-κB activity) and transiently transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound.
-
Stimulation (Optional): To assess the inhibition of induced NF-κB activity, stimulate the cells with an NF-κB activator such as TNF-α.
-
Cell Lysis: After the desired incubation period, lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in NF-κB activity relative to the control.
p53 Activation Assay
Objective: To determine if quinacrine activates the p53 pathway.
Protocol: Western Blot Analysis for p53 and its Targets
-
Cell Culture and Treatment: Culture cancer cells with wild-type p53 (e.g., MCF-7) and treat them with different concentrations of this compound for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p53, phospho-p53 (at specific serine residues to indicate activation), p21, and Bax. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by quinacrine and a typical experimental workflow.
Caption: Quinacrine inhibits the NF-κB signaling pathway.
Caption: Quinacrine activates the p53 tumor suppressor pathway.
Caption: Workflow for an NF-κB luciferase reporter assay.
Conclusion
This compound is a promiscuous pharmacological agent with a complex and multifaceted mechanism of action. Its ability to intercalate into DNA, inhibit key enzymes like topoisomerase and phospholipase A2, and modulate critical signaling pathways such as NF-κB and p53, provides a strong rationale for its repurposing in oncology and other therapeutic areas. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this remarkable molecule. Further research into the synergistic effects of quinacrine with other chemotherapeutic agents and the development of targeted delivery systems may unlock its full clinical utility.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 4. med.uio.no [med.uio.no]
- 5. The phospholipase A2 inhibitor quinacrine prevents increased immunoreactivity to cytoplasmic phospholipase A2 (cPLA2) and hydroxynonenal (HNE) in neurons of the lateral septum following fimbria-fornix transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Inhibition of phospholipase A2 and prostaglandin synthase activities a" by Ifeoma Felicia Chukwuma, Victor Onukwube Apeh et al. [digital.car.chula.ac.th]
- 8. scispace.com [scispace.com]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
The History and Discovery of Quinacrine Methanesulfonate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacrine, a synthetic acridine derivative, holds a significant place in the history of medicinal chemistry. Initially developed as an antimalarial agent, its therapeutic applications have since expanded to encompass rheumatology, oncology, and infectious diseases. This technical guide provides a comprehensive overview of the history, discovery, and core scientific principles of quinacrine, with a specific focus on its methanesulfonate salt. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, mechanism of action, and early clinical evaluation. The guide includes structured data from seminal studies, detailed experimental protocols, and visualizations of its key signaling pathways to facilitate a deeper understanding of this multifaceted compound.
Introduction
Quinacrine, also known as mepacrine or by its trade name Atabrine, emerged as a critical therapeutic agent in the 20th century. Its development was a landmark in the era of synthetic drug discovery, breaking the reliance on naturally sourced quinine for the treatment of malaria.[1] The methanesulfonate salt of quinacrine was one of the formulations developed for clinical use. This document traces the journey of quinacrine from its origins in German industrial laboratories to its widespread use and subsequent investigation for a variety of medical conditions.
History and Discovery
The quest for a synthetic antimalarial was driven by the strategic importance of quinine, the supply of which was vulnerable to disruption. Following World War I, German pharmaceutical companies, notably I.G. Farben, invested heavily in this area of research.[1]
Key Developments:
-
1920s-1930s: In the late 1920s and early 1930s, a team at Bayer, a part of the I.G. Farben conglomerate, synthesized a series of acridine derivatives.[1][2]
-
1932: Quinacrine (mepacrine) was synthesized.[1] The discovery is credited to Hans Andersag and his colleagues at I.G. Farben.[3]
-
World War II: With the Japanese capture of the Dutch East Indies, the world's primary source of quinine, quinacrine became the principal antimalarial for the Allied forces.[4][5] Over three million soldiers were administered the drug, making it one of the most extensively studied synthetic drugs of its time.[6] This widespread use provided a large dataset on its efficacy and safety under field conditions.
-
Post-War Era: The development of chloroquine in 1934, also by Hans Andersag, eventually led to the displacement of quinacrine as the first-line antimalarial due to a better side-effect profile.[1][3] However, research into quinacrine continued, uncovering its therapeutic potential in other diseases, including lupus erythematosus and giardiasis.[6]
Chemical Synthesis and Formulation
Quinacrine is chemically known as N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethyl-1,4-pentanediamine. The synthesis involves the condensation of 3,9-dichloro-7-methoxyacridine with 1-diethylamino-4-aminopentane.[7]
Experimental Protocol: Synthesis of Quinacrine Hydrochloride
The following protocol is based on the process described in U.S. Patent 2,459,777.[8]
Step 1: Condensation
-
A mixture of 3,9-dichloro-7-methoxyacridine and a slight excess (not exceeding 50%) of 1-diethylamino-4-aminopentane is prepared in the presence of phenol.
-
The reaction mixture is heated to facilitate the condensation reaction, forming the quinacrine base.
Step 2: Isolation of Quinacrine Base
-
After the reaction is complete, the mixture is cooled.
-
An aqueous solution of sodium hydroxide is added to neutralize the reaction mixture.
-
Sufficient water is added to adjust the specific gravity of the aqueous layer to be below 1.062.
-
The mixture is allowed to separate into two layers: an upper aqueous layer containing salts and a lower oily layer of crude quinacrine base.
-
The aqueous layer is removed by decantation or pumping.
Step 3: Washing and Purification
-
The crude quinacrine base is washed with several volumes of water by heating to approximately 80°C with stirring, followed by cooling to allow separation.
-
The wash water is removed, and this process is repeated as necessary.
Step 4: Conversion to Hydrochloride Salt
-
After the final wash, water and a stoichiometric amount of 36% hydrochloric acid are added to the purified quinacrine base.
-
The mixture is heated to about 80°C with agitation for approximately two hours to form the hydrochloride salt in solution.
-
The pH is adjusted to between 3.8 and 4.8.
-
The solution is cooled to induce crystallization of quinacrine hydrochloride, which is then collected by filtration and dried.
Experimental Protocol: Preparation of Quinacrine Methanesulfonate
The methanesulfonate salt is prepared from the free base.[7]
-
The purified quinacrine free base is dissolved in a suitable alcoholic solvent.
-
A stoichiometric amount of methanesulfonic acid is added to the solution.
-
The this compound salt is precipitated from the solution by the addition of diethyl ether.
-
The precipitate is collected by filtration, washed with ether, and dried under vacuum.
Pharmacological Profile
Mechanism of Action
Quinacrine exhibits a complex mechanism of action, interacting with multiple cellular targets, which accounts for its broad spectrum of activity.
-
DNA Intercalation and Topoisomerase Inhibition: Quinacrine intercalates into DNA, interfering with DNA and RNA synthesis.[9] This action is also linked to the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[10][11] This inhibition contributes to its antiparasitic and anticancer effects.
-
Phospholipase A2 (PLA2) Inhibition: Quinacrine is a known inhibitor of phospholipase A2, an enzyme that releases arachidonic acid from cell membranes.[12] Arachidonic acid is a precursor to pro-inflammatory prostaglandins and leukotrienes.
-
NF-κB Pathway Inhibition: By inhibiting PLA2, quinacrine can suppress the activation of the transcription factor NF-κB, which plays a key role in inflammation and cell survival.[13] Quinacrine has been shown to block the binding of the p65 subunit of NF-κB to DNA.[14]
-
p53 Activation: Quinacrine can activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[15][16] This activation appears to be independent of DNA damage and may involve the stabilization of p53 by preventing its ubiquitination.[16]
Pharmacokinetics
-
Absorption and Distribution: Quinacrine is rapidly absorbed after oral administration. It is widely distributed in the body and concentrates in tissues, particularly the liver, spleen, and lungs.[1]
-
Metabolism and Excretion: Quinacrine is metabolized in the liver, and its metabolites are excreted in the urine. One of its urinary metabolites is 6-chloro-9-amino-2-hydroxyacridine.[17]
Early Clinical Efficacy and Toxicity
The extensive use of quinacrine during WWII provided a wealth of clinical data on its efficacy as an antimalarial and its associated toxicities.
Efficacy Data
The standard therapeutic course for acute malaria attacks in the U.S. Army was 2.8 grams of quinacrine administered over 7 days.[18]
| Efficacy Parameter | Result | Citation |
| Fever Cessation (Vivax Malaria) | ~90% of cases within 22 hours; remainder within 48-72 hours | [19] |
| Parasite Clearance (Vivax Malaria) | ~80% of patients with negative blood smears within 48 hours; almost 100% at 96 hours | [19] |
| Relapse Interval (Vivax Malaria) | Average of 53 days, compared to 24 days with quinine | [18][19] |
| Suppressive Efficacy | 0.1 g daily was completely effective in suppressing both P. vivax and P. falciparum infections | [18] |
| Cerebral Malaria Mortality | 21% in a series of 19 patients treated with quinacrine, compared to 37% in 146 patients treated with quinine | [19] |
Toxicity and Adverse Events
While generally effective, quinacrine was associated with a number of adverse effects.
| Toxicity Profile | Incidence/Description | Citation |
| Common Adverse Effects | Yellow discoloration of the skin, gastrointestinal upset (nausea, vomiting, diarrhea), headache. | [4][6] |
| Neuropsychiatric Effects | Rare (less than 1 per 1,000), including headache, mental depression, delirium, and psychoses. | [19][20] |
| Serious Adverse Effects (Rare) | Aplastic anemia and hepatitis, reported in approximately 1 in 500,000 soldiers during WWII. These were associated with higher doses than the standard 100 mg/day. | [6] |
Signaling Pathway and Workflow Diagrams
Quinacrine's Inhibition of the NF-κB Pathway
Caption: Quinacrine inhibits NF-κB signaling via PLA2 and direct DNA binding blockade.
Quinacrine's Activation of the p53 Pathway
Caption: Quinacrine activates p53 by preventing its degradation, leading to apoptosis.
Experimental Workflow: Synthesis and Formulation
Caption: Workflow for the synthesis of quinacrine base and its methanesulfonate salt.
Conclusion
This compound represents a pivotal molecule in the history of synthetic drug development. Its discovery and deployment as an antimalarial during a critical period of global conflict underscored the power of medicinal chemistry. While it has been largely superseded by newer agents for its original indication, the complex pharmacology of quinacrine continues to inspire research into its potential for treating a range of other diseases. This guide has provided a technical overview of its history, synthesis, and mechanism of action, offering a valuable resource for scientists and researchers engaged in the ongoing exploration of this remarkable compound. The multifaceted nature of its cellular interactions, particularly its effects on key signaling pathways such as NF-κB and p53, suggests that the story of quinacrine is far from over.
References
- 1. A Brief History of Malaria - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Other Foe: The U.S. Army's Fight against Malaria in the Pacific Theater, 1942-45 - The Army Historical Foundation [armyhistory.org]
- 5. War and Disease: Biomedical Research on Malaria in the Twentieth Century - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial drug toxicities in patients with cutaneous lupus and dermatomyositis: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US2459777A - Process of making quinacrine - Google Patents [patents.google.com]
- 9. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The phospholipase A2 inhibitor quinacrine prevents increased immunoreactivity to cytoplasmic phospholipase A2 (cPLA2) and hydroxynonenal (HNE) in neurons of the lateral septum following fimbria-fornix transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinacrine, a PLA2 inhibitor, alleviates LPS-induced acute kidney injury in rats: Involvement of TLR4/NF-κB/TNF α-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
- 17. Facile preparation of 6-chloro-9-amino-2-hydroxyacridine, a urinary metabolite of quinacrine and quinacrine mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. History | AMEDD Center of History & Heritage [achh.army.mil]
- 19. quinacrine.org [quinacrine.org]
- 20. oupm.co.uk [oupm.co.uk]
An In-depth Technical Guide to Quinacrine Methanesulfonate: Chemical Properties and Structure
Quinacrine methanesulfonate, a derivative of the acridine class of organic compounds, is a bioactive molecule that has garnered significant attention for its diverse pharmacological applications.[1][2] Historically utilized as an antimalarial agent, its therapeutic potential has expanded to include roles as an antiprotozoal, in the treatment of certain autoimmune diseases like lupus erythematosus, and more recently, as a subject of investigation for its anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and mechanism of action.
| Property | Value | Reference(s) |
| CAS Number | 316-05-2 | [1][2][6] |
| Molecular Formula | C₂₅H₃₈ClN₃O₇S₂ (Note: Some sources cite slightly different formulas, likely due to hydration states) | [1] |
| Molecular Weight | 592.17 g/mol | [1][2] |
| Synonyms | Mepacrine dimethanesulfonate salt | [1][2][6] |
| Appearance | Bright yellow crystalline solid | [7][8] |
| Solubility | Soluble in water.[9] The dihydrochloride form is soluble in water (1g in ~35ml).[8] | [8][9] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1] |
Chemical Structure and Identification
Quinacrine possesses a tricyclic acridine core. The methanesulfonate salt form involves the protonation of the basic nitrogen atoms of the quinacrine molecule by methanesulfonic acid.
-
IUPAC Name: N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine;dimethanesulfonic acid[6]
-
InChI Key: BSSDNUXUOKRRHO-UHFFFAOYSA-N[6]
-
Canonical SMILES: CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CS(=O)(=O)O.CS(=O)(=O)O
Mechanism of Action and Signaling Pathways
Quinacrine's biological activities are multifaceted, stemming from its ability to interact with several cellular components and modulate key signaling pathways.[5] Its primary mechanisms of action include DNA intercalation and the inhibition of various enzymes.
One of the most well-documented mechanisms is its ability to insert itself between the base pairs of DNA, a process known as intercalation.[3][4] This interaction can inhibit DNA replication and transcription, processes that are vital for cell proliferation.[4][10] This is a key factor in its efficacy against rapidly dividing cells, such as cancer cells and parasites.[5][10]
In the context of cancer, quinacrine has been shown to modulate critical signaling pathways that regulate cell survival and apoptosis.[5][11] Notably, it can activate the p53 tumor suppressor pathway while simultaneously inhibiting the pro-survival NF-κB (nuclear factor-kappa B) signaling cascade.[5][12][13] The activation of p53 can lead to cell cycle arrest and apoptosis, while the inhibition of NF-κB sensitizes cancer cells to cell death signals.[5][14] Furthermore, studies have indicated that quinacrine can inhibit topoisomerase activity, leading to DNA damage and S-phase arrest in the cell cycle.[13] It has also been reported to inhibit the activity of enzymes like phospholipase A2 and fibroblast growth factor receptor 1 (FGFR1).[3][15]
References
- 1. T34224-100mg | this compound [316-05-2] Clinisciences [clinisciences.com]
- 2. NB-64-77983-500mg | this compound [316-05-2] Clinisciences [clinisciences.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. m.youtube.com [m.youtube.com]
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- 6. medkoo.com [medkoo.com]
- 7. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinacrine [drugfuture.com]
- 9. medkoo.com [medkoo.com]
- 10. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinacrine Induces Nucleolar Stress in Treatment-Refractory Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. biorxiv.org [biorxiv.org]
Quinacrine Methanesulfonate: A Technical Guide to Cellular Uptake and Accumulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular uptake and accumulation of quinacrine methanesulfonate. Quinacrine, a weakly basic and lipophilic molecule, readily permeates cellular membranes and exhibits a distinct pattern of subcellular distribution, primarily characterized by its accumulation in acidic organelles.[1][2] This process, known as lysosomotropism or "acid trapping," is a critical determinant of its intracellular concentration and subsequent biological activity.[1][3] Furthermore, its cellular levels are actively modulated by efflux pumps such as P-glycoprotein (P-gp), which has significant implications for its therapeutic efficacy, particularly in targeting the central nervous system.[4][5][6]
Mechanisms of Cellular Uptake and Efflux
Quinacrine's journey into the cell is multifaceted, involving both passive diffusion and carrier-mediated processes. Its lipophilic nature allows it to cross the plasma membrane, after which it becomes sequestered in acidic vesicles.[1][7]
-
Passive Diffusion and Lysosomal Trapping : As a weak base, quinacrine can diffuse across cellular membranes in its neutral state. Upon entering the acidic environment of lysosomes (pH 4-5), it becomes protonated.[1][2] This charged, cationic form is less membrane-permeable and becomes effectively trapped and concentrated within these organelles.[1][3] This trapping mechanism is a primary driver of the high intracellular accumulation of quinacrine.[2]
-
Saturable Transport : Studies have shown that quinacrine uptake also involves saturable, carrier-mediated transport processes, suggesting the involvement of specific transporters.[3] The uptake kinetics can be described by Michaelis-Menten parameters in certain cell types.[4]
-
P-glycoprotein (P-gp) Efflux : The accumulation of quinacrine is significantly limited by the P-glycoprotein (P-gp) efflux transporter, a member of the ATP-binding cassette (ABC) transporter family.[4][6] P-gp actively pumps quinacrine out of cells, which is a major factor in the drug's poor accumulation in the brain and contributes to multidrug resistance in cancer cells.[5][6] Inhibition of P-gp can dramatically increase intracellular and brain concentrations of quinacrine.[5]
Quantitative Data on Cellular Uptake and Accumulation
The following tables summarize key quantitative parameters related to the uptake and accumulation of quinacrine in various biological systems.
Table 1: Kinetic Parameters of Quinacrine Uptake
| Cell Type | Parameter | Value | Reference |
|---|---|---|---|
| Umbilical Smooth Muscle Cells | K_m | 8.7 µM | [4] |
| Peripheral Mononucleated Leukocytes | K_m | 1.14 µM | [4] |
| Lymphocytes | K_m | 6.32 µM |[4] |
Table 2: Tissue Distribution of Quinacrine in Mice (Oral Dosing, 40 mg/kg/day for 29-31 days)
| Mouse Strain | Tissue | Concentration (µM) | Reference |
|---|---|---|---|
| Wild-Type | Brain | ~1.6 µM | [5] |
| P-gp Deficient (Mdr1⁰/⁰) | Brain | ~84 µM | [5] |
| Wild-Type | Liver | Similar to Mdr1⁰/⁰ | [5] |
| P-gp Deficient (Mdr1⁰/⁰) | Spleen | Higher than Wild-Type | [5] |
| P-gp Deficient (Mdr1⁰/⁰) | Kidney | Higher than Wild-Type |[5] |
Table 3: Intratumoral Concentrations in Mice (Daily Dosing)
| Compound | Treatment Duration | Mean Tumor Concentration (ng/mL) | Reference |
|---|---|---|---|
| Quinacrine | 7 days | 710 | [8] |
| Quinacrine | 14 days | 1700 | [8] |
| Quinacrine | 28 days | 1200 |[8] |
Table 4: In Vitro Efficacy Against SARS-CoV-2
| Parameter | MOI 0.1 | MOI 0.01 | Reference |
|---|---|---|---|
| EC₅₀ | 1.88 ± 0.41 µM | 0.582 ± 0.34 µM | [9] |
| IC₅₀ | 1.373 µM | 0.579 µM | [9] |
| Selectivity Index (SI) | 3.5 | 11.2 |[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of quinacrine's cellular pharmacokinetics. Below are outlines of common experimental protocols.
Protocol 1: Flow Cytometric Analysis of Quinacrine Uptake in Platelets
This method is used to assess dense granule storage and release defects by measuring the uptake of quinacrine (also known as mepacrine), which fluoresces upon accumulation in these granules.[10][11][12]
-
Blood Collection : Collect venous blood into sodium citrate tubes.[10][11] Samples must be kept at room temperature and processed promptly to avoid platelet activation.[12]
-
Platelet Preparation : Dilute whole blood (e.g., 1:40) with a balanced salt solution such as Hanks Balanced Salt Solution (HBSS).[10][11]
-
Incubation : Incubate a 300 µL aliquot of the cell suspension with a working concentration of quinacrine (e.g., 4 µM) at 37°C for 10-30 minutes.[11] For platelet-specific identification, co-incubation with a fluorescently-labeled platelet-specific antibody (e.g., anti-CD42) can be performed.[12]
-
Analysis : Dilute the sample further with HBSS and analyze using a flow cytometer. Quinacrine fluorescence is typically measured in the green channel (e.g., FL1).
-
Release Assay (Optional) : To measure release, after the uptake incubation period, stimulate platelets with an agonist (e.g., thrombin) and measure the decrease in cellular fluorescence.[10]
Protocol 2: Quantification of Quinacrine in Tissues by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying quinacrine and its metabolites in complex biological matrices like brain tissue or tumors.[5][8]
-
Tissue Homogenization : Harvest tissues from animals at specified time points after drug administration.[5] Weigh the tissue and homogenize it in an appropriate buffer.
-
Protein Precipitation/Extraction : Add a protein precipitation agent (e.g., acetonitrile) containing an internal standard (e.g., chlorphenamine) to the homogenate to extract the drug and remove proteins.[5]
-
Centrifugation : Centrifuge the samples to pellet the precipitated protein and other cellular debris.
-
LC-MS/MS Analysis : Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Chromatography : Use a suitable C18 column with a mobile phase gradient (e.g., methanol/water with trifluoroacetic acid and ammonium formate) to separate quinacrine from its metabolites and other endogenous compounds.[5]
-
Mass Spectrometry : Operate the mass spectrometer in positive-ion mode using electrospray ionization (ESI). Monitor the parent-to-product ion transitions for quinacrine (e.g., m/z 400.5 > 142.2) and the internal standard using Multiple Reaction Monitoring (MRM).[5]
-
-
Quantification : Construct a standard curve using known concentrations of quinacrine to quantify the drug concentration in the tissue samples.
Visualizing Cellular Pathways and Workflows
Mechanism of Lysosomal Trapping
Quinacrine's accumulation is primarily driven by its sequestration in lysosomes. The following diagram illustrates this fundamental mechanism.
Caption: Mechanism of quinacrine lysosomal trapping.
Experimental Workflow for Cellular Uptake
The logical flow for a typical in vitro experiment to measure quinacrine uptake is depicted below.
Caption: Generalized workflow for in vitro quinacrine uptake assay.
Key Signaling Pathways Modulated by Quinacrine
Quinacrine's anticancer effects are attributed to its ability to modulate multiple critical signaling pathways.[4][13]
Caption: Major signaling pathways affected by quinacrine.
References
- 1. Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Uptake Study in Lysosome-Enriched Fraction: Critical Involvement of Lysosomal Trapping in Quinacrine Uptake but Not Fluorescence-Labeled Verapamil Transport at Blood-Retinal Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics of Quinacrine Efflux from Mouse Brain via the P-glycoprotein Efflux Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multimodal Investigation into the Interaction of Quinacrine with Microcavity-Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Quinacrine, an Antimalarial Drug with Strong Activity Inhibiting SARS-CoV-2 Viral Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A flow cytometric assay using mepacrine for study of uptake and release of platelet dense granule contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cincinnatichildrens.org [cincinnatichildrens.org]
- 13. Repurposing quinacrine for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinacrine Methanesulfonate: A Comprehensive Technical Guide for its Application as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacrine, a molecule with a rich history in medicinal chemistry, has emerged as a versatile and powerful fluorescent probe in a multitude of biological applications. Its intrinsic fluorescence properties, which are sensitive to the local microenvironment, make it an invaluable tool for researchers in cell biology, biochemistry, and drug discovery. This technical guide provides an in-depth overview of Quinacrine methanesulfonate, focusing on its core fluorescent properties, detailed experimental protocols for its use, and its application in studying cellular pathways and molecular interactions. Quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Introduction
Quinacrine is a heterocyclic aromatic organic compound, historically utilized as an antimalarial and antiprotozoal agent.[1] Beyond its therapeutic applications, the fluorescent nature of the quinacrine ring system has led to its adoption as a probe in various biological assays. This compound, a salt of quinacrine, is often used in these applications due to its solubility in aqueous solutions.
The fluorescence of quinacrine is characterized by its sensitivity to the surrounding environment, including pH, polarity, and binding to macromolecules. This property allows it to be used for a range of applications, including the staining of specific cellular compartments, the investigation of DNA and protein interactions, and the measurement of physiological parameters like pH.
Physicochemical and Fluorescence Properties
The utility of this compound as a fluorescent probe is defined by its photophysical characteristics. A summary of these key properties is provided in the tables below.
Table 1: General Physicochemical Properties of Quinacrine
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀ClN₃O | [1] |
| Molecular Weight | 399.96 g/mol | [1] |
| Form | Bright yellow crystalline solid | |
| Solubility | Soluble in water |
Table 2: Fluorescence Properties of Quinacrine
| Parameter | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~420-440 nm | pH dependent | [2] |
| 436 nm | In fixed cells | [3] | |
| Emission Maximum (λem) | ~500-525 nm | pH dependent | [2] |
| 525 nm | In fixed cells | [3] | |
| Quantum Yield (Φ) | High for the dication form | pH 8 to H₀ -6 | [3] |
| Fluorescence Lifetime (τ) | Multi-exponential decay | Indicative of a multicomponent system | [4] |
| 9.012 ns (neutral form) | [4] | ||
| 3.152 ns (protonated form) | [4] | ||
| 564 ps (partially protonated) | [4] |
Note: Fluorescence properties of quinacrine are highly dependent on the solvent, pH, and its binding state. The values presented here are representative.
Key Applications and Experimental Protocols
Quinacrine's unique fluorescent properties have been harnessed for a variety of applications in biological research. This section details the protocols for some of its most common uses.
Staining of Cellular Organelles and Chromosomes
Quinacrine is known to accumulate in acidic organelles, such as lysosomes, and to bind to AT-rich regions of DNA, making it a useful stain for these structures.[5]
-
Cell Preparation: Culture cells to be stained on glass-bottom dishes or chamber slides to allow for high-resolution imaging.
-
Preparation of Quinacrine Staining Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C. On the day of the experiment, dilute the stock solution in a serum-free cell culture medium to a final working concentration of 200 µM.[6]
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the Quinacrine staining solution to the cells and incubate for 5-15 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells twice with a solution of 2% glucose in 50 mM MES/50 mM MOPS (pH 7.5).[6]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for Quinacrine (e.g., excitation ~430 nm, emission ~535 nm).[6]
-
Chromosome Preparation: Prepare metaphase chromosome spreads on microscope slides using standard cytogenetic techniques.
-
Staining Solution: Prepare a 0.5% (w/v) solution of this compound in deionized water.
-
Staining: Flood the slide with the Quinacrine solution and stain for 10-20 minutes at room temperature.
-
Washing: Rinse the slide briefly in deionized water and then differentiate in McIlvaine's buffer (pH 5.6) for 1-2 minutes.
-
Mounting and Imaging: Mount the slide with a coverslip using a suitable mounting medium and observe under a fluorescence microscope with the appropriate filter set.
Analysis of Platelet Dense Granules by Flow Cytometry
Quinacrine is actively taken up and stored in the dense granules of platelets. A deficiency in these granules, known as storage pool disease, can be diagnosed by measuring the uptake of quinacrine using flow cytometry.[7][8]
-
Blood Collection: Collect whole blood into a tube containing an appropriate anticoagulant (e.g., sodium citrate).
-
Quinacrine Incubation: Incubate whole blood with a final concentration of 2 µM Quinacrine for 1 hour at 37°C.
-
Antibody Staining: Following incubation, add a fluorescently labeled antibody against a platelet surface marker (e.g., CD41 or CD61) to identify the platelet population. Incubate for 15-20 minutes at room temperature in the dark.
-
Red Blood Cell Lysis (Optional): If necessary, lyse the red blood cells using a commercially available lysis buffer.
-
Washing: Wash the cells with PBS.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter, as well as the platelet-specific antibody staining. Analyze the fluorescence intensity of Quinacrine in the platelet population.
Investigation of Prion Protein (PrP) Aggregation
Quinacrine has been shown to inhibit the formation of the scrapie isoform of the prion protein (PrPSc), the hallmark of prion diseases.[9][10] Its fluorescence can be used to study its interaction with PrP and the kinetics of aggregation.
The interaction of Quinacrine with prion proteins can be investigated through various biophysical techniques, including fluorescence spectroscopy. A general workflow is depicted below.
Caption: Workflow for investigating Quinacrine-Prion protein interaction.
Protein-Ligand Binding Studies via Fluorescence Quenching
The fluorescence of a protein, often due to tryptophan residues, can be quenched upon the binding of a ligand. This phenomenon can be exploited to study the binding affinity and stoichiometry of protein-ligand interactions. Quinacrine itself can act as a fluorescent ligand whose fluorescence is altered upon binding to a protein.
Caption: Experimental workflow for protein-ligand binding analysis using fluorescence quenching.
Signaling Pathway Visualization
Quinacrine's inhibitory effect on prion propagation provides a basis for visualizing its interaction within a simplified signaling context.
Proposed Mechanism of Quinacrine in Inhibiting Prion Propagation
Quinacrine is thought to interfere with the conversion of the normal cellular prion protein (PrPC) to the infectious scrapie form (PrPSc).[11][12] This interaction can be depicted as follows:
Caption: Quinacrine's proposed inhibition of PrPSc formation.
Conclusion
This compound is a readily available and cost-effective fluorescent probe with a broad range of applications in modern biological research. Its environmental sensitivity allows for the qualitative and quantitative assessment of various cellular processes and molecular interactions. The protocols and workflows provided in this guide offer a starting point for researchers looking to incorporate this versatile tool into their experimental repertoire. As with any fluorescent probe, careful optimization of staining conditions and appropriate controls are crucial for obtaining reliable and reproducible results. The continued exploration of quinacrine and its derivatives is likely to unveil new and exciting applications in the fields of cell biology, diagnostics, and drug development.
References
- 1. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cincinnatichildrens.org [cincinnatichildrens.org]
- 8. Mepacrine Flow Cytometry Assay for the Diagnosis of Platelet δ-granule Defects: Literature Review on Methods-Towards a Shared Detailed Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of quinacrine treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous quinacrine treatment results in the formation of drug-resistant prions [ricerca.unityfvg.it]
Quinacrine Methanesulfonate for Lysosomal Staining: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of quinacrine methanesulfonate as a fluorescent probe for lysosomal staining. It details the underlying mechanisms, experimental protocols, and key quantitative data to facilitate its effective use in research and drug development.
Introduction to Quinacrine and its Role as a Lysosomotropic Agent
Quinacrine is a fluorescent acridine dye historically used as an antimalarial drug. Its utility in cell biology stems from its properties as a weak base, which leads to its accumulation in acidic organelles, most notably lysosomes. This characteristic makes it a valuable tool for visualizing and tracking these dynamic cellular compartments. The accumulation process, known as cation trapping, is driven by the proton gradient maintained by the vacuolar-type H+-ATPase (V-ATPase) on the lysosomal membrane. Uncharged quinacrine can freely cross cellular membranes, but once inside the acidic lumen of the lysosome (pH ~4.5-5.0), it becomes protonated and trapped, leading to a significant increase in its concentration and fluorescence within the organelle.
Mechanism of Quinacrine Accumulation in Lysosomes
The sequestration of quinacrine within lysosomes is a well-established example of ion trapping. The process can be summarized in the following steps:
-
Passive Diffusion: The unprotonated, lipophilic form of quinacrine readily diffuses across the plasma membrane and into the cytoplasm.
-
Entry into Lysosomes: It then traverses the lysosomal membrane into the acidic interior.
-
Protonation and Trapping: The low pH within the lysosome causes the quinacrine molecule to become protonated. This charged form is less membrane-permeable and is effectively trapped within the organelle.
-
Accumulation: This continuous trapping leads to a high concentration of quinacrine within the lysosomes, rendering them brightly fluorescent under appropriate excitation.
This mechanism is sensitive to agents that disrupt the lysosomal pH gradient. For instance, V-ATPase inhibitors like bafilomycin A1 can prevent the accumulation of quinacrine in lysosomes[1][2].
Quantitative Data for Lysosomal Staining
The optimal conditions for quinacrine staining can vary depending on the cell type and experimental goals. The following tables summarize key quantitative parameters gathered from various studies.
Table 1: Physicochemical and Spectroscopic Properties of Quinacrine
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀ClN₃O·2HCl·2H₂O | [3] |
| log Kₒw (octanol-water partition coefficient) | 4.69 - 4.79 | [1] |
| pKₐ values | pKₐ₁: ~10.2-10.47, pKₐ₂: ~7.12-8.2 | [1] |
| Excitation Wavelength (max) | ~430-447 nm | [4][5] |
| Emission Wavelength (max) | ~500-535 nm | [4] |
Table 2: Recommended Staining Conditions for Quinacrine
| Cell Type | Concentration | Incubation Time | Reference |
| Yeast (Saccharomyces cerevisiae) | 200 µM | 1 hour | [4] |
| Ovarian Cancer Cells (C13, HeyA8-MDR) | 5-10 µM | 3-24 hours | [6] |
| Rat Retinal Capillary Endothelial Cells (TR-iBRB2) | 5 µM | 30 minutes | |
| General Mammalian Cells | 1-10 µM | 15 minutes - 1 hour | [2] |
Experimental Protocols
Lysosomal Staining in Cultured Mammalian Cells
This protocol provides a general guideline for staining lysosomes in live cultured mammalian cells with quinacrine.
Materials:
-
Quinacrine dihydrochloride
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium
-
Coverslips or imaging-grade culture dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC/GFP cube)
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips or in imaging-grade dishes to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Quinacrine Stock Solution: Prepare a 10 mM stock solution of quinacrine dihydrochloride in DMSO. Store in aliquots at -20°C, protected from light.
-
Preparation of Staining Solution: On the day of the experiment, dilute the quinacrine stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM.
-
Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the quinacrine staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove excess dye.
-
Imaging: Immediately image the live cells using a fluorescence microscope. For fixed-cell imaging, proceed to the fixation step. Note that fixation can cause the dye to leak from the lysosomes[7].
-
(Optional) Fixation: After washing, cells can be fixed with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. Wash again with PBS before mounting.
-
Mounting and Sealing: Mount the coverslips onto microscope slides using an appropriate mounting medium. Seal the edges of the coverslip with nail polish to prevent drying.
Vacuolar Staining in Yeast (Saccharomyces cerevisiae)
This protocol is adapted for staining the acidic vacuoles of yeast cells.[4]
Materials:
-
Quinacrine dihydrochloride
-
YPDA medium (or other appropriate yeast growth medium)
-
MES/MOPS buffer (50 mM MES, 50 mM MOPS, pH 7.5) with 2% glucose
-
Microcentrifuge and tubes
Procedure:
-
Cell Culture: Grow yeast cells to the desired growth phase in YPDA medium.
-
Harvesting: Pellet the yeast cells by centrifugation.
-
Staining: Resuspend the cell pellet in YPDA medium (pH 7.5) containing 200 µM quinacrine dihydrochloride. Incubate at 30°C for 1 hour with shaking.
-
Washing: Cool the cell suspension on ice, then pellet the cells and wash twice with a solution of 2% glucose in 50 mM MES/50 mM MOPS (pH 7.5).
-
Resuspension and Imaging: Resuspend the final cell pellet in a small volume of 2% glucose solution (pH 7.5). Mount the cells on a microscope slide and image within 15 minutes using a fluorescence microscope with appropriate filters (e.g., excitation at 430/24 nm and emission at 535/30 nm).[4]
Visualizations
Mechanism of Quinacrine Accumulation in Lysosomes
References
- 1. Quantitative Modeling of Selective Lysosomal Targeting for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quinacrine Methanesulfonate and Autophagy Pathway Modulation: A Technical Guide
Abstract
Quinacrine (QC), a repurposed antimalarial drug, has garnered significant attention for its potent anticancer activities. A primary mechanism underlying its efficacy is the modulation of the autophagy pathway, a critical cellular process involved in homeostasis, stress response, and disease. This technical guide provides an in-depth exploration of the molecular mechanisms through which quinacrine influences autophagy. It details its role as a lysosomotropic agent that enhances autophagic flux, its impact on key signaling proteins such as p62/SQSTM1, LC3B, and Cathepsin L (CTSL), and the context-dependent interplay with the p53 pathway. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for investigating these effects, and provides visual diagrams of the core signaling pathways and workflows to facilitate a comprehensive understanding for researchers in oncology and drug development.
Introduction to Quinacrine and Autophagy
Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components through lysosomal machinery. This process is crucial for cellular health, but in the context of cancer, it plays a dual role. It can act as a tumor suppressor by removing damaged organelles and proteins, but it can also promote tumor survival under stress conditions, such as chemotherapy, by providing essential nutrients. Targeting the autophagy pathway has therefore emerged as a promising strategy in cancer therapy.[1][2][3]
Quinacrine (QC), a 9-aminoacridine derivative, has been repurposed for its antineoplastic properties. It is known to exert its effects through multiple mechanisms, including the inhibition of NF-κB and topoisomerase, and the activation of p53.[4][5][6] However, one of its most profound effects is the potent modulation of the autophagy-lysosome axis. Unlike classic autophagy inhibitors like chloroquine, which primarily block the fusion of autophagosomes with lysosomes, quinacrine's effects are more complex, often leading to an enhancement of autophagic flux that culminates in cell death.[5][7] This guide delves into the technical details of this modulation.
Core Mechanism of Action: Quinacrine's Impact on the Autophagy Pathway
Quinacrine's primary influence on autophagy stems from its nature as a lysosomotropic agent, accumulating within the acidic environment of the lysosome. However, its downstream effects diverge significantly from simple lysosomal inhibition.
Enhancement of Autophagic Flux
Quinacrine treatment has been shown to induce the accumulation of autophagosomes and enhance autophagic flux, particularly in chemoresistant cancer cells.[2][3][8] This is characterized by two key molecular events:
-
Upregulation of LC3B-II: Quinacrine induces the lipidation of LC3B-I to LC3B-II, a marker for autophagosome formation.[1]
-
Degradation of p62/SQSTM1: Crucially, quinacrine promotes the autophagic clearance of the cargo protein p62/SQSTM1.[1][2][3] This degradation signifies that the autophagosomes are successfully fusing with lysosomes and their contents are being degraded, confirming an increase in overall pathway activity (flux) rather than a blockage.
This enhanced flux is a key distinction from inhibitors like chloroquine, which cause an accumulation of both LC3B-II and p62 due to lysosomal neutralization and blockage of cargo degradation.
The Critical Role of Cathepsin L (CTSL)
Recent studies have identified Cathepsin L (CTSL), a lysosomal cysteine protease, as a key mediator of quinacrine's effects. The mechanism involves a positive feedback loop:
-
CTSL Upregulation: Quinacrine treatment significantly upregulates CTSL at both the transcriptional and translational levels, without a similar effect on Cathepsins B or D.[7][9][10]
-
Promotion of Autophagic Flux: Upregulated CTSL promotes autophagic flux. A novel finding identified p62 as a direct substrate of CTSL, suggesting that CTSL-mediated degradation of p62 is a key driver of the observed flux.[7][9]
-
Lysosomal Membrane Permeabilization (LMP): QC-induced CTSL activation leads to LMP, causing the release of active CTSL into the cytosol.[7][9]
-
Induction of Apoptosis: Cytosolic CTSL cleaves the pro-apoptotic protein Bid into its truncated form, tBid. This triggers Mitochondrial Outer Membrane Permeabilization (MOMP), cytochrome c release, and subsequent caspase-dependent apoptosis.[7][9]
This cascade demonstrates that quinacrine hijacks the autophagy machinery, turning it into a cell death pathway through CTSL-mediated lysosomal and mitochondrial disruption.
Caption: Quinacrine induces a CTSL-mediated cascade linking autophagic flux to apoptosis.
Context-Dependent Role of p53 and p21
The involvement of the tumor suppressor p53 in quinacrine-induced autophagy appears to be cell-type specific.
-
In Colon Cancer: Studies using HCT-116 colon cancer cells and their isogenic p53-/- and p21-/- knockouts show that quinacrine-mediated autophagy and apoptosis are dependent on both p53 and p21. The expression of the autophagy marker LC3B-II following QC treatment was significantly lower in cells lacking p53 or p21.[4][11]
-
In Ovarian Cancer: In contrast, quinacrine induces autophagic cell death in a p53-independent manner.[1][2][3][8] Here, the mechanism involves the autophagic degradation of p62, which in turn leads to the downregulation of the F-box protein Skp2. This stabilizes the cell cycle inhibitors p21 and p27, promoting cell cycle arrest and apoptosis independent of p53 status.[12][13]
This highlights the importance of cellular context when investigating quinacrine's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on quinacrine's effect on cancer cells.
Table 1: IC50 Values of Quinacrine and Chemotherapeutic Agents in Ovarian Cancer Cell Lines
| Cell Line | Quinacrine (μM) | Cisplatin (μM) | Carboplatin (μM) | Reference |
| OV2008 | Not Specified | 10.5 | 110 | [1] |
| C13 | Not Specified | 45.0 | 450 | [1] |
| SKOV3 | Not Specified | 15.0 | 210 | [1] |
| SKOV3TR | Not Specified | 55.0 | 575 | [1] |
| HeyA8 | Not Specified | 1.5 | 35 | [1] |
| HeyA8MDR | Not Specified | 8.0 | 176 | [1] |
| A549 (NSCLC) | 15.0 | - | - | [14] |
| NCI H520 (NSCLC) | 12.0 | - | - | [14] |
Data extracted from studies on ovarian and non-small cell lung cancer.[1][14]
Table 2: Combination Index (CI) Values for Quinacrine and Cisplatin
| Cell Line | Fraction Affected (FA) | Combination Index (CI) | Synergy Level | Reference |
| C13 | 0.50 | 0.690 | Strong Synergism | [6] |
| OV2008 | 0.50 | 1.054 | Nearly Additive | [6] |
CI values < 1 indicate synergism. The synergistic effect is more pronounced in the cisplatin-resistant C13 cell line.[6]
Table 3: Effect of Quinacrine on Autophagy Marker Protein Levels
| Cell Line | Treatment (QC) | LC3B-II Expression | p62/SQSTM1 Expression | Reference |
| C13 | 5-10 µM, 24h | Increased | Decreased | [1] |
| HeyA8MDR | 5-10 µM, 24h | Increased | Decreased | [1] |
| HCT-116 (p53+/+) | Dose-dependent | Increased | Not Specified | [4] |
| HCT-116 (p53-/-) | Dose-dependent | Reduced Increase | Not Specified | [4] |
| C13 (CTSL KD) | 5-10 µM, 24h | Decreased vs NTC | Increased vs NTC | [10] |
NTC: Non-Targeting Control; KD: Knockdown. Data indicates QC induces LC3-II and degrades p62, an effect dependent on p53 in colon cancer and CTSL in ovarian cancer.[1][4][10]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are standard protocols used to assess the effects of quinacrine on autophagy.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeyA8MDR, C13) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of quinacrine (e.g., 0.1 to 20 µM) alone or in combination with other drugs (e.g., carboplatin). For combination studies, use a constant ratio design (e.g., IC50:IC50). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. IC50 values can be determined using software like GraphPad Prism. For synergy analysis, use software like CalcuSyn to calculate Combination Index (CI) values based on the Chou-Talalay method.[1]
Western Blotting for Autophagy Markers
-
Cell Lysis: Treat cells (e.g., in 6-well plates) with quinacrine (e.g., 5-10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours).[6] Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-LC3B (detects both I and II forms), anti-p62/SQSTM1, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control (e.g., anti-GAPDH or anti-beta-tubulin).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify protein band intensity relative to the loading control.
Autophagic Flux Assay
This assay distinguishes between autophagy induction and blockage of lysosomal degradation.[15][16]
-
Experimental Setup: Prepare four groups of cells: (1) Untreated Control, (2) Quinacrine alone, (3) Bafilomycin A1 (BafA1) alone, (4) Quinacrine + Bafilomycin A1. BafA1 is a v-ATPase inhibitor that blocks lysosomal acidification and autophagosome-lysosome fusion.
-
Treatment: Treat cells with quinacrine (e.g., 5 µM) for a set time (e.g., 12-24 hours). For the co-treatment group, add a lysosomal inhibitor like BafA1 (e.g., 50-100 nM) for the final 2-4 hours of the quinacrine incubation.[1][6]
-
Analysis: Harvest the cells and perform Western blotting for LC3B-II and p62.
-
Interpretation:
-
Increased Flux: If quinacrine increases autophagic flux, LC3-II levels will be higher in the QC+BafA1 group compared to the BafA1 alone group. p62 levels, which are decreased by QC alone, will be restored or "rescued" in the presence of BafA1.[1]
-
Blocked Flux: If a compound blocks flux (like chloroquine), LC3-II levels will not be further increased by the addition of BafA1.
-
Caption: Experimental workflow for determining autophagic flux using Bafilomycin A1.
Tandem Fluorescent LC3 (tfLC3) Assay
This fluorescence microscopy-based method provides a more visual assessment of autophagic flux.[16][17]
-
Cell Transfection/Transduction: Use cells stably expressing a tandem mRFP-GFP-LC3 (or mCherry-GFP-LC3) construct.
-
Principle: In non-acidic vesicles like autophagosomes, both GFP and RFP fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable RFP continues to fluoresce, resulting in red-only puncta.
-
Experiment: Treat tfLC3-expressing cells with quinacrine for 3-24 hours.
-
Imaging: Fix the cells and acquire images using a confocal microscope with appropriate channels for GFP, RFP, and DAPI (for nuclei).
-
Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in both yellow and red puncta, especially a high red-to-yellow ratio, indicates efficient autophagic flux.
Conclusion and Future Directions
Quinacrine methanesulfonate is a potent modulator of the autophagy-lysosome pathway with significant potential in oncology. Its mechanism is multifaceted, involving the enhancement of autophagic flux through a CTSL-mediated feedback loop that ultimately links autophagy to apoptotic cell death.[7][9] This action can be either dependent or independent of the p53 tumor suppressor pathway, depending on the cancer type.[1][4] The ability of quinacrine to promote the degradation of the chemoresistance-associated protein p62 and to synergize with standard chemotherapeutics like carboplatin makes it a compelling candidate for further preclinical and clinical investigation.[1][8]
Future research should focus on elucidating the precise molecular targets of quinacrine within the lysosome, exploring the full spectrum of its context-dependent mechanisms across different cancer types, and developing combination therapies that maximally exploit its unique ability to convert a pro-survival pathway into a pro-death one. The detailed protocols and mechanistic insights provided in this guide offer a foundational resource for scientists dedicated to advancing this promising area of cancer therapy.
References
- 1. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Quinacrine-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Quinacrine upregulates p21/p27 independent of p53 through autophagy-mediated downregulation of p62-Skp2 axis in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinacrine inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 17. researchgate.net [researchgate.net]
Quinacrine Methanesulfonate in Prion Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacrine, a derivative of 9-aminoacridine historically used as an antimalarial agent, has been the subject of extensive research as a potential therapeutic for prion diseases, a family of fatal neurodegenerative disorders. Its ability to inhibit the formation of the disease-associated scrapie isoform of the prion protein (PrPSc) in cell culture models sparked initial optimism. However, subsequent in vivo studies in animal models and human clinical trials yielded disappointing results, revealing a complex interplay of pharmacokinetics, cellular biology, and prion strain diversity. This technical guide provides an in-depth overview of the core research on quinacrine methanesulfonate in the context of prion diseases, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of action and experimental workflows.
Introduction
Prion diseases, or transmissible spongiform encephalopathies (TSEs), are characterized by the conformational conversion of the cellular prion protein (PrPC) into a misfolded, aggregation-prone isoform, PrPSc.[1] This conversion is a central event in the pathogenesis of these diseases, making its inhibition a primary target for therapeutic intervention. Quinacrine emerged as a promising candidate due to its demonstrated efficacy in clearing PrPSc from infected neuroblastoma cell lines.[2] This guide delves into the scientific journey of quinacrine in prion disease research, from its promising in vitro activity to its ultimate failure in clinical settings, providing a valuable case study for drug development in neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on quinacrine in prion disease models.
Table 1: In Vitro Efficacy of Quinacrine in Prion-Infected Cell Lines
| Cell Line | Prion Strain | Quinacrine Concentration (μM) | Effect | Reference |
| ScN2a (mouse neuroblastoma) | RML | 0.3 | EC50 for PrPSc inhibition | [3] |
| ScN2a | RML | 0.4 | Abolished PrPSc signal after 3 repeat treatments | [2] |
| ScNB (mouse neuroblastoma) | --- | 2 | Efficient PrPSc inhibition with a single treatment | [2] |
| ScGT1 (murine hypothalamic) | Chandler | >1 (prolonged treatment) | "Curing" effect | [2] |
Table 2: In Vivo Studies of Quinacrine in Animal Models of Prion Disease
| Animal Model | Prion Strain | Quinacrine Dosage | Route of Administration | Outcome | Reference |
| Mice | BSE-infected | 10 mg/kg/day | Intraperitoneal | No detectable effect on PrPSc accumulation; paradoxical increase in PrPSc in spleen | [2] |
| MDR0/0 Mice | RML | 40 mg/kg/day | Oral | Transient reduction in brain PrPSc, but no extension of survival time | [4] |
| CWD-infected Tg(ElkPrP)5037+/- mice | Elk CWD | 30 mg/kg/day | Oral | No effect on disease onset or survival | [5] |
| Scrapie-affected ewes | Natural Scrapie | 300 mg/day (human equivalent) | Intramuscular | No therapeutic benefit | [6] |
Table 3: Pharmacokinetic Parameters of Quinacrine
| Animal Model | Dosage | Tissue | Peak Concentration | Reference |
| FVB and CD1 Mice | 37.5 mg/kg/day | Brain | 400-600 ng/g | [6] |
| FVB and CD1 Mice | 75 mg/kg/day | Brain | ~1500 ng/g | [6] |
| MDR0/0 Mice | 40 mg/kg/day | Brain | Up to 100 µM | [4] |
| Healthy Ewes | Therapeutic dose | Cerebrospinal Fluid | <10.6 nM | [6] |
| Healthy Ewes | Therapeutic dose | Brain Tissue | 3556 nM | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the research of quinacrine for prion diseases.
In Vitro Inhibition of PrPSc in ScN2a Cells
Objective: To assess the efficacy of quinacrine in reducing PrPSc levels in a chronically prion-infected cell line.
Materials:
-
ScN2a cells (mouse neuroblastoma cells infected with the RML prion strain)
-
Cell culture medium: Opti-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound
-
Lysis buffer (10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% NP-40, 0.5% sodium deoxycholate)
-
Proteinase K (PK)
-
Phenylmethylsulfonyl fluoride (PMSF)
-
SDS-PAGE reagents
-
PVDF membrane
-
Anti-PrP monoclonal antibody (e.g., 3F4)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed ScN2a cells in 6-well plates and grow to ~50% confluency. Introduce quinacrine into the culture medium at various concentrations (e.g., 0.1 to 10 µM). Incubate the cells for a specified period (e.g., 3-6 days), changing the medium with fresh quinacrine every 2 days.
-
Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.
-
Proteinase K Digestion: Treat the cell lysates with Proteinase K (typically 20 µg/mL) for 30-60 minutes at 37°C to digest PrPC. Stop the reaction by adding PMSF.
-
Protein Precipitation and Resuspension: Precipitate the proteins with methanol and resuspend the pellet in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary anti-PrP antibody.
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the PrPSc signal using a chemiluminescent substrate and imaging system.
-
In Vivo Efficacy Study in a Mouse Model
Objective: To determine the effect of quinacrine on the incubation period and survival time of prion-infected mice.
Materials:
-
Wild-type or specific mouse strain (e.g., FVB, MDR0/0)
-
Prion inoculum (e.g., RML strain brain homogenate)
-
This compound
-
Vehicle control (e.g., sterile water)
-
Gavage needles
-
Animal monitoring equipment
Procedure:
-
Animal Inoculation: Intracerebrally inoculate mice with the prion inoculum.
-
Treatment Administration: Begin quinacrine treatment at a specified time point post-inoculation (e.g., immediately after or at the onset of clinical signs). Administer quinacrine orally via gavage daily at a predetermined dose (e.g., 40 mg/kg/day). A control group should receive the vehicle.
-
Clinical Monitoring: Monitor the mice daily for the onset and progression of clinical signs of prion disease (e.g., ataxia, weight loss, kyphosis).
-
Endpoint Determination: The primary endpoint is typically the time to the onset of terminal disease, at which point the animals are euthanized.
-
Biochemical Analysis (optional): At the endpoint, collect brain tissue for the analysis of PrPSc levels using Western blotting as described in the in vitro protocol.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action of quinacrine in prion disease, its experimental workflow, and the reasons for its clinical failure.
Proposed Mechanism of Anti-Prion Activity of Quinacrine
Caption: Proposed mechanism of quinacrine's anti-prion activity in vitro.
Quinacrine is a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes.[7] The conversion of PrPC to PrPSc is thought to occur on the cell surface or along the endocytic pathway.[7] By accumulating in lysosomes, quinacrine may inhibit PrPSc formation by altering the lysosomal pH and/or interfering with cellular trafficking and degradation pathways of PrP.[7] Some studies also suggest a direct interaction between quinacrine and PrPC, potentially inhibiting its conversion to the pathological isoform.[8]
Experimental Workflow for In Vitro Screening of Anti-Prion Compounds
Caption: A typical experimental workflow for testing anti-prion compounds in vitro.
This workflow represents a standard method for screening potential anti-prion drugs. The key step is the use of Proteinase K to specifically degrade the normal PrPC, allowing for the detection and quantification of the protease-resistant PrPSc.
Reasons for the Clinical Failure of Quinacrine
Caption: Key factors contributing to the failure of quinacrine in clinical trials.
Despite its in vitro promise, quinacrine failed in human clinical trials for several reasons. A major factor is its limited ability to cross the blood-brain barrier, resulting in suboptimal concentrations in the central nervous system.[6] Furthermore, studies have shown that prions can develop resistance to quinacrine, where a subpopulation of drug-resistant PrPSc conformers is selected for and continues to propagate.[4] Unfavorable pharmacokinetic properties and the potential for toxicity at the high doses that would be required to achieve therapeutic brain concentrations also contributed to its clinical failure.
Conclusion
The investigation of this compound for the treatment of prion diseases serves as a critical lesson in the complexities of translating in vitro findings to clinical applications. While effective in cellular models, its failure in vivo underscores the importance of considering factors such as pharmacokinetics, the blood-brain barrier, and the potential for the evolution of drug resistance in the design of therapeutics for neurodegenerative diseases. The extensive research on quinacrine has, however, provided valuable tools and insights for the field, including the refinement of screening assays and a deeper understanding of the cellular mechanisms of prion propagation and clearance. Future drug development efforts for prion diseases will undoubtedly build upon the knowledge gained from the comprehensive study of quinacrine.
References
- 1. Safety and efficacy of quinacrine in human prion disease (PRION-1 study): a patient-preference trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of quinacrine treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Lysosomotropic Agents and Cysteine Protease Inhibitors Inhibit Scrapie-Associated Prion Protein Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial drug quinacrine binds to C-terminal helix of cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinacrine Methanesulfonate: A Technical Whitepaper on its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacrine (QC), a 9-aminoacridine derivative historically used as an antimalarial and antiprotozoal agent, is being extensively repurposed as a potent anticancer compound. Its polypharmacological nature allows it to target multiple critical pathways frequently dysregulated in cancer, often independent of the p53 tumor suppressor status that dictates the response to many conventional chemotherapies. This document provides a comprehensive technical overview of the molecular mechanisms underpinning quinacrine's oncolytic activity, a summary of its preclinical efficacy with quantitative data, detailed experimental protocols for its study, and visualizations of its key signaling pathways. The primary mechanisms of action include the simultaneous activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NF-κB signaling cascade, induction of autophagic cell death, inhibition of topoisomerase activity, and selective targeting of p53-deficient cancers through checkpoint kinase degradation. This guide serves as a resource for researchers exploring the therapeutic potential of quinacrine in oncology.
Core Anticancer Mechanisms of Quinacrine
Quinacrine's efficacy against a broad spectrum of cancers stems from its ability to modulate several interconnected signaling pathways simultaneously. This multi-targeted approach is a key advantage, particularly in overcoming the resistance mechanisms that plague single-target therapies.
Dual Modulation of p53 Activation and NF-κB Inhibition
A primary mechanism of quinacrine's anticancer activity is its ability to concurrently activate the p53 tumor suppressor protein while inhibiting the constitutively active Nuclear Factor-kappa B (NF-κB) pathway found in many tumors.[1][2][3][4][5]
In many cancer cells, particularly renal cell carcinoma (RCC), wild-type p53 is retained but remains functionally inactive due to suppression by dominant mechanisms.[3] Quinacrine has been shown to restore p53-dependent transactivation in these cells.[3] This activation occurs without inducing genotoxic stress, a common side effect of many chemotherapeutics.[3] The activation of p53 by quinacrine leads to the upregulation of its downstream targets, such as the cell cycle inhibitor p21 and the pro-apoptotic protein Bax, ultimately promoting apoptosis.[1][4][6]
Crucially, this p53 activation is directly linked to quinacrine's potent inhibition of NF-κB.[3] In tumor cells, NF-κB often acts as a pro-survival factor that suppresses p53. Quinacrine converts the NF-κB p65/RelA subunit from a transcriptional activator into a transrepressor, leading to the accumulation of inactive NF-κB complexes in the nucleus.[3] This action lifts the NF-κB-mediated repression of p53, allowing the tumor suppressor to become active and induce cell death.[3] This dual-action mechanism makes quinacrine a promising agent for cancers reliant on NF-κB signaling for survival.
Induction of Autophagic Cell Death
Quinacrine is a potent modulator of autophagy, a cellular degradation process. Unlike other antimalarials like chloroquine which inhibit autophagy, quinacrine induces autophagic flux, leading to autophagic cell death.[7][8][9] This is particularly effective in chemoresistant ovarian cancer cells.[7][8][10][11]
The key markers of this process are the upregulation of the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3B-II) and the clearance of p62/SQSTM1, an autophagic cargo protein.[7][11] This effect can be independent of p53 status.[10][11][12] A deeper mechanism involves the specific upregulation of the lysosomal protease Cathepsin L (CTSL).[9] Activated CTSL promotes lysosomal membrane permeabilization (LMP), releasing it into the cytosol where it cleaves Bid, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase-mediated apoptosis.[9] This creates a positive feedback loop where QC-induced autophagy and CTSL upregulation amplify each other to promote cell death.[9]
Inhibition of Topoisomerase and DNA Damage
In breast cancer cells, quinacrine has been shown to inhibit topoisomerase activity.[1][4] By increasing the unwinding of supercoiled DNA, it interferes with the enzyme's function, which is critical for DNA replication and transcription.[1][4] This inhibition leads to DNA damage, which can be measured by assays like the comet assay.[1][4] The cellular response to this damage includes an arrest of the cell cycle, predominantly in the S phase, followed by the induction of apoptosis.[1][4]
Selective Activity in p53-Deficient Cancers
While quinacrine can activate wild-type p53, it also possesses potent anticancer effects in p53-deficient or mutant cancers.[5][13] This is a significant therapeutic advantage, as p53 mutations are common in relapsed and aggressive tumors.[13] In p53-impaired cells, quinacrine eliminates checkpoint kinase 1/2 (Chk1/2).[13][14] It achieves this by increasing the binding between phosphorylated Chk1/2 and β-TrCP, which promotes the proteasome-dependent degradation of the kinases.[13][14] The loss of Chk1/2, which is essential for cell cycle control, leads to uncontrolled cell cycle progression and subsequent cell death, particularly in the G2-M phase.[13]
Preclinical Efficacy: Quantitative Data
Numerous preclinical studies have demonstrated the potent and selective cytotoxicity of quinacrine against a wide range of cancer cell lines, both in vitro and in in vivo models.
In Vitro Cytotoxicity
Quinacrine exhibits a dose-dependent reduction in cell viability across various cancer types. The half-maximal inhibitory concentration (IC50) values typically range from 2 to 10 µM, depending on the specific cancer cell line.[2]
Table 1: Reported IC50 Values and Effective Concentrations of Quinacrine
| Cancer Type | Cell Line(s) | Parameter | Value (µM) | Citation(s) |
|---|---|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231 | IC50 | ~5-15 | [4] |
| Colon Carcinoma | RKO, HT29 | IC25 | ~2-5 | [15] |
| Ovarian Cancer | OV2008/C13, HeyA8MDR | Effective Conc. | 5.0 - 10.0 | [7] |
| General | Various Cancer Cells | LD50 Range | 2.0 - 10.0 | [2] |
| Mesothelioma | H28, H2452 | Effective Conc. | Not specified | [13] |
| Renal Cancer | ACHN | Effective Conc. | Not specified |[13] |
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft mouse models have confirmed quinacrine's anticancer efficacy.
Table 2: Summary of In Vivo Efficacy of Quinacrine
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Citation(s) |
|---|---|---|---|---|
| Ovarian Cancer (HeyA8MDR) | Nude Mice | Not specified | Suppressed tumor growth and ascites, alone and with carboplatin. | [7][8][11] |
| Intestinal Cancer (p53 mutant) | Villin-Cre;p53+/LSL-R172H | 20 mg/kg, i.p., 3x/week | Suppressed tumor formation. | [13] |
| Colon Cancer (HCT116 p53-/-) | Nude Mice | Not specified | Suppressed tumor growth without body weight loss. | [13] |
| Pancreatic Cancer | Xenograft Model | Not specified | 68% tumor reduction with fucoidan nanoparticles vs. 20% with drug alone. |[2] |
Key Experimental Methodologies
The study of quinacrine's anticancer effects employs a range of standard and specialized molecular and cellular biology techniques.
Cell Culture and Viability Assays
-
Cell Lines: A variety of human cancer cell lines are used, including breast (MCF-7, MDA-MB-231), colon (RKO, HT29, HCT-116), ovarian (HeyA8MDR), and renal (ACHN) cancer lines.[1][13][15] Non-cancerous cell lines (e.g., MCF-10A) are often used as controls to assess cancer-specific toxicity.[1][4]
-
MTT Assay: To quantify metabolic activity as a proxy for cell viability. Cells are treated with various concentrations of quinacrine for a set period (e.g., 24-36 hours), followed by incubation with MTT reagent and measurement of absorbance.[13]
-
Clonogenic Survival Assay: To assess the long-term proliferative capacity of cells after treatment. A small number of cells are seeded, treated with quinacrine for a defined period (e.g., 24 hours), and then allowed to grow in fresh media for 7-14 days until colonies form.[4][16]
Apoptosis and Cell Cycle Analysis
-
FACS Analysis: Fluorescence-Activated Cell Sorting is used to analyze the cell cycle distribution (using propidium iodide staining) and to quantify apoptotic cells (using Annexin V/PI staining) following quinacrine treatment.[1][4]
-
DAPI Staining: A fluorescent stain that binds strongly to DNA. It is used to visualize nuclear morphology, where the condensation and fragmentation characteristic of apoptosis can be observed under a microscope.[1][4]
-
Caspase Activity Assay: Colorimetric or fluorometric assays are used to measure the activity of key executioner caspases, such as caspase-3, to confirm the induction of apoptosis.[17]
Protein and Gene Expression Analysis
-
Western Blotting: This technique is fundamental for observing quinacrine's effect on target proteins. Lysates from treated cells are analyzed using antibodies specific for proteins in the p53 pathway (p53, p21, Bax), NF-κB pathway, and autophagy pathway (LC3B, p62), as well as markers of apoptosis (cleaved PARP).[1][7][15]
-
Luciferase Reporter Assay: Used to measure the transcriptional activity of factors like NF-κB. Cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB-responsive promoter. A decrease in light production after quinacrine treatment indicates inhibition of NF-κB activity.[4]
-
Chromatin Immunoprecipitation (ChIP): Used to determine if NF-κB directly binds to the promoter regions of its target genes (e.g., c-FLIP, Mcl-1) and how this binding is affected by quinacrine.[15]
In Vivo Xenograft Models
-
Procedure: Human cancer cells (e.g., 1x10^7 HCT116 p53-/- cells) are injected subcutaneously or intraperitoneally into the mice.[7][13] Once tumors are established, mice are treated with quinacrine (e.g., 20 mg/kg, i.p.), vehicle control, or combination therapies. Tumor volume and animal body weight are monitored regularly to assess efficacy and toxicity.[13]
Clinical Perspective and Future Directions
The extensive preclinical evidence has prompted clinical investigations into quinacrine's utility. A clinical trial for androgen-independent prostate cancer was initiated to determine its effectiveness, based on its known ability to activate p53 and inhibit NF-κB.[18] While the results of large-scale trials are still emerging, the repurposing of quinacrine remains a highly promising strategy.[5][19] Its ability to synergize with existing chemotherapeutics like carboplatin and oxaliplatin, and to overcome chemoresistance, highlights its potential as an adjuvant therapy.[8][15][20] Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to quinacrine and on developing novel delivery systems, such as nanoparticles, to enhance its therapeutic index.[2]
Conclusion
Quinacrine methanesulfonate is a multi-modal anticancer agent with a well-documented ability to induce cancer cell death through several clinically relevant mechanisms. Its capacity to activate p53, inhibit NF-κB, modulate autophagy, and damage DNA, often in a manner that circumvents common resistance pathways, establishes it as a compelling candidate for further drug development. The data summarized herein provides a strong rationale for its continued investigation, both as a monotherapy and in combination with standard-of-care agents, for the treatment of refractory and aggressive malignancies.
References
- 1. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing quinacrine for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinacrine-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Therapeutic Effect of Quinacrine, an Antiprotozoan Drug, by Selective Suppression of p-CHK1/2 in p53-Negative Malignant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. mdpi.com [mdpi.com]
- 20. Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinacrine Methanesulfonate: A Technical Guide on its Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract: Quinacrine, an acridine derivative, was historically a cornerstone in the prophylaxis and treatment of malaria before being largely superseded by chloroquine.[1][2] However, with the rise of drug-resistant Plasmodium strains, there is renewed interest in understanding the mechanisms of older antimalarials to inform the development of new therapeutic strategies. This technical guide provides an in-depth review of the antimalarial activity of quinacrine, focusing on its mechanisms of action, in vitro efficacy, relevant experimental protocols, and the molecular basis of resistance. Quantitative data are presented in tabular format, and key pathways and workflows are visualized using diagrams to offer a comprehensive resource for the scientific community.
Mechanism of Antimalarial Action
The antimalarial effect of quinacrine is multifactorial, targeting several essential pathways in the parasite's intraerythrocytic stage. The exact mechanism has not been definitively established, but it is believed to involve a combination of the following actions[3]:
-
Inhibition of Hemozoin Biocrystallization: During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic digestive vacuole (DV) as a source of amino acids.[4] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by converting it into an insoluble, inert crystal called hemozoin (β-hematin).[5][6] Quinacrine, like other quinoline antimalarials, is a weak base that accumulates to high concentrations in the acidic DV. It is thought to cap the growing hemozoin crystal, preventing further polymerization.[6] This inhibition leads to the buildup of toxic free heme, which damages parasite membranes and proteins through oxidative stress, ultimately causing parasite death.[7]
-
Nucleic Acid Interactions: Quinacrine possesses a planar acridine ring structure that allows it to intercalate between the base pairs of DNA.[2][3] This interaction can inhibit DNA replication and transcription, thereby blocking the synthesis of RNA and essential proteins.[2][8] Studies have shown that quinacrine inhibits the incorporation of phosphate into both DNA and RNA of Plasmodium species.[3]
-
Inhibition of Phospholipase A2 (PLA2): Quinacrine is a known inhibitor of phospholipase A2, an enzyme involved in membrane metabolism and signaling pathways.[2][9] Inhibition of PLA2 could disrupt parasite membrane integrity and interfere with signaling cascades crucial for parasite survival.
-
Disruption of Intracellular pH Homeostasis: As a cationic amphiphilic drug (CAD), quinacrine's structure and activity are pH-dependent.[10] It accumulates in the acidic DV, potentially raising its pH and disrupting the function of pH-dependent enzymes, such as the proteases involved in hemoglobin digestion. The parasite actively maintains its cytosolic pH via a V-type H+-ATPase, and disruption of pH gradients across membranes is a plausible mechanism of action.[11][12] However, a significant decrease in environmental pH (acidosis) can reduce the cationic structure of quinacrine, potentially lowering its efficacy.[10]
Quantitative Data: In Vitro Antimalarial Activity
The in vitro efficacy of quinacrine and related quinoline compounds is typically quantified by determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%. While specific IC50 data for quinacrine methanesulfonate is sparse in recent literature, data for the parent compound (quinacrine) and the structurally related antimalarial quinine provide valuable context for its potency against Plasmodium falciparum.
Table 1: In Vitro IC50 Values of Quinoline Antimalarials against Plasmodium falciparum
| Compound | Strain/Isolate | Resistance Profile | IC50 (nM) | Reference |
| Quinacrine | Multiple Strains | Chloroquine-Sensitive & Resistant | Equal activity reported, but specific values not provided. | [13] |
| Quinine | NF54 | Chloroquine-Sensitive | ~10 | [14] |
| Quinine | Cam3.II | Quinine-Resistant | ~90 | [14] |
| Quinine | Kenyan Field Isolates (Median) | Mixed | 92 | [15] |
| Quinine | Field Isolates (Geometric Mean) | Mixed | 55.1 | [16] |
Note: The activity of quinacrine has been shown to be equal against both chloroquine-sensitive and chloroquine-resistant strains, highlighting its potential utility where chloroquine resistance is prevalent.[13]
Experimental Protocols
The determination of in vitro antimalarial activity relies on standardized protocols for parasite culture and drug sensitivity assays.
-
Culture Medium: Parasites are maintained in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or Albumax.
-
Erythrocytes: Type O+ human erythrocytes are used as host cells.
-
Incubation: Cultures are maintained at 37°C in a low-oxygen environment (typically 5% CO2, 5% O2, 90% N2).
-
Synchronization: Parasite stages can be synchronized, often to the ring stage, using methods like sorbitol or alanine treatment to ensure uniformity in assays.
This is a widely used fluorescence-based assay to determine parasite viability by quantifying nucleic acid content.[17]
-
Drug Preparation: The test drug (e.g., this compound) is serially diluted in culture medium in a 96-well microplate.
-
Parasite Inoculation: Synchronized ring-stage parasites (e.g., 1% parasitemia, 2% hematocrit) are added to each well, including drug-free and parasite-free controls.
-
Incubation: The plate is incubated for 72 hours under standard culture conditions to allow for parasite maturation into schizonts.
-
Lysis and Staining: The plate is frozen to lyse the erythrocytes. After thawing, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with DNA and fluoresces upon binding.
-
Quantification: Fluorescence is read using a microplate reader. The intensity of the fluorescence is proportional to the amount of parasite DNA, and thus to parasite growth.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations. A nonlinear regression model is used to fit the dose-response curve and calculate the IC50 value.
Visualization of Pathways and Workflows
Caption: Proposed multimodal antimalarial action of quinacrine.
Caption: Workflow for a SYBR Green I-based drug sensitivity assay.
Caption: Logical flow from chemical properties to parasiticidal effect.
Resistance to Quinacrine
Resistance of P. falciparum to quinoline antimalarials is a complex, multifactorial phenomenon.[14] While resistance to quinacrine has not been a major clinical issue, largely due to its replacement by other drugs, mechanisms affecting related compounds are informative.
-
Transporter Mutations: Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT).[18] These mutations alter the transporter's function, enabling it to efflux the drug from the digestive vacuole. Polymorphisms in the P. falciparum multidrug resistance protein 1 (PfMDR1) can also modulate susceptibility to quinine and other quinolines.[18][19] Notably, in vitro studies have suggested that quinacrine retains its activity against chloroquine-resistant strains, indicating that its mechanism may be less susceptible to the effects of common PfCRT mutations.[13]
-
pH-Dependent Activity: The efficacy of quinacrine is tied to its cationic amphiphilic structure, which is favored at physiological pH. In conditions of acidosis (lower blood pH), which can occur during severe malaria, the drug may become less cationic, potentially reducing its activity and contributing to treatment failure.[10]
Conclusion
This compound is a potent antimalarial agent with a multifaceted mechanism of action that includes the inhibition of hemozoin formation, interference with nucleic acid synthesis, and potential disruption of parasite membrane function and pH homeostasis. Its demonstrated efficacy against chloroquine-resistant strains in vitro suggests it may overcome common resistance pathways. While its clinical use has been limited by its side-effect profile compared to newer agents, a thorough understanding of its biochemistry and pharmacology provides a valuable framework for the development of novel antimalarials. The unique polypharmacology of quinacrine continues to make it and its derivatives interesting subjects for research in the ongoing fight against drug-resistant malaria.
References
- 1. quinacrine.org [quinacrine.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeting the hemozoin synthesis pathway for new antimalarial drug discovery: technologies for in vitro beta-hematin formation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theories on malarial pigment formation and quinoline action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial drugs inhibiting hemozoin (beta-hematin) formation: a mechanistic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinacrine, an Antimalarial Drug with Strong Activity Inhibiting SARS-CoV-2 Viral Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimalarial Quinacrine and Chloroquine Lose Their Activity by Decreasing Cationic Amphiphilic Structure with a Slight Decrease in pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 13. Antimalarial activity of optical isomers of quinacrine dihydrochloride against chloroquine-sensitive and -resistant Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasmodium falciparum quinine resistance is multifactorial and includes a role for the drug/metabolite transporters PfCRT and DMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activities of Quinine and Other Antimalarials and pfnhe Polymorphisms in Plasmodium Isolates from Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro sensitivities of Plasmodium falciparum to different antimalarial drugs in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinacrine Methanesulfonate: A Technical Guide to its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacrine, a 9-aminoacridine derivative historically used as an antimalarial agent, is experiencing a resurgence of interest for its potential applications in oncology and other therapeutic areas. This technical guide provides an in-depth analysis of the safety and toxicity profile of quinacrine, with a focus on its methanesulfonate salt. It summarizes key toxicological data, details the methodologies of pivotal safety assessment assays, and visually represents the molecular pathways implicated in its toxic effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals evaluating quinacrine for new clinical applications.
Introduction
Quinacrine methanesulfonate is an acridine dye that has been utilized for various medical purposes, most notably in the prevention and treatment of malaria and giardiasis.[1] More recently, its cytotoxic properties have been explored for anticancer therapy, leveraging its ability to intercalate DNA, inhibit topoisomerase, and modulate key signaling pathways such as p53 and NF-κB.[2][3] Understanding the safety and toxicity profile of quinacrine is paramount for its potential repurposing and the development of novel therapeutic strategies. This guide synthesizes the available non-clinical and clinical data to provide a thorough overview of its toxicological characteristics.
General Toxicity and Clinical Safety
Quinacrine is generally considered safe and well-tolerated at therapeutic doses, typically up to 400 mg daily.[2] However, a range of adverse effects have been reported, particularly at higher doses or with prolonged use.
Common Adverse Effects:
-
Dermatologic: Yellowish discoloration of the skin, sclera, and oral mucosa is a common, harmless side effect that resolves upon discontinuation of the drug.[4][5] Dermatitis and lichen planus-like rashes have also been observed.[4][6]
-
Gastrointestinal: Nausea, abdominal cramps, diarrhea, and vomiting are frequently reported.[1][4]
-
Neurological: Mild and transient headache and dizziness are common.[1][4]
Serious Adverse Effects:
-
Neurologic and Psychiatric: At higher doses, more severe neurological effects can occur, including convulsions and seizures.[6] Toxic psychosis, although rare (estimated at 0.1-0.4%), is a serious complication.[2][6][7]
-
Hematologic: Aplastic anemia is a rare but severe risk, often preceded by a lichenoid rash.[4][5] Hemolytic anemia can be precipitated in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1]
-
Hepatic: While yellowing of the sclera is not due to liver injury, quinacrine can cause elevations in serum enzymes and has been linked to rare instances of severe, and sometimes fatal, acute liver injury.[1][5][8]
-
Ocular: Corneal edema has been reported with doses exceeding 500 mg/day.[2] Unlike its analogs chloroquine and hydroxychloroquine, quinacrine has a very low risk of retinal toxicity.[4][9]
Quantitative Toxicological Data
The following tables summarize the key quantitative data on the toxicity of quinacrine from various studies.
Table 1: In Vivo Toxicity Data
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Oral | 1300 mg/kg | [1] |
| LD50 | Rabbit | Oral | 433 mg/kg | [10] |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Assay | Parameter | Value | Reference |
| Vero E6 | MTT | CC50 | 1.6 µM (approx.) | |
| H2452 (Mesothelioma) | - | IC50 | 1.2 µM | [6] |
| H28 (Mesothelioma) | - | IC50 | 5.03 µM | [6] |
| Vero E6 (SARS-CoV-2 infected, MOI 0.1) | - | IC50 | 1.373 µM | |
| Vero E6 (SARS-CoV-2 infected, MOI 0.01) | - | IC50 | 0.579 µM |
Genotoxicity and Mutagenicity
Quinacrine has demonstrated mutagenic and clastogenic properties in a range of in vitro assays, primarily due to its ability to intercalate with DNA.
Table 3: Genotoxicity Profile
| Assay | System | S9 Activation | Result | Reference |
| Bacterial Mutagenicity (Ames Test) | S. typhimurium TA1537 | With & Without | Strongly Positive | [11] |
| Bacterial Mutagenicity (Ames Test) | S. typhimurium TA98 | With | Strongly Positive | [11] |
| Bacterial Mutagenicity (Ames Test) | E. coli WP2 uvrA | Without | Strongly Positive | [11] |
| Bacterial Mutagenicity (Ames Test) | S. typhimurium TA100 & TA1535 | With & Without | Negative | [11] |
| Mouse Lymphoma Assay | L5178Y cells | Without | Positive | [11] |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With & Without | Clastogenic (Positive) | [11] |
| In Vivo Micronucleus Assay | Mouse erythrocytes | - | Negative | [11] |
Mechanisms of Toxicity and Associated Signaling Pathways
The toxicity of quinacrine is multifaceted, involving direct interaction with DNA and modulation of several critical cellular signaling pathways.
-
DNA Intercalation: Quinacrine's planar acridine ring structure allows it to insert between the base pairs of DNA, which can inhibit DNA replication and transcription, leading to cytotoxicity.[1][12]
-
Inhibition of Phospholipase A2 (PLA2): Quinacrine is a known inhibitor of PLA2, an enzyme involved in inflammatory processes and signal transduction.[1][13]
-
Induction of Apoptosis: Quinacrine induces programmed cell death in cancer cells through both extrinsic and intrinsic pathways. It can enhance the TRAIL-DR5 signaling axis and trigger the mitochondrial cascade involving the release of cytochrome c and activation of caspases.[2][14]
-
p53 Activation and NF-κB Inhibition: Quinacrine has been shown to activate the tumor suppressor protein p53 and inhibit the pro-survival transcription factor NF-κB, shifting the cellular balance towards apoptosis.[2][3]
-
Sirtuin-1 (SIRT-1) Pathway Modulation: In the context of cisplatin-induced nephrotoxicity, quinacrine has been shown to upregulate SIRT-1, which in turn downregulates inflammatory and apoptotic markers, suggesting a protective role in certain toxic contexts.[15]
Visualizing Quinacrine-Induced Apoptosis
Caption: Quinacrine-induced apoptotic signaling cascade.
Experimental Protocols for Toxicity Assessment
Detailed methodologies are crucial for the accurate evaluation of a compound's toxicity. The following sections outline the protocols for key in vitro and in vivo assays used to characterize the safety profile of quinacrine.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Plating: Seed cells (e.g., A549, Vero E6) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the quinacrine solutions at various concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the supernatant. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% acetic acid) to each well to dissolve the purple formazan crystals.[16][17]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the CC50 or IC50 value.
Caption: General workflow for the MTT cytotoxicity assay.
Mutagenicity: Bacterial Reverse Mutation (Ames) Test
This assay assesses the potential of a substance to induce gene mutations in bacteria.
Methodology:
-
Strain Preparation: Prepare overnight cultures of appropriate bacterial strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) at 37°C.[8][11]
-
Metabolic Activation (Optional): For assays including metabolic activation, prepare an S9 fraction from the liver of rats induced with Aroclor 1254.
-
Exposure: In a test tube, combine 100 µL of the bacterial culture, the test substance (quinacrine) at various concentrations, and either 500 µL of S9 mix or a phosphate buffer.[18]
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin) to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.[19]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (seen in the negative control).
In Vivo Genotoxicity: Rodent Micronucleus Assay
This test detects chromosomal damage or damage to the mitotic apparatus in vivo.
Methodology:
-
Animal Dosing: Treat groups of mice or rats with at least three dose levels of this compound. The substance is typically administered via intraperitoneal injection or oral gavage. Include vehicle control and positive control groups.[11][20] A common protocol involves two or three administrations at 24-hour intervals.[20]
-
Sample Collection: Approximately 24 hours after the final dose, euthanize the animals and collect bone marrow, typically from the femur.[20]
-
Slide Preparation: Flush the bone marrow from the femurs using fetal bovine serum. Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet. Prepare smears on clean glass slides.
-
Staining: Air-dry the slides and stain them with a dye such as May-Grünwald-Giemsa or acridine orange to differentiate between polychromatic erythrocytes (PCEs - immature) and normochromatic erythrocytes (NCEs - mature).
-
Microscopic Analysis: Under a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs to assess bone marrow toxicity.
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control.[20]
Caption: General workflow for the in vivo micronucleus assay.
Conclusion
This compound possesses a well-defined safety and toxicity profile characterized by predictable, dose-dependent adverse effects. While generally well-tolerated at therapeutic doses used for infectious diseases, its potential use in oncology may involve higher or more prolonged dosing regimens, necessitating careful monitoring for its more severe toxicities, including psychiatric, hematologic, and hepatic effects. Its in vitro genotoxicity is a key consideration for risk assessment, although this has not translated to positive findings in the in vivo micronucleus assay. A thorough understanding of its mechanisms of action and toxicity, as detailed in this guide, is essential for the safe and effective development of quinacrine for new therapeutic indications. Researchers should employ validated experimental protocols, such as those outlined herein, to further characterize its safety in specific contexts.
References
- 1. Quinacrine causes apoptosis in human cancer cell lines through caspase-mediated pathway and regulation of small-GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinacrine induces apoptosis in cancer cells by forming a functional bridge between TRAIL-DR5 complex and modulating the mitochondrial intrinsic cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinacrine inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Compounding Safety Information: Quinacrine Hydrochloride | FDA [fda.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Toxic and antifertility effects of quinacrine hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Multimodal Investigation into the Interaction of Quinacrine with Microcavity-Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinacrine induces apoptosis in cancer cells by forming a functional bridge between TRAIL-DR5 complex and modulating the mitochondrial intrinsic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. repositorio.usp.br [repositorio.usp.br]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 20. criver.com [criver.com]
Methodological & Application
Application Notes: Measuring Lysosomal pH Using Quinacrine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinacrine is a fluorescent weak base that has been widely used for decades as a vital tool for studying acidic organelles, particularly lysosomes. Its utility stems from its ability to accumulate within these low-pH compartments, a phenomenon known as ion trapping. As a dibasic compound, quinacrine's fluorescence intensity is sensitive to the surrounding pH, making it a valuable probe for estimating the pH of the lysosomal lumen. Dysregulation of lysosomal pH is a hallmark of various pathologies, including lysosomal storage disorders, neurodegenerative diseases, and cancer, making its measurement critical for both basic research and therapeutic development.[1][2]
Principle and Mechanism of Action
The accumulation of quinacrine in lysosomes is a passive process driven by the significant pH gradient between the neutral cytosol (pH ~7.2-7.4) and the acidic lysosomal lumen (pH ~4.5-5.0).[1][3] This gradient is actively maintained by the vacuolar-type H+-ATPase (V-ATPase) proton pump on the lysosomal membrane.[4][5][6]
The mechanism proceeds as follows:
-
Diffusion: Uncharged, lipophilic quinacrine freely diffuses across the cell and lysosomal membranes.
-
Protonation: Once inside the acidic lumen of the lysosome, the basic amine groups of quinacrine become protonated.
-
Trapping: The resulting charged, hydrophilic quinacrine cation is membrane-impermeable and becomes trapped and concentrated within the lysosome.[7][8]
This "ion trapping" mechanism leads to a dramatic accumulation of the dye, with concentrations inside the lysosome reaching levels several hundred to thousands of times higher than the extracellular medium.[4][9] The fluorescence of the accumulated quinacrine can then be measured to provide an indication of lysosomal pH.
Caption: Mechanism of quinacrine accumulation in the lysosome via ion trapping.
Quantitative Data for Quinacrine
The following table summarizes key physicochemical and spectral properties of quinacrine relevant to its use in lysosomal pH measurement.
| Property | Value | Reference(s) |
| Type | Dibasic Cationic Drug | [9] |
| pKa Values | pKa1: ~10.2 - 10.47pKa2: ~7.12 - 8.2 | [9] |
| Log KOW (Lipophilicity) | 4.69 - 4.79 | [9] |
| Excitation Wavelength (λex) | ~436 - 440 nm | [10][11] |
| Emission Wavelength (λem) | ~510 - 525 nm | [10][11] |
| Typical Working Concentration | 1 - 10 µM | [4][12] |
| Lysosomal Accumulation Ratio | ~760 to 5,000-fold | [4][9] |
Experimental Protocols
Protocol 1: Qualitative Staining of Lysosomes
This protocol is for the simple visualization of acidic compartments in live cells.
Materials:
-
Quinacrine dihydrochloride (handle as toxic, light-sensitive, and hygroscopic)[10]
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of quinacrine in DMSO. Store in small aliquots at -20°C, protected from light.
-
Cell Culture: Plate cells on a suitable imaging vessel and grow to 50-70% confluency.
-
Prepare Staining Solution: Dilute the quinacrine stock solution in pre-warmed complete culture medium to a final concentration of 1-5 µM.
-
Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the quinacrine staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash: Remove the staining solution and wash the cells 2-3 times with warm live-cell imaging medium.
-
Imaging: Immediately image the cells using a fluorescence microscope. Quinacrine-loaded lysosomes will appear as bright, punctate fluorescent structures in the perinuclear region.[4][5][6]
Protocol 2: Quantitative Measurement of Lysosomal pH via Calibration Curve
This protocol creates a standard curve to correlate fluorescence intensity with lysosomal pH. It relies on using ionophores to equilibrate the intralysosomal pH with that of extracellular buffers of known pH.[13][14]
Materials:
-
All materials from Protocol 1
-
Calibration Buffers: A set of buffers with pH values ranging from 4.0 to 6.0 (e.g., citrate-phosphate buffer) containing 120 mM KCl.
-
Nigericin (proton/potassium ionophore)
-
Monensin (proton/sodium ionophore)
Procedure:
-
Stain Cells: Stain cells with quinacrine as described in Protocol 1 (Steps 1-6).
-
Prepare Calibration Samples: For each pH value in your calibration buffer set, prepare a separate well/dish of stained cells.
-
Equilibrate pH: Remove the imaging medium. Add the first calibration buffer (e.g., pH 4.0) containing 10 µM nigericin and 10 µM monensin to the corresponding cells. Incubate for 5-10 minutes at 37°C to allow the lysosomal pH to equilibrate with the buffer pH.
-
Image Calibration Point: Acquire fluorescence images of the equilibrated cells.
-
Repeat for All pH Values: Repeat steps 3 and 4 for all remaining calibration buffers (pH 4.5, 5.0, 5.5, 6.0).
-
Image Experimental Samples: Image your experimental cells (which have not been treated with ionophores) under the exact same acquisition settings.
-
Data Analysis: a. Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the lysosomes (puncta) for each calibration point and for the experimental samples. b. Plot the mean fluorescence intensity against the corresponding buffer pH to generate a calibration curve. c. Use the equation from the standard curve to interpolate the lysosomal pH of your experimental cells from their mean fluorescence intensity.
Caption: Experimental workflow for quantitative lysosomal pH measurement.
Secondary Cellular Effects of Quinacrine Accumulation
Prolonged exposure to or high concentrations of quinacrine can lead to secondary cellular responses beyond simple accumulation. The massive sequestration of the cationic drug can inhibit autophagic flux, leading to the accumulation of autophagosomes and the p62/SQSTM1 protein.[4][5][6] This disruption can trigger a compensatory mechanism known as lysosomogenesis, which is the biogenesis of new lysosomes. This process is primarily driven by the transcription factor TFEB (Transcription Factor EB), which translocates to the nucleus and upregulates the expression of lysosomal and autophagic genes, such as LAMP1 and LAMP2.[4][5][6]
Caption: Signaling cascade induced by quinacrine-mediated lysosomal stress.
Applications and Considerations
Applications:
-
Drug Development: Screening for lysosomotropic compounds (drugs that accumulate in lysosomes), which is a critical factor in predicting drug efficacy and toxicity.[8]
-
Disease Research: Investigating lysosomal dysfunction in neurodegenerative diseases, cancer, and lysosomal storage disorders.[1][7]
-
Cell Biology: Studying the fundamental processes of autophagy, endocytosis, and lysosomal biogenesis.[4][5][6]
Limitations and Considerations:
-
Toxicity: Quinacrine is toxic and can intercalate with DNA.[11] Use appropriate safety precautions.
-
Altering Lysosomal Function: At higher concentrations or with prolonged incubation, quinacrine itself can raise lysosomal pH and inhibit autophagic flux, potentially confounding results.[4][9] It is crucial to use the lowest effective concentration and shortest incubation time possible.
-
Photostability: Quinacrine is sensitive to light.[10] Minimize light exposure during experiments to prevent photobleaching and phototoxicity.
-
Calibration is Key: For quantitative measurements, generating a proper calibration curve for each cell type and experimental setup is essential, as absolute fluorescence intensity can be affected by many factors.[14]
-
Controls: Experiments should include controls, such as treatment with the V-ATPase inhibitor Bafilomycin A1, to confirm that quinacrine accumulation is dependent on the lysosomal pH gradient.[4][15]
References
- 1. Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagic flux inhibition and lysosomogenesis ensuing cellular capture and retention of the cationic drug quinacrine in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Sequestration in Lysosomes as One of the Mechanisms of Chemoresistance of Cancer Cells and the Possibilities of Its Inhibition [mdpi.com]
- 8. A high content screening assay for identifying lysosomotropic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Modeling of Selective Lysosomal Targeting for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cameo.mfa.org [cameo.mfa.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Uptake Study in Lysosome-Enriched Fraction: Critical Involvement of Lysosomal Trapping in Quinacrine Uptake but Not Fluorescence-Labeled Verapamil Transport at Blood-Retinal Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quinacrine Methanesulfonate for Tracking Acidic Vesicles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine, a fluorescent amine, serves as a robust tool for the visualization and long-term tracking of acidic vesicles in living cells. As a lysosomotropic agent, its weakly basic nature allows it to freely permeate cell membranes in its neutral state. Upon encountering the acidic lumen of organelles such as lysosomes, endosomes, and autophagosomes, quinacrine becomes protonated. This protonation traps the molecule within the vesicle, leading to its accumulation and a significant enhancement of its fluorescence. This property, combined with its superior photostability compared to other common probes, makes quinacrine an ideal candidate for dynamic studies of acidic organelle trafficking, function, and their roles in various cellular processes, including drug delivery and disease pathogenesis.
Mechanism of Action
Quinacrine's utility in tracking acidic vesicles stems from its physicochemical properties. In the relatively neutral pH of the cytoplasm (around 7.2-7.4), quinacrine exists predominantly in a neutral, membrane-permeant form. Upon diffusion into acidic compartments (pH 4.5-5.0), the local excess of protons leads to the protonation of quinacrine's nitrogen atoms. The resulting charged cation is membrane-impermeant and is thus sequestered and concentrated within the acidic vesicle. This accumulation is the primary mechanism for the bright fluorescence observed in these organelles.
Advantages of Quinacrine Methanesulfonate
-
High Photostability: Quinacrine exhibits greater resistance to photobleaching compared to other fluorescent dyes like Acridine Orange and LysoTracker Red, making it particularly suitable for long-term live-cell imaging and time-lapse microscopy.[1]
-
Low Phototoxicity: Studies have shown that quinacrine is less phototoxic than dyes like Acridine Orange, minimizing cellular damage during extended imaging experiments.[1]
-
Bright Fluorescence in Acidic Environments: The fluorescence of quinacrine is significantly enhanced upon protonation in acidic environments, providing a high signal-to-noise ratio for clear visualization of acidic vesicles.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of Quinacrine
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀ClN₃O·2CH₄O₃S | |
| Molecular Weight | 606.18 g/mol | |
| Excitation Maximum | ~436 nm | Sigma-Aldrich |
| Emission Maximum | ~525 nm | Sigma-Aldrich |
| pKa₁ | ~7.7 | |
| pKa₂ | ~10.3 |
Table 2: Comparison of Fluorescent Probes for Acidic Vesicle Tracking
| Feature | Quinacrine | Acridine Orange | LysoTracker Red DND-99 |
| Photostability | High[1] | Low to Moderate[1] | Low[1] |
| Phototoxicity | Low to Moderate[1] | High[1] | Low[1] |
| pH Sensitivity | Fluorescence increases in acidic pH | Emits green fluorescence (monomers) and red fluorescence (aggregates) at low pH | Accumulates in acidic organelles |
| Long-term Imaging | Excellent[1] | Poor[1] | Fair[1] |
| Typical Concentration | 0.1 - 10 µM | 1 - 10 µM | 50 - 100 nM |
| Excitation/Emission | ~436 nm / ~525 nm | ~502 nm / ~525 nm (green), ~460 nm / ~650 nm (red) | ~577 nm / ~590 nm |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Acidic Vesicles with Quinacrine
This protocol outlines the steps for staining and imaging acidic vesicles in cultured mammalian cells using this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cultured cells on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC/GFP cube)
Procedure:
-
Preparation of Quinacrine Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or chamber slides to achieve 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
-
Staining of Acidic Vesicles:
-
On the day of the experiment, dilute the 10 mM quinacrine stock solution in pre-warmed complete cell culture medium to a final working concentration. A typical starting concentration is 1-5 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the quinacrine-containing medium to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing and Imaging:
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess dye.
-
Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope.
-
-
Fluorescence Microscopy:
-
Use an excitation wavelength of approximately 436 nm and collect the emission at around 525 nm.
-
Acquire images using settings that minimize phototoxicity, such as using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.
-
For long-term tracking, a time-lapse series can be acquired. Due to quinacrine's high photostability, imaging can be performed for extended periods.[1]
-
Mandatory Visualization
Caption: Mechanism of quinacrine accumulation in acidic vesicles.
Caption: General experimental workflow for tracking acidic vesicles.
References
Application Notes and Protocols: Quinacrine Methanesulfonate in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Quinacrine methanesulfonate, a derivative of 9-aminoacridine, is a versatile fluorescent probe with significant applications in flow cytometry.[1] Its utility spans from the analysis of platelet function to the investigation of anticancer properties in various cell lines. This document provides detailed application notes and protocols for the use of quinacrine in flow cytometry, with a focus on platelet dense granule analysis and cancer cell biology.
Application 1: Analysis of Platelet Dense Granules
Quinacrine is readily taken up by platelets and accumulates in their dense granules, making it an excellent fluorescent marker for studying the uptake and release of these granules' contents.[2][3] Flow cytometry offers a rapid and sensitive method to assess dense granule storage and release, which is crucial for diagnosing platelet storage pool deficiencies and other platelet function disorders.[2][3][4][5]
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| Blood Sample Volume | As little as 20 µL | Human fingerstick or venous blood | [2][3] |
| Blood Dilution | 1:40 in Hanks Balanced Salt Solution (BSS) | Human whole blood | [2][3] |
| Quinacrine Staining Concentration | 4 µM | Washed human platelets | [3] |
| Incubation Time with Quinacrine | 10 minutes | Washed human platelets | [3] |
| Incubation Temperature | 37°C | Washed human platelets | [3] |
| Thrombin Concentration for Release | 0.003 to 0.4 U/ml (dose-dependent release) | Human and mouse platelets | [2][3] |
| Mean Fluorescence Intensity (MFI) - Resting Platelets | 1284.3 ± 91.8 | Human platelets | [4] |
| Mean Fluorescence Intensity (MFI) - Activated Platelets | 1233.8 ± 107.8 | Human platelets | [4] |
Experimental Protocol: Platelet Dense Granule Uptake and Release
This protocol is adapted from studies on the flow cytometric analysis of mepacrine (quinacrine)-labelled dense granules.[2][3][4]
Materials:
-
Quinacrine dihydrochloride (or methanesulfonate salt)
-
Hanks Balanced Salt Solution (HBSS) or Phosphate Buffered Saline (PBS)
-
Whole blood collected in 3.2% or 3.8% sodium citrate[2][3][4]
-
Platelet-specific antibody (e.g., anti-CD41/CD61 or anti-GPIIb) conjugated to a fluorochrome (optional, for platelet gating)
-
Platelet agonist (e.g., Thrombin, ADP, Collagen)
-
Flow cytometer
Procedure:
-
Blood Collection and Preparation:
-
Collect venous blood into a tube containing 3.2% or 3.8% sodium citrate.[2][3][4] All experiments should be performed within 1 to 6 hours after blood collection.[6]
-
For whole blood analysis, dilute the blood sample 1:40 with HBSS.[2][3]
-
Alternatively, to prepare platelet-rich plasma (PRP), centrifuge the whole blood at 160 x g for 15 minutes without the brake.[6]
-
-
Quinacrine Staining (Uptake):
-
Platelet Activation (Release):
-
Flow Cytometric Analysis:
-
Further dilute the sample with HBSS for analysis.[2]
-
Acquire data on a flow cytometer. Quinacrine can be excited by a blue laser (488 nm) and its emission detected in the green channel (e.g., FITC channel).
-
Gate on the platelet population based on their forward and side scatter properties, or by using a platelet-specific marker.
-
Measure the mean fluorescence intensity (MFI) of the quinacrine signal in both resting (no agonist) and activated (with agonist) platelets. A decrease in MFI upon activation indicates the release of dense granules.
-
Experimental Workflow
Application 2: Cancer Cell Analysis (Apoptosis and Cell Cycle)
Quinacrine has demonstrated anticancer activity in various cancer cell lines.[7][8][9] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and sensitization to chemotherapy.[1][7][10] Flow cytometry is a powerful tool to quantify these effects.
Signaling Pathways of Quinacrine in Cancer Cells
Quinacrine exerts its anticancer effects through multiple pathways. It can activate the tumor suppressor p53 and inhibit the pro-survival NF-κB pathway.[1][7] Additionally, it can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[1][10]
Quantitative Data Summary
| Parameter | Value | Cell Line | Effect | Reference |
| Quinacrine Concentration | 100 nM (in combination with 2 µM AraC) | AraC-resistant Molt4-Luc2 ALL cells | Induces apoptosis | [1] |
| Quinacrine Concentration | 5 to 20 µM | A549 and NCI-H520 NSCLC cells | Dose-dependent reduction in viability | [10] |
| Exposure Time | 24 and 48 hours | A549 and NCI-H520 NSCLC cells | Time-dependent reduction in viability | [10] |
| Apoptotic Population (Sub-G1/G0) | Increase to 43% (at 20 µM) from 2.9% (control) | A549 cells | Induction of apoptosis | [10] |
| G1/G0 Population | Decrease to 34.9% (at 20 µM) from 62% (control) | A549 cells | G1/S arrest | [10] |
Experimental Protocol: Apoptosis and Cell Cycle Analysis
This protocol provides a general framework for assessing quinacrine-induced apoptosis and cell cycle changes in cancer cell lines.[1][7][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Cell cycle analysis solution (e.g., Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cancer cells in appropriate medium to ~70-80% confluency.
-
Treat cells with varying concentrations of quinacrine (e.g., 5-20 µM) for desired time points (e.g., 24 or 48 hours).[10] Include an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, gently detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.
-
-
Apoptosis Staining (Annexin V/PI):
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
-
Cell Cycle Analysis (PI Staining):
-
Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
General Workflow for Cancer Cell Analysis
References
- 1. Quinacrine-CASIN combination overcomes chemoresistance in human acute lymphoid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A flow cytometric assay using mepacrine for study of uptake and release of platelet dense granule contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. Flow cytometric mepacrine fluorescence can be used for the exclusion of platelet dense granule deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometric mepacrine fluorescence can be used for the exclusion of platelet dense granule deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Repurposing quinacrine for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinacrine inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinacrine Methanesulfonate for Studying Autophagy Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine, a derivative of 9-aminoacridine historically used as an antimalarial agent, has garnered significant interest for its potent anti-cancer properties. One of its key mechanisms of action involves the modulation of autophagy, a cellular process responsible for the degradation and recycling of cellular components. Quinacrine induces autophagic flux, the dynamic process of autophagosome synthesis, fusion with lysosomes, and subsequent degradation of cargo. This property makes quinacrine methanesulfonate a valuable tool for researchers studying the intricacies of autophagy and its role in disease, particularly in the context of cancer biology and drug development.
These application notes provide a comprehensive overview of the use of this compound to study autophagy flux, including detailed protocols for key experiments and a summary of quantitative data from published studies.
Mechanism of Action
Quinacrine induces autophagy and subsequent cell death through a multi-faceted mechanism. It promotes the accumulation of autophagosomes and enhances autophagic flux, leading to the clearance of key cellular proteins like p62/SQSTM1.[1][2][3][4] This process is often associated with lysosomal membrane permeabilization (LMP) and mitochondrial outer membrane permeabilization (MOMP), ultimately triggering caspase-dependent apoptotic pathways.[1] Notably, in some cancer cell lines, quinacrine-induced autophagy is independent of p53 status.[3] The induction of autophagic flux by quinacrine is linked to the upregulation of Cathepsin L (CTSL), which appears to create a positive feedback loop further driving the process.
Key Applications
-
Induction and monitoring of autophagic flux: Quinacrine serves as a reliable inducer of autophagy, allowing for the study of the entire process from autophagosome formation to degradation.
-
Cancer research: It is used to investigate the role of autophagy in cancer cell death and to explore its potential as a chemosensitizing agent.[3][4]
-
Drug screening: Quinacrine can be used as a positive control or a benchmark compound in screens for novel autophagy modulators.
-
Studying lysosomal and mitochondrial stability: Its ability to induce LMP and MOMP makes it a useful tool for investigating the interplay between autophagy, lysosomes, and mitochondria in cell death pathways.[1]
Data Presentation
The following tables summarize quantitative data from studies utilizing quinacrine to investigate autophagy flux in various cancer cell lines.
Table 1: Effective Concentrations of Quinacrine for Inducing Autophagy
| Cell Line | Quinacrine Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| OV2008 (Ovarian Cancer) | 5.0, 10.0 | 24 | Induction of LC3B-II | [3] |
| C13 (Ovarian Cancer) | 5.0, 10.0 | 24 | Induction of LC3B-II | [3] |
| HeyA8 (Ovarian Cancer) | 5.0, 10.0 | 24 | Induction of LC3B-II | [3] |
| HeyA8MDR (Ovarian Cancer) | 5.0, 10.0 | 24 | Induction of LC3B-II | [3] |
| HCT-116 (Colon Cancer) | 10, 20, 30 | 24 | Increased LC3B-II expression | [2] |
Table 2: Quantification of Autophagic Vesicles
| Cell Line | Quinacrine Treatment | Method of Quantification | Result | Reference |
| OV2008 | 5 µM for 24h | Transmission Electron Microscopy (TEM) | Increased number of autophagic vesicles | [3] |
| C13 | 5 µM for 24h | Transmission Electron Microscopy (TEM) | Increased number of autophagic vesicles | [3] |
| OV2008 | Not specified | Cyto-ID Fluorescence Dye with Flow Cytometry | Increased percentage of Cyto-ID positive cells | [3] |
| C13 | Not specified | Cyto-ID Fluorescence Dye with Flow Cytometry | Increased percentage of Cyto-ID positive cells | [3] |
Experimental Protocols
Here are detailed protocols for key experiments to study autophagy flux using this compound.
Protocol 1: LC3 Turnover Assay by Western Blot
This protocol is used to measure autophagic flux by assessing the levels of LC3-II in the presence and absence of a lysosomal inhibitor like bafilomycin A1. An increase in LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.
Materials:
-
This compound
-
Bafilomycin A1 (or Chloroquine)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62, Mouse anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.
-
Treatment:
-
Treat cells with the desired concentration of quinacrine (e.g., 5-10 µM) for a specified time (e.g., 12-24 hours).
-
For the autophagic flux measurement, pre-treat a set of wells with a lysosomal inhibitor (e.g., 50 nM bafilomycin A1) for 2 hours before adding quinacrine.[3]
-
Include vehicle-treated and inhibitor-only controls.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize LC3-II and p62 levels to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples treated with quinacrine alone and those co-treated with the lysosomal inhibitor.
Protocol 2: Visualization of Autophagosomes by Fluorescence Microscopy
This protocol allows for the direct visualization of autophagosome formation within cells.
Materials:
-
This compound
-
Cells grown on glass coverslips in a 12- or 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with quinacrine as described in Protocol 1.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells three times with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash cells three times with PBS.
-
Block with blocking buffer for 30-60 minutes.
-
Incubate with primary anti-LC3B antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Mounting and Imaging:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Autophagosomes will appear as distinct puncta in the cytoplasm.
-
-
Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates the induction of autophagy.
Protocol 3: Quantification of Autophagy by Flow Cytometry
This protocol provides a quantitative measure of the overall autophagic activity in a cell population.
Materials:
-
This compound
-
Autophagy detection kit (e.g., Cyto-ID® Autophagy Detection Kit) or anti-LC3B antibody for intracellular staining
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 1% BSA)
-
Fixation and permeabilization buffers (if using antibody staining)
-
Flow cytometer
Procedure (using a fluorescent dye-based kit):
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with quinacrine as described in Protocol 1.[3] Include positive and negative controls as recommended by the kit manufacturer.
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in the provided assay buffer.
-
Add the fluorescent autophagy detection dye (e.g., Cyto-ID) and incubate according to the manufacturer's instructions (typically 30 minutes at 37°C).
-
-
Flow Cytometry Analysis:
-
Wash the cells with assay buffer.
-
Resuspend the cells in a suitable volume of FACS buffer.
-
Analyze the cells on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., FITC channel for Cyto-ID).
-
-
Analysis: Quantify the percentage of fluorescently positive cells or the mean fluorescence intensity of the cell population. An increase in fluorescence indicates an increase in autophagy.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of quinacrine-induced autophagy and cell death.
Caption: Experimental workflow for studying autophagy flux with quinacrine.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always refer to the original research articles for detailed information.
References
- 1. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Quinacrine Methanesulfonate: A Versatile Tool in Cancer Cell Biology
Application Notes and Protocols
Introduction
Quinacrine, a derivative of 9-aminoacridine, has a long history of use as an antimalarial agent.[1][2] More recently, it has been repurposed as a promising tool in cancer cell biology and drug development due to its multifaceted anticancer activities.[1][2] Quinacrine exhibits selective cytotoxicity against cancer cells while showing limited side effects on non-malignant cells.[3][4] Its polypharmacological nature, targeting multiple cellular pathways simultaneously, makes it an attractive candidate for both standalone and combination therapies, particularly in the context of treatment-resistant cancers.[1][2][4]
These application notes provide an overview of the mechanisms of action of quinacrine methanesulfonate and detailed protocols for its use in cancer cell biology research.
Mechanisms of Action
Quinacrine's anticancer effects are attributed to its ability to modulate several key cellular processes:
-
p53 Activation and NF-κB Inhibition: Quinacrine was initially identified in a screen for small molecule activators of the tumor suppressor protein p53.[1][5] It can activate p53 and induce the expression of its downstream target, p21, leading to cell cycle arrest and apoptosis.[6][7][8] Concurrently, quinacrine suppresses the activity of the pro-survival transcription factor NF-κB.[2][6][8][9] This dual action shifts the cellular balance towards apoptosis. The inhibition of NF-κB by quinacrine is a multi-step process that includes preventing the phosphorylation of IκB kinase.[2]
-
Autophagy Modulation: Quinacrine is a potent modulator of autophagy, a cellular recycling process that can either promote or inhibit cancer cell survival depending on the context.[1][2] In some cancer types, quinacrine induces autophagic cell death.[2][7] In others, it acts as an autophagy inhibitor, blocking the fusion of autophagosomes with lysosomes, which can sensitize cancer cells to other therapies.[10][11] Specifically, in ovarian cancer, quinacrine-induced autophagy leads to cell death through cathepsin-L mediated lysosomal and mitochondrial membrane permeabilization.[12][13]
-
DNA Damage and Topoisomerase Inhibition: Quinacrine can induce DNA damage in cancer cells, as demonstrated by comet assays.[6][8] One mechanism underlying this effect is the inhibition of topoisomerase activity, an enzyme crucial for DNA replication and repair.[6][8]
-
Induction of Nucleolar Stress: In treatment-refractory ovarian cancer cells, quinacrine has been shown to inhibit ribosomal biogenesis, leading to nucleolar stress.[3] This is a novel mechanism that contributes to its efficacy in chemoresistant tumors.[3]
-
Other Mechanisms: Quinacrine has also been reported to inhibit the FACT (facilitates chromatin transcription) complex, interfere with DNA repair processes, and downregulate the cMET signaling pathway involved in metastasis and angiogenesis.[1][14] In p53-negative cancers, quinacrine can selectively suppress phosphorylated CHK1/2, leading to mitotic catastrophe.[15][16]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Quinacrine
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| MCF-7 | Breast Cancer | Clonogenic Survival | Dose-dependent decrease | [6][8] |
| MDA-MB-231 | Breast Cancer | Clonogenic Survival | Dose-dependent decrease | [6][8] |
| HCT-116 (p53+/+) | Colon Cancer | Cell Viability | Dose-dependent reduction | [7] |
| HCT-116 (p53-/-) | Colon Cancer | Cell Viability | Dose-dependent reduction | [7] |
| HCT-116 (p21-/-) | Colon Cancer | Cell Viability | Dose-dependent reduction | [7] |
| H2052 | Mesothelioma (NF2 mutant) | Cell Viability | More sensitive than NF2 wildtype | [4] |
| H226 | Mesothelioma (NF2 deletion) | Cell Viability | More sensitive than NF2 wildtype | [4] |
| H2452 | Mesothelioma (NF2 wildtype) | Cell Viability | Less sensitive than NF2 mutant | [4] |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | 10-20 µM (synergistic with TRAIL) | [17] |
| Molt4-Luc2 | Acute Lymphoid Leukemia | Cell Viability | Additive inhibitory effect with AraC | [18] |
Table 2: Molecular Effects of Quinacrine Treatment
| Cell Line | Cancer Type | Parameter Measured | Effect of Quinacrine | Reference |
| MCF-7 | Breast Cancer | p53 protein expression | Increased | [6][8] |
| MCF-7 | Breast Cancer | p21 protein expression | Increased | [6][8] |
| MCF-7 | Breast Cancer | Bax protein expression | Increased | [6][8] |
| MCF-7 | Breast Cancer | Bcl-xL protein expression | Decreased | [6][8] |
| MCF-7 | Breast Cancer | PARP cleavage | Increased | [6][8] |
| HCT-116 | Colon Cancer | LC3B-II expression | Increased (p53/p21 dependent) | [7] |
| HeyA8-MDR | Ovarian Cancer | Cathepsin L expression | Upregulated | [12][13] |
| HCT116 p53-/- | Colon Cancer | p-Chk1/2 protein levels | Suppressed | [15][19] |
| HCT-8 | Colorectal Cancer | p53 expression | Upregulated (with cisplatin) | [9] |
| HCT-8 | Colorectal Cancer | NF-kB expression | Downregulated (with cisplatin) | [9] |
Experimental Protocols
Here are detailed protocols for key experiments using this compound in cancer cell biology.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the effect of quinacrine on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 0.2% NP-40)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 8,000-10,000 cells/well and allow them to adhere overnight.[14]
-
Prepare serial dilutions of quinacrine in complete medium.
-
Remove the old medium from the wells and add 100 µL of the quinacrine dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is for analyzing changes in protein expression in response to quinacrine treatment.
Materials:
-
Cancer cells treated with quinacrine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, p21, LC3B, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of quinacrine for the specified time.
-
Lyse the cells with RIPA buffer and collect the total protein lysate.
-
Quantify the protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 40-100 µg) per lane on an SDS-PAGE gel.[6][14][20]
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify relative protein expression, normalizing to a loading control like β-actin.[20]
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol is for assessing the effect of quinacrine on cell cycle distribution.
Materials:
-
Cancer cells treated with quinacrine
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with different concentrations of quinacrine for 24 hours.[6]
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[6]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 15-30 minutes.[6]
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., Cell Quest Software) to analyze the DNA content and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]
Protocol 4: Immunofluorescence for Protein Localization
This protocol is for visualizing the subcellular localization of proteins of interest.
Materials:
-
Cells grown on coverslips or chamber slides
-
Quinacrine
-
Fixative (e.g., 4% paraformaldehyde or acetone:methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with quinacrine as required.
-
Fix the cells with the appropriate fixative.[14]
-
Permeabilize the cells if necessary (for intracellular targets).
-
Block non-specific binding with blocking solution.
-
Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of quinacrine in cancer cell biology.
Caption: Key signaling pathways modulated by quinacrine in cancer cells.
Caption: A typical experimental workflow for studying quinacrine's effects.
Conclusion
This compound is a powerful and versatile pharmacological tool for cancer cell biology research. Its ability to target multiple, often redundant, cancer-promoting pathways makes it a valuable agent for investigating complex cellular processes and for developing novel therapeutic strategies, especially for cancers that have developed resistance to conventional treatments. The protocols and data presented here provide a foundation for researchers to explore the full potential of quinacrine in their own experimental systems.
References
- 1. Repurposing quinacrine for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinacrine Induces Nucleolar Stress in Treatment-Refractory Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crainscleveland.com [crainscleveland.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinacrine-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinacrine enhances the efficacy of cisplatin by increasing apoptosis and modulating cancer survival proteins in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinacrine inhibits cMET-mediated metastasis and angiogenesis in breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Therapeutic Effect of Quinacrine, an Antiprotozoan Drug, by Selective Suppression of p-CHK1/2 in p53-Negative Malignant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinacrine sensitizes hepatocellular carcinoma cells to TRAIL and chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinacrine-CASIN combination overcomes chemoresistance in human acute lymphoid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quinacrine and Curcumin in combination decreased the breast cancer angiogenesis by modulating ABCG2 via VEGF A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinacrine Methanesulfonate in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinacrine, a derivative of 9-aminoacridine, was historically used as an antimalarial and antiprotozoal agent. Its ability to cross the blood-brain barrier and intercalate into DNA has led to its investigation in various neurodegenerative disorders characterized by protein misfolding and aggregation. These notes provide a summary of its application in preclinical models of prion diseases, Alzheimer's disease, and Parkinson's disease. While extensively studied, particularly for prion diseases, its clinical translation has been hampered by a discrepancy between in vitro efficacy and in vivo results. Notably, significant research on quinacrine in Huntington's disease models is not prominent in the current literature.
Quinacrine in Prion Disease Models
Quinacrine emerged as a lead compound for treating prion diseases, such as Creutzfeldt-Jakob disease (CJD), after it was shown to inhibit the formation of the pathological, protease-resistant form of the prion protein (PrPSc) in scrapie-infected neuroblastoma cell lines.[1] Despite promising in vitro results, in vivo studies in animal models and human clinical trials have been largely disappointing.[1][2]
Quantitative Data Summary
| Model System | Quinacrine Concentration / Dose | Key Findings | Reference(s) |
| Scrapie-infected neuroblastoma (ScN2a) cells | 0.4 µM - 2 µM | Efficiently inhibited and cleared PrPSc accumulation. | [3] |
| Scrapie-infected GT1 (ScGT1) neuronal cells | 0.4 µM | Required lengthy treatment (3 weeks) to inhibit PrPSc accumulation. | [3] |
| BSE-infected mice | 10 mg/kg/day (intraperitoneal) | No detectable therapeutic effect; slightly increased PrPSc in the spleen. | |
| RML prion-inoculated wild-type mice | 40 mg/kg/day (oral) | Inefficiently penetrated the blood-brain barrier (~1 µM brain concentration); did not prolong survival. | [2] |
| RML prion-inoculated MDR deficient mice | 40 mg/kg/day (oral) | Achieved high brain concentration (~100 µM) and initial reduction in PrPSc, but levels recovered due to the emergence of drug-resistant prion conformers. | [2] |
Visualizations
Figure 1: Logical workflow of quinacrine studies in prion disease models.
Experimental Protocols
Protocol 1: In Vitro PrPSc Clearance in ScN2a Cells
-
Cell Culture: Culture mouse neuroblastoma cells persistently infected with the 22L scrapie strain (N2a58/22L) or other scrapie strains (ScN2a) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% glutamine. Maintain cells at 37°C in a 5% CO2 humidified incubator.
-
Quinacrine Treatment:
-
Prepare a stock solution of quinacrine methanesulfonate in sterile water or DMSO.
-
Plate ScN2a cells in 6-well plates and grow to ~50% confluency.
-
Treat cells with quinacrine at a final concentration of 0.4 µM. A vehicle control (e.g., DMSO) should be run in parallel.
-
Change the medium and re-administer the quinacrine treatment daily for 3 consecutive days.[3]
-
-
Cell Lysis: After treatment, wash cells with PBS and lyse them in a suitable lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% NP-40, 0.5% sodium deoxycholate).
-
Proteinase K (PK) Digestion:
-
Determine the total protein concentration of the cell lysates using a BCA assay.
-
Adjust protein concentrations to be equal across all samples.
-
Digest a portion of the lysate (e.g., 500 µg of total protein) with Proteinase K (final concentration 20 µg/mL) for 30-60 minutes at 37°C to degrade the normal prion protein (PrPC).
-
Stop the digestion by adding Pefabloc SC or another serine protease inhibitor.
-
-
Western Blot Analysis:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) to pellet the PK-resistant PrPSc.
-
Resuspend the pellet in loading buffer, boil, and resolve the proteins on an SDS-PAGE gel (e.g., 12% polyacrylamide).
-
Transfer proteins to a PVDF membrane and probe with an anti-PrP antibody (e.g., SAF75) to detect the PrPSc signal.
-
Compare the signal intensity in quinacrine-treated wells to the vehicle control to determine the extent of PrPSc clearance.
-
Quinacrine in Alzheimer's Disease (AD) Models
In the context of AD, quinacrine has been investigated for its ability to interact with and disaggregate amyloid-β (Aβ) plaques, a key pathological hallmark of the disease. Studies suggest it can directly dissociate pre-formed Aβ fibrils.[1][3]
Quantitative Data Summary
| Model System | Quinacrine Concentration / Dose | Key Findings | Reference(s) |
| In vitro Aβ(1-42) fibrils | 10 µM | Inhibited Aβ fibril formation and decreased Thioflavin T-positive β-sheets in pre-formed fibrils. | [1][3] |
| 5XFAD Transgenic Mice | 2.5 mg/kg (intravenous, weekly for 6 weeks) | Significantly reduced Aβ plaque load and astrocytosis in the cortex and hippocampus. | [1][3] |
| Primary rat cortical neurons | 1 µM | Ameliorated synaptic dysfunction induced by Aβ aggregates. | [1] |
Visualizations
Figure 2: Proposed mechanism of quinacrine action in Alzheimer's disease models.
Experimental Protocols
Protocol 2: In Vivo Aβ Plaque Reduction in 5XFAD Mice
-
Animal Model: Use adult (e.g., 4-6 months old) 5XFAD transgenic mice, which exhibit aggressive Aβ plaque pathology. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Quinacrine Administration:
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse transcardially with ice-cold PBS.
-
Harvest the brains. For immunohistochemistry, fix one hemisphere in 4% paraformaldehyde. For biochemical analysis, snap-freeze the other hemisphere in liquid nitrogen.
-
-
Immunohistochemical Analysis of Aβ Plaques:
-
Prepare 30-40 µm thick coronal sections from the fixed hemisphere using a cryostat or vibratome.
-
Perform immunohistochemistry using an anti-Aβ antibody (e.g., 6E10) to stain for amyloid plaques.
-
Visualize the staining using a fluorescent secondary antibody or a DAB reaction.
-
Capture images of the cortex and hippocampus using a microscope.
-
Quantify the Aβ plaque load (e.g., percentage of area covered by plaques) using image analysis software (e.g., ImageJ).
-
-
Biochemical Analysis of AD Biomarkers:
-
Homogenize the frozen brain tissue (cortex and hippocampus separately) in RIPA buffer with protease and phosphatase inhibitors.
-
Perform Western blot analysis on the lysates to assess levels of AD-related biomarkers, such as glial fibrillary acidic protein (GFAP) for astrocytosis, postsynaptic density protein 95 (PSD95) for synaptic integrity, and phosphorylated forms of CREB and JNK.[1]
-
Quinacrine in Parkinson's Disease (PD) Models
In PD models, quinacrine has demonstrated neuroprotective effects, particularly in toxin-induced models that mimic the degeneration of dopaminergic neurons seen in the disease. Its mechanisms are thought to involve the inhibition of phospholipase A2 (PLA2) and modulation of the BMP-Smad signaling pathway.[4][5]
Quantitative Data Summary
| Model System | Quinacrine Dose (Intraperitoneal) | Key Findings | Reference(s) |
| 6-OHDA-lesioned Wistar rats | 5, 15, 30 mg/kg/day for 4 days | Dose-dependently attenuated the reduction in striatal dopamine and glutathione (GSH) levels. | [4] |
| MPTP-treated C57BL mice | 10, 30, 60 mg/kg/day for 5 days | Significantly attenuated the MPTP-induced depletion of striatal dopamine. | [4] |
| Primary rat ventral mesencephalic cultures | 10 µM | Protected dopaminergic neurons against neurotoxin (MPP+, 6-OHDA)-induced degeneration. | [5] |
Visualizations
Figure 3: Quinacrine's modulation of the neuroprotective BMP-Smad pathway.
Experimental Protocols
Protocol 3: Neuroprotection in the 6-OHDA Rat Model of PD
-
Animal Model and Pre-treatment:
-
Use adult male Wistar rats.
-
To prevent the neurotoxin from affecting noradrenergic neurons, pre-treat animals with desipramine (25 mg/kg, i.p.) 30-60 minutes before 6-OHDA administration.
-
-
Stereotaxic Surgery and Lesioning:
-
Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine) and place it in a stereotaxic frame.
-
Inject 6-hydroxydopamine (6-OHDA) hydrochloride (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into a target region of the nigrostriatal pathway, such as the medial forebrain bundle or the striatum.[4][6]
-
Inject the neurotoxin slowly over several minutes and leave the injection needle in place for an additional 5-10 minutes before withdrawal.
-
-
Quinacrine Administration:
-
Prepare quinacrine in a suitable vehicle (e.g., saline).
-
Administer the first dose of quinacrine (e.g., 5, 15, or 30 mg/kg, i.p.) 30 minutes before the 6-OHDA infusion.[4]
-
Continue daily intraperitoneal injections of quinacrine for a total of 4 days.
-
Control groups should include a sham-operated group (vehicle injection into the brain) and a 6-OHDA lesion group treated with vehicle.
-
-
Post-operative Care and Behavioral Assessment:
-
Provide post-operative care, including analgesia and soft food.
-
After a recovery period (e.g., 1-2 weeks), behavioral tests can be performed to confirm the lesion, such as the apomorphine- or amphetamine-induced rotation test.
-
-
Biochemical Analysis:
-
At the end of the study (e.g., on day 5 or later), euthanize the animals and rapidly dissect the striata from both the lesioned and unlesioned hemispheres.[4]
-
Homogenize the tissue and use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine (DA) and its metabolites (DOPAC, HVA).
-
The degree of neuroprotection is determined by comparing the reduction in striatal dopamine in the quinacrine-treated group to the vehicle-treated lesion group.
-
References
- 1. Evaluation of quinacrine treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of quinacrine on striatal dopamine levels in 6-OHDA and MPTP models of Parkinsonism in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinacrine and Niclosamide Promote Neurite Growth in Midbrain Dopaminergic Neurons Through the Canonical BMP-Smad Pathway and Protect Against Neurotoxin and α-Synuclein-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quinacrine Methanesulfonate for Screening Novel Therapeutics
Introduction
Quinacrine, also known as mepacrine, is an acridine derivative originally developed as an antimalarial agent.[1][2][3] Its rediscovery as a potent anticancer agent has highlighted its value in drug development, not just as a therapeutic candidate but also as a reference compound for screening novel therapeutics.[1][2] Quinacrine exhibits a "shotgun" or polypharmacological nature, targeting multiple cellular pathways simultaneously, which makes it an excellent tool for identifying and characterizing new drugs with complex mechanisms of action.[4][5] These notes provide an overview of quinacrine's mechanisms, quantitative data, and detailed protocols for its use in screening and mechanistic studies.
Mechanisms of Action
Quinacrine's efficacy stems from its ability to modulate a wide array of cellular processes. This multi-targeted approach is particularly relevant for complex diseases like cancer, where pathway redundancy often leads to resistance against single-target agents.[1][2]
Key mechanisms include:
-
p53 Activation and NF-κB Inhibition: A primary mechanism is the activation of the p53 tumor suppressor pathway, often through the simultaneous inhibition of its suppressor, NF-κB.[1][4][6]
-
DNA Intercalation and Damage: Quinacrine can intercalate with DNA, though this action alone may be insufficient to trigger cell death without additional damage.[4] It also acts as a dual-target inhibitor of Topoisomerase II (Topo II) and Hsp90.[7]
-
Autophagy and Cell Cycle Regulation: It can induce autophagy and cause cell cycle arrest, independent of its DNA-damaging activities.[1][4]
-
Inhibition of Checkpoint Kinases (Chk1/2): In p53-deficient cancers, quinacrine promotes the degradation of phosphorylated Chk1 and Chk2, key proteins in the DNA damage response, leading to apoptosis.[6]
-
Inhibition of Ribosomal Biogenesis: Screening studies in acute myeloid leukemia (AML) revealed that quinacrine's activity is strongly correlated with the inhibition of ribosomal biogenesis and translation initiation.[8][9]
Quantitative Data Summary
The following table summarizes the reported efficacy of quinacrine across various assays and cell lines, providing a baseline for comparison when screening new compounds.
| Compound | Target / Cell Line | Assay Type | Reported Value (IC50/EC50/CC50) |
| Quinacrine | Panel of Tumor Cell Lines | MTT Assay | < 10 µM[7] |
| Quinacrine | Multidrug-Resistant (MCF-7/ADR) | MTT Assay | Sensitive (< 10 µM)[7] |
| Quinacrine | Atypical Drug-Resistant (HL-60/MX2) | MTT Assay | Sensitive (< 10 µM)[7] |
| Quinacrine | Prion (PrP Sc) Formation | Cell-based Assay | EC50: 300 nM |
| Quinacrine | SARS-CoV-2 (MOI 0.1) | Viral RNA Quantification | IC50: 1.373 µM[10] |
| Quinacrine | SARS-CoV-2 (MOI 0.01) | Viral RNA Quantification | IC50: 0.579 µM[10] |
| Quinacrine | Vero E6 Cells | MTT Assay | CC50: > 30 µM[10] |
Signaling Pathways and Screening Workflow
Visualizing the complex interactions of quinacrine is crucial for understanding its utility in drug screening. The following diagrams, generated using DOT language, illustrate key signaling pathways and a general workflow for drug discovery.
Caption: Quinacrine inhibits NF-κB, releasing its suppression of p53 and inducing apoptosis.
Caption: Quinacrine enhances β-TrCP-mediated degradation of p-Chk1/2 in p53-deficient cells.
Caption: A general workflow for repurposing screens to identify novel therapeutic agents.
Experimental Protocols
The following protocols are generalized methodologies for key experiments used in screening and characterizing compounds like quinacrine.
Protocol 1: High-Throughput Cytotoxicity Screening
This protocol is adapted from screens that identified quinacrine's activity in leukemia.[8][9] It is designed to rapidly assess the effect of a large compound library on cell viability.
Objective: To identify compounds that selectively kill cancer cells while sparing normal cells.
Materials:
-
Compound library (e.g., LOPAC®1280), dissolved in DMSO.
-
384-well clear-bottom black plates.
-
Cancer cell lines (e.g., HL-60) and normal cells (e.g., peripheral blood mononuclear cells - PBMCs).
-
Appropriate cell culture medium.
-
Fluorometric Microculture Cytotoxicity Assay (FMCA) reagents or MTT reagents.
-
Automated liquid handler (e.g., Biomek 2000).
-
Plate reader (fluorometer or spectrophotometer).
Methodology:
-
Cell Seeding: Seed cancer cells and normal cells in separate 384-well plates at a predetermined optimal density in their respective culture media.
-
Compound Plating: Using an automated liquid handler, dispense the compound library into the cell plates to achieve a final concentration (e.g., 10 µM). Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plates for a standard duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment (FMCA):
-
Add fluorescein diacetate (FDA) solution to all wells.
-
Incubate for 30-40 minutes to allow viable cells to hydrolyze FDA to fluorescent fluorescein.
-
Read the fluorescence at 485 nm excitation and 538 nm emission.
-
-
Data Analysis:
-
Subtract blank values from all wells.
-
Calculate the Survival Index (%): (Fluorescence of test well / Mean fluorescence of control wells) x 100.
-
Define a "hit" as a compound that reduces cancer cell survival below a threshold (e.g., 50%) with minimal effect on normal cells.[9]
-
Protocol 2: Dose-Response and IC50 Determination
Objective: To quantify the potency of "hit" compounds identified from the primary screen.
Methodology:
-
Plate Preparation: Seed target cancer cells in 96-well or 384-well plates.
-
Serial Dilution: Prepare a serial dilution series of the hit compound (e.g., from 100 µM to 0.01 µM).
-
Treatment: Add the different concentrations of the compound to the cells. Include vehicle controls.
-
Incubation: Incubate for 72 hours.
-
Viability Assay: Perform an FMCA or MTT assay as described above.[8][10]
-
Data Analysis: Plot the percentage of cell survival against the logarithm of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 3: Mechanism of Action - Gene Expression Analysis
Objective: To identify the cellular pathways modulated by a hit compound.
Methodology:
-
Cell Treatment: Culture a responsive cell line (e.g., HL-60) and treat with the hit compound at its IC50 and 10x IC50 concentrations for a specified time (e.g., 6 or 24 hours).[8]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
Library Preparation & Sequencing: Prepare RNA-seq libraries and perform next-generation sequencing.
-
Bioinformatic Analysis:
-
Perform differential gene expression analysis between treated and control samples.
-
Use bioinformatics tools (e.g., NextBio, Metascape, Enrichr) to perform pathway and gene set enrichment analysis on the differentially expressed genes.[8][9][11]
-
Correlate the gene expression signature of the hit compound with signatures of known drugs in databases to predict its mechanism of action. For example, quinacrine's signature strongly correlates with that of ellipticine, a known RNA polymerase I inhibitor.[9]
-
Protocol 4: Topoisomerase II (Topo II) DNA Relaxation Assay
Objective: To determine if a compound inhibits the catalytic activity of Topo II, a known target of quinacrine.[7]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human Topo IIα enzyme, and assay buffer.
-
Compound Addition: Add varying concentrations of the test compound or quinacrine (as a positive control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide or SYBR Green and visualize under UV light. Supercoiled DNA runs faster than relaxed DNA. Inhibition of Topo II will result in a higher proportion of supercoiled DNA compared to the no-drug control.
References
- 1. Repurposing quinacrine for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. archbreastcancer.com [archbreastcancer.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Quinacrine as a Potent Topo II and Hsp90 Dual-Target Inhibitor, Repurposing for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug screen in patient cells suggests quinacrine to be repositioned for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug screen in patient cells suggests quinacrine to be repositioned for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinacrine, an Antimalarial Drug with Strong Activity Inhibiting SARS-CoV-2 Viral Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinacrine Induces Nucleolar Stress in Treatment-Refractory Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinacrine Methanesulfonate in Combination Drug Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quinacrine methanesulfonate in combination with other therapeutic agents, particularly in the context of cancer research. The following sections detail the synergistic effects observed with various drugs, outline key experimental protocols for evaluating these combinations, and illustrate the underlying molecular pathways.
Introduction
Quinacrine, a repurposed antimalarial drug, has demonstrated significant potential as an anticancer agent. Its efficacy is often enhanced when used in combination with standard chemotherapeutic drugs, allowing for dose reduction and potentially overcoming drug resistance. These notes focus on the synergistic interactions of quinacrine with cisplatin, paclitaxel, and 5-fluorouracil, providing quantitative data and detailed methodologies for preclinical evaluation.
Data Presentation: Efficacy of Quinacrine Combination Therapies
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic or enhanced efficacy of quinacrine in combination with other anticancer drugs.
Table 1: In Vitro Cytotoxicity of Quinacrine in Combination with Cisplatin in Head and Neck Squamous Cell Carcinoma (HNSCC) and Mesothelioma Cell Lines
| Cell Line | Quinacrine IC50 (μM) | Cisplatin IC50 (μM) | Combination Index (CI) | Synergy Level |
| CAL27 (HNSCC) | ~1.85 | ~2 | < 1 | Synergy[1][2] |
| SCC040 (HNSCC) | ~1.5 | ~2 | < 1 | Synergy[1][2] |
| SCC47 (HNSCC) | ~0.63 | ~10 | < 1 | Synergy[1][2] |
| H2052 (Mesothelioma) | - | - | 0.68 | Moderate Synergy[3] |
| H226 (Mesothelioma) | - | - | 0.75 | Moderate Synergy[3] |
| H2452 (Mesothelioma) | - | - | 0.71 | Moderate Synergy[3] |
Note: A Combination Index (CI) of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][3]
Table 2: In Vitro Cytotoxicity of Quinacrine in Combination with 5-Fluorouracil in Colorectal Cancer Cell Lines
| Cell Line | Combination Index (CI) | Synergy Level |
| HCT-116 | < 1 | Synergy[4] |
| HT-29 | < 1 | Synergy[4] |
| RKO | < 1 | Synergy[4] |
| Multiple other CRC lines | < 1 | Synergy[4] |
Table 3: In Vivo Efficacy of Quinacrine Combination Therapies
| Cancer Type | Animal Model | Combination | Key Findings |
| Head and Neck (HNSCC) | Mouse Xenograft | Quinacrine (100 mg/kg, oral) + Cisplatin (1 mg/kg) | Combination with quinacrine allowed for halving the cisplatin dose while maintaining the same tumor growth impairment as 2 mg/kg cisplatin alone.[5] |
| Head and Neck (HNSCC) | Mouse Xenograft | Quinacrine + Cisplatin (2 mg/kg) | Extended median time to reach maximum tumor volume from 28 days (cisplatin alone) to 32 days.[5] |
| Colorectal Cancer | Mouse Xenograft | Quinacrine + 5-Fluorouracil | Significantly delayed tumor growth compared to each agent administered alone.[4] |
| Prostate Cancer | Mouse Xenograft | Quinacrine (50 mg/kg) + Paclitaxel (0.5 mg/kg) | Combination was more effective than either drug alone at twice the dose intensity.[6] |
Signaling Pathways and Mechanisms of Action
Quinacrine's synergistic effects are attributed to its ability to modulate multiple signaling pathways involved in cancer cell survival and proliferation. A key mechanism is the activation of the tumor suppressor protein p53 and the simultaneous inhibition of the pro-survival transcription factor NF-κB.[7][8] This dual action can sensitize cancer cells to the DNA-damaging effects of drugs like cisplatin.
Caption: Quinacrine's mechanism of synergistic action with chemotherapy.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of quinacrine in combination with other drugs.
Experimental Workflow for Combination Studies
Caption: General workflow for evaluating drug combination therapies.
Protocol 1: Cell Viability Assay (MTT-Based)
Objective: To determine the cytotoxic effects of quinacrine, a partner drug, and their combination on cancer cell lines and to calculate IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Partner drug (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of quinacrine and the partner drug in complete medium. For combination studies, drugs can be added at a constant ratio (e.g., based on their individual IC50 values) or in a matrix format.[1]
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[9][10]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[10][11]
-
Incubate the plates for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism). For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy.
Protocol 2: Clonogenic Survival Assay
Objective: To assess the long-term effects of drug combinations on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound and partner drug
-
Trypsin-EDTA
-
PBS
-
Fixation solution (e.g., 10% neutral buffered formalin or a mixture of 6% glutaraldehyde and 0.5% crystal violet)[12][13]
-
Staining solution (0.5% crystal violet in water)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension by trypsinizing a sub-confluent flask of cells. Count the cells accurately.
-
Plate a low, predetermined number of cells (e.g., 200-1000 cells) into each well of a 6-well plate containing complete medium. The exact number depends on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Allow cells to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of quinacrine, the partner drug, or the combination for a defined period (e.g., 24 hours).[2]
-
Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.[14]
-
Fixation and Staining:
-
Carefully remove the medium and wash the wells with PBS.
-
Add the fixation solution and incubate for 15-30 minutes at room temperature.[12]
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for 30-60 minutes.[12]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group. Plot survival curves to visualize the dose-dependent effects.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis by quinacrine and combination treatments.
Materials:
-
Treated and control cells (1-5 x 10^5 cells per sample)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the desired drug concentrations for the specified time (e.g., 48 hours).[1]
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of quinacrine combination therapy on tumor growth.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nu/nu mice)
-
Cancer cell line of interest (e.g., HNSCC or colorectal cancer cells)
-
Matrigel (optional)
-
This compound and partner drug prepared for in vivo administration
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Quinacrine alone, Partner Drug alone, Combination).[16]
-
Drug Administration:
-
Administer the drugs according to the planned schedule, dose, and route. For example, quinacrine can be given daily via oral gavage (e.g., 100 mg/kg), while cisplatin might be given intraperitoneally on a different schedule.[5]
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[17]
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a specified duration. Monitor animal weight and general health as indicators of toxicity.
-
Data Analysis: Plot mean tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the combination therapy compared to single-agent and control groups.
References
- 1. Repurposed quinacrine synergizes with cisplatin, reducing the effective dose required for treatment of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Repurposed quinacrine synergizes with cisplatin, reducing the effective dose required for treatment of head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of paclitaxel activity against hormone-refractory prostate cancer cells in vitro and in vivo by quinacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinacrine enhances the efficacy of cisplatin by increasing apoptosis and modulating cancer survival proteins in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Quinacrine Methanesulfonate for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine, a derivative of 9-aminoacridine, was originally developed as an antimalarial agent.[1][2] Its diverse biological activities have led to its investigation in a wide range of in vivo animal studies for various conditions, including prion diseases, inflammatory conditions like colitis, and various cancers.[2][3][4] This document provides detailed application notes and protocols for the use of Quinacrine Methanesulfonate in preclinical animal research, with a focus on summarizing quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.
Mechanism of Action
The therapeutic effects of quinacrine are attributed to its ability to interact with multiple cellular targets. Its planar tricyclic ring structure allows it to intercalate with DNA, thereby inhibiting DNA and RNA synthesis.[1][5][6] Additionally, quinacrine has been shown to inhibit phospholipase A2, modulate signaling pathways such as NF-κB and p53, and interfere with lysosomal function.[2][3][6][7][8] In the context of cancer, it can induce apoptosis and cell cycle arrest.[2][7] For prion diseases, it is thought to prevent the conversion of the normal prion protein (PrPC) to its disease-associated form (PrPSc).[9][10][11]
Key Applications and In Vivo Data
This compound has been investigated in a variety of animal models for different diseases. The following tables summarize the quantitative data from key studies.
Table 1: Quinacrine in Prion Disease Animal Models
| Animal Model | Quinacrine Dose | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| Scrapie-infected mice | 10 mg/kg/day | Intraperitoneal | Not specified | Did not efficiently inhibit PrPres accumulation; a paradoxical increase was observed. | [9] |
| Prion-inoculated wild-type and MDR0/0 mice | 40 mg/kg/day | Oral | Continuous | Transient reduction in PrPSc levels, but no extension of survival time. Development of drug-resistant prion conformations. | [12][13] |
| FVB and CD1 mice | 37.5 mg/kg/day and 75 mg/kg/day | Oral | 4 weeks | Achieved significant brain tissue concentrations, much higher than in plasma. | [14] |
Table 2: Quinacrine in Colitis Animal Models
| Animal Model | Quinacrine Dose | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| DSS-induced colitis in mice | 10 mg/kg and 50 mg/kg equivalent | Ad libitum in drinking water | 14 and 17 days | Dose- and time-dependent suppression of colitis, reduced inflammation and ulceration. | [3] |
| Oxazolone-induced colitis in mice | 10 mg/kg and 50 mg/kg equivalent | Ad libitum in drinking water | 5 and 10 days | Drastic reduction in the severity of colitis and inflammation scores. | [3] |
Table 3: Quinacrine in Cancer Animal Models
| Animal Model | Quinacrine Dose | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| Carcinoma tumor-bearing C57BL mice | Not specified | Not specified | Not specified | Significant increase in survival. | [2] |
| Breast cancer xenografts in mice | Not specified | Not specified | Not specified | Growth inhibition of cancer cells. | [2] |
| Prostate cancer xenografts in mice | Not specified | Not specified | Not specified | Anti-tumor effects observed. | [15] |
| Villin-Cre;p53+/LSL-R172H intestinal cancer mouse model | Not specified | Not specified | Not specified | Displayed antitumor effects. | [16] |
| HCT116 p53-/- xenografts | Not specified | Not specified | Not specified | Displayed antitumor effects. | [16] |
Table 4: Quinacrine in Other In Vivo Models
| Animal Model | Quinacrine Dose | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| Female rats (tumorigenicity study) | 10/10 mg/kg, 70/70 mg/kg, and 70/250-350 mg/kg (1st/2nd dose) | Intrauterine | Two doses, 21 days apart | Increased lifetime risk of reproductive tract tumors at doses ≥70/70 mg/kg. | [17] |
| Wistar rats (myocardial ischemia/reperfusion) | 5 mg/kg | Intravenous | Single dose at the beginning of reperfusion | Reduced infarct size and the no-reflow area. | [18] |
| Rats (cisplatin-induced nephrotoxicity) | Not specified | Not specified | Not specified | Ameliorated renal toxicity by upregulating SIRT-1. | [19] |
Experimental Protocols
Protocol 1: Evaluation of Quinacrine in a DSS-Induced Colitis Mouse Model
This protocol is based on the methodology described by Gurova et al.[3]
1. Animal Model:
-
Use 6-8 week old male C57BL/6 mice.
2. Induction of Colitis:
-
Administer 2% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 days to induce colitis.
3. Quinacrine Administration:
-
Following the 7-day DSS induction, replace the DSS solution with regular drinking water containing this compound.
-
Prepare two concentrations of quinacrine in the drinking water to achieve approximate daily doses of 10 mg/kg and 50 mg/kg. The exact concentration will need to be calculated based on the average daily water consumption of the mice.
-
A control group should receive regular drinking water without quinacrine.
4. Monitoring and Endpoints:
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the feces to calculate a disease activity index (DAI).
-
Sacrifice mice at designated time points (e.g., 7, 14, and 17 days after starting quinacrine treatment).
-
Collect the colon and measure its length.
-
Fix a portion of the distal colon in 10% buffered formalin for histological analysis (H&E staining).
-
Score the histology for inflammation severity and ulceration.
-
Homogenize another portion of the colon for analysis of inflammatory markers (e.g., iNOS, COX-2) by Western blot or other immunoassays.
5. Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the different treatment groups.
Protocol 2: Evaluation of Quinacrine in a Prion-Infected Mouse Model
This protocol is a generalized representation based on studies by Collins et al. and Doh-Ura et al.[9][12]
1. Animal Model:
-
Use mouse strains susceptible to the specific prion strain being investigated (e.g., C57BL/6 or FVB mice).
2. Prion Inoculation:
-
Intracerebrally or intraperitoneally inoculate mice with a standardized dose of the prion agent (e.g., scrapie strain).
3. Quinacrine Administration:
-
Begin treatment at a pre-determined time point post-inoculation (prophylactic or therapeutic).
-
Administer this compound orally. This can be done via oral gavage or by incorporating it into a palatable diet.
-
The control group should receive the vehicle (e.g., water or the palatable diet without the drug).
4. Monitoring and Endpoints:
-
Monitor mice regularly for the onset of clinical signs of prion disease (e.g., ataxia, weight loss, kyphosis).
-
Record the incubation period (time from inoculation to the onset of terminal illness).
-
Measure survival time.
-
At the terminal stage of the disease, or at specified time points, sacrifice the mice.
-
Collect the brain and spleen.
-
Homogenize the tissues and analyze for the presence of protease-resistant PrPSc by Western blotting or ELISA.
5. Statistical Analysis:
-
Use survival analysis (e.g., Kaplan-Meier curves with log-rank test) to compare the survival times between treated and control groups.
-
Use appropriate statistical tests to compare PrPSc levels.
Signaling Pathways Modulated by Quinacrine
Quinacrine's anticancer and anti-inflammatory effects are often linked to its modulation of the p53 and NF-κB signaling pathways.
References
- 1. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Repurposing of Anti-Malarial Drug Quinacrine for Cancer Treatment: A Review | MDPI [mdpi.com]
- 3. Repurposing the anti-malarial drug, quinacrine: new anti-colitis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing the anti-malarial drug, quinacrine: new anti-colitis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Repurposing quinacrine for treatment-refractory cancer [pubmed.ncbi.nlm.nih.gov]
- 8. The antimalarials quinacrine and chloroquine induce weak lysosomal storage of sulphated glycosaminoglycans in cell culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of quinacrine treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of quinacrine in human prion disease (PRION-1 study): a patient-preference trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]
- 13. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of quinacrine in the treatment of prion disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Therapeutic Effect of Quinacrine, an Antiprotozoan Drug, by Selective Suppression of p-CHK1/2 in p53-Negative Malignant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A lifetime cancer bioassay of quinacrine administered into the uterine horns of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cardio- and Vasoprotective Effects of Quinacrine in an In Vivo Rat Model of Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinacrine Ameliorates Cisplatin-Induced Renal Toxicity via Modulation of Sirtuin-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosing and Administration of Quinacrine Methanesulfonate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosing and administration of quinacrine methanesulfonate in mice for various research applications, including prion disease, cancer, and colitis. The protocols are compiled from peer-reviewed literature to assist in experimental design and execution.
Drug Information and Dose Calculation
Quinacrine is commonly available as either a dihydrochloride or a methanesulfonate salt. It is crucial to account for the difference in molecular weight when preparing solutions to ensure accurate dosing.
-
Quinacrine Dihydrochloride: Molecular Weight: 472.88 g/mol
-
This compound: Molecular Weight: 592.17 g/mol
To achieve an equivalent dose of the active quinacrine base, a dose adjustment is necessary. For a desired dose of quinacrine base, the required weight of the salt can be calculated as follows:
Weight of Salt = (Desired Dose of Base × Molecular Weight of Salt) / Molecular Weight of Base
(Molecular Weight of Quinacrine Base: 399.97 g/mol )
Quantitative Data Summary
The following tables summarize the quantitative data on the dosing, administration, and efficacy of quinacrine in various mouse models.
| Table 1: Pharmacokinetic Parameters of Quinacrine in Mice | |
| Parameter | Value |
| Oral Bioavailability | Rapidly absorbed from the gastrointestinal tract. |
| Brain Concentration (Oral Dosing) | ~1 µM in wild-type mice after 40 mg/kg/day for 30 days.[1] |
| Toxicity (LD50, Oral) | 1000 mg/kg in mice. |
| Table 2: Dosing and Efficacy of Quinacrine in Mouse Models of Disease | ||||
| Disease Model | Administration Route | Dosage | Efficacy | Reference |
| Prion Disease (Scrapie) | Oral | 40 mg/kg/day | Transient reduction in PrPSc levels in the brain, but no significant extension of survival time.[2] | [2][3] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Oral | 100 mg/kg/day (with cisplatin) | Significantly inhibited tumor outgrowth, extending median time to maximum tumor volume from 20 to 32 days versus control.[4] | [4] |
| Hepatocellular Carcinoma (HCC) | Intraperitoneal | Not specified | In combination with lenvatinib, resulted in a smaller tumor volume and weight than lenvatinib alone.[5] | [5] |
| Ovarian Cancer | Intraperitoneal | Not specified | Suppresses tumor growth and ascites in a chemoresistant mouse model.[6][7] | [6][7] |
| Colitis (DSS-induced) | Oral (in drinking water) | 10 mg/kg and 50 mg/kg equivalent | Dose-dependent suppression of colitis, with significant reduction in the Clinical Disease Index and histological inflammation scores. |
Experimental Protocols
Preparation of this compound Solution for Injection
Objective: To prepare a sterile solution of this compound suitable for intravenous or intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile 0.9% Sodium Chloride (Saline)
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
Sterile syringes and 0.22 µm syringe filters
Protocol:
-
Calculate the required amount of this compound powder based on the desired final concentration and volume. Adjust for the molecular weight difference if comparing with studies using the dihydrochloride salt.
-
For aqueous solutions: Directly dissolve the this compound powder in sterile PBS or 0.9% saline. Gentle warming and vortexing may aid in dissolution.
-
For solutions requiring DMSO: If solubility in aqueous buffers is limited at the desired concentration, first dissolve the powder in a small volume of DMSO. Then, slowly add sterile PBS or saline to the desired final volume while vortexing to prevent precipitation. Ensure the final concentration of DMSO is below a level that would cause toxicity in mice (typically <5-10% of the total injection volume).
-
Sterilization: Once the powder is completely dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the sterile solution protected from light. It is recommended to prepare fresh solutions for each experiment.
Administration Protocols
Objective: To administer a precise oral dose of this compound to a mouse.
Protocol:
-
Prepare the this compound solution in a suitable vehicle (e.g., water, PBS).
-
Accurately determine the volume to be administered based on the mouse's body weight and the desired dosage. The volume should not exceed 10 ml/kg.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the solution.
-
Monitor the mouse for any signs of distress after administration.
Objective: To administer this compound into the peritoneal cavity of a mouse.
Protocol:
-
Prepare the sterile this compound solution.
-
The recommended injection volume for mice is up to 10 ml/kg.
-
Restrain the mouse and locate the injection site in the lower right or left abdominal quadrant.
-
Insert a 25-27 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure no blood or fluid is drawn, then slowly inject the solution.
Objective: To administer this compound directly into the systemic circulation of a mouse.
Protocol:
-
Prepare the sterile this compound solution.
-
The maximum bolus injection volume is 5 ml/kg.
-
Warm the mouse's tail to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Insert a 27-30 gauge needle into one of the lateral tail veins.
-
Slowly inject the solution.
-
Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Quinacrine
Caption: Signaling pathways modulated by quinacrine.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for in vivo efficacy studies.
Mandatory Disclosures and Safety Precautions
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Toxicity: Quinacrine can be toxic at high doses. Monitor animals closely for signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Handling Precautions: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling quinacrine powder and solutions. Quinacrine is a yellow dye and can stain skin and clothing.
-
Light Sensitivity: Quinacrine solutions are light-sensitive and should be stored in amber vials or protected from light.
References
- 1. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quinacrine Methanesulfonate for Studying Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Quinacrine Methanesulfonate
Quinacrine (QC), a 9-aminoacridine derivative historically used as an antimalarial and antiprotozoal agent, has been repurposed as a promising tool in cancer research, particularly for overcoming drug resistance.[1] Its polypharmacological nature allows it to target multiple cellular pathways simultaneously, making it an effective chemosensitizer and a valuable compound for studying the mechanisms that drive resistance to conventional cancer therapies.[2][3] Quinacrine is typically well-tolerated at clinical dosages and has demonstrated synergistic effects with a wide array of cytotoxic drugs, targeted therapies, and immunotherapies.[2]
Mechanisms of Action in Overcoming Drug Resistance
Quinacrine reverses chemoresistance through several distinct but interconnected mechanisms:
-
Modulation of Key Signaling Pathways: Quinacrine uniquely activates the p53 tumor suppressor pathway while simultaneously inhibiting the pro-survival NF-κB signaling cascade.[2][4][5] This dual action shifts the cellular balance towards apoptosis, resensitizing resistant cells to chemotherapy. It also interferes with other pro-survival pathways implicated in drug resistance, such as PI3K/AKT/mTOR and Wnt-TCF.[2][3]
-
Induction of Autophagy and Cell Death: Quinacrine induces autophagic flux, the complete process of autophagy.[6][7] In chemoresistant ovarian cancer cells, this process can lead to autophagic cell death.[7][8] This is partly achieved by downregulating p62/SQSTM1, a protein often elevated in resistant cells.[8] Furthermore, quinacrine-induced autophagy upregulates Cathepsin L, which promotes lysosomal and mitochondrial membrane permeabilization, leading to caspase-mediated apoptosis.[9]
-
Inhibition of Drug Efflux Pumps: A common mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and ABCG2, which actively pump chemotherapeutic agents out of the cell.[2][10] Quinacrine has been shown to inhibit the function of these transporters, thereby increasing intracellular drug accumulation and restoring sensitivity.[2][10] For example, it can prevent the efflux of drugs like vincristine.[2]
-
Interference with DNA Repair and Chromatin Transcription: Quinacrine can induce DNA damage and inhibit topoisomerase activity, an enzyme crucial for DNA replication and repair.[10][11] It also inhibits the "facilitates chromatin transcription" (FACT) complex, which is required for NF-κB transcriptional activity and is implicated in resistance to drugs like erlotinib.[1][12]
-
Upregulation of Apoptotic Receptors: Quinacrine significantly upregulates the expression of Death Receptor 5 (DR5), sensitizing previously resistant cancer cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis.[2][13]
Synergistic Potential with Chemotherapeutic Agents
Quinacrine has demonstrated significant synergistic or additive effects when combined with a variety of standard-of-care anticancer drugs, allowing for desired therapeutic outcomes at lower, less toxic concentrations.[2] This makes it a powerful agent for combination studies aimed at overcoming resistance.
| Chemotherapeutic Agent | Cancer Type / Cell Line | Observed Effect of Combination | Reference(s) |
| Cisplatin | Head and Neck, Ovarian, Mesothelioma | Reverses resistance, enhances apoptosis by restoring p53 function. | [2][4] |
| Carboplatin | Ovarian Cancer | Synergistically inhibits cell proliferation and reduces tumor growth in vivo. | [2][6] |
| Erlotinib | Non-Small Cell Lung Cancer (NSCLC) | Overcomes resistance by inhibiting FACT and cell-cycle progression. | [12] |
| Vincristine | Leukemia | Restores sensitivity by preventing drug efflux. | [2] |
| Cytarabine (AraC) | Acute Lymphoblastic Leukemia (ALL) | Enhances cytotoxicity and abrogates resistance in vitro and in vivo. | [6][14] |
| TRAIL Ligand | Various Cancers | Reverses resistance by upregulating DR5 protein levels. | [2][4] |
| Imatinib | Gastrointestinal Stromal Tumors (GIST) | Reverses resistance through autophagy inhibition. | [2] |
Visualizations: Pathways and Workflows
Caption: Quinacrine's multi-target approach to reversing drug resistance.
Caption: Experimental workflow for assessing drug synergy with quinacrine.
Experimental Protocols
Note: The following protocols are generalized templates. Optimal cell densities, incubation times, and reagent concentrations should be empirically determined for each specific cell line and experimental setup.
Protocol 1: Assessing Cytotoxicity and Synergy using a Cell Viability Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of quinacrine and its synergistic effects with another chemotherapeutic agent.
Materials:
-
Drug-resistant and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
This compound (QC) and second chemotherapeutic agent
-
Sterile 96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for dissolving MTT formazan)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.[15]
-
Drug Preparation: Prepare serial dilutions of QC and the chemotherapeutic agent in culture medium. For synergy experiments, prepare a matrix of combinations at fixed ratios (e.g., based on the IC50 of each drug).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the drug(s) at various concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a duration relevant to the drug's mechanism (typically 48-72 hours) at 37°C and 5% CO2.
-
Viability Measurement (MTT Assay Example): a. Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals form.[8] b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle shaking. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Normalize the absorbance values to the untreated control wells to calculate the percentage of cell viability. b. Plot cell viability against the log of drug concentration and use non-linear regression to determine the IC50 value. c. For combination studies, use software like CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Protocol 2: Evaluating the Effect on Autophagy (Autophagic Flux Assay)
This protocol measures autophagic flux by monitoring the degradation of autophagy-related proteins LC3-II and p62/SQSTM1 via Western blot. An increase in LC3-II upon treatment with a lysosomal inhibitor indicates active autophagic flux.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with QC at the desired concentration.
-
Inhibitor Addition: For the final 2-4 hours of the QC treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells.[12] This will block the degradation of autophagosomes, causing LC3-II to accumulate if autophagy is active.
-
Experimental Groups:
-
Control (vehicle only)
-
QC alone
-
Bafilomycin A1 alone
-
QC + Bafilomycin A1
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. d. Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, anti-GAPDH) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize LC3-II and p62 levels to the loading control. Autophagic flux is indicated by a significant increase in the LC3-II signal in the "QC + Bafilomycin A1" group compared to the "Bafilomycin A1 alone" group. A decrease in p62 levels with QC treatment also suggests autophagy induction.[2]
Protocol 3: Measuring Inhibition of ABC Transporter Efflux (Rhodamine 123 Efflux Assay)
This protocol uses the fluorescent substrate Rhodamine 123 (Rh123) to functionally assess the inhibition of efflux pumps like P-glycoprotein by quinacrine.[16]
Materials:
-
Cell lines with known ABC transporter expression (e.g., a resistant line overexpressing P-gp and its parental line)
-
This compound
-
Known P-gp inhibitor as a positive control (e.g., Verapamil, Cyclosporin A)
-
Rhodamine 123 (Rh123)
-
Flow cytometer
-
Ice-cold PBS or efflux buffer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them at a concentration of 1 x 10^6 cells/mL in culture medium.
-
Inhibitor Pre-incubation: Aliquot cells into flow cytometry tubes. Add QC at various concentrations or the positive control inhibitor. Include a "no inhibitor" control. Incubate for 30-60 minutes at 37°C to allow the inhibitor to enter the cells.
-
Dye Loading: Add Rh123 to each tube to a final concentration of ~100-200 ng/mL.[11] Incubate for 30-60 minutes at 37°C, protected from light, to allow cells to accumulate the dye.
-
Efflux Phase: a. Pellet the cells by centrifugation (300 x g, 5 min) and discard the supernatant containing excess dye. b. Wash the cells once with ice-cold PBS. c. Resuspend the cell pellet in 1 mL of pre-warmed, dye-free medium (containing the respective inhibitors for the treated samples). d. Incubate at 37°C for an efflux period (e.g., 60-120 minutes).
-
Sample Acquisition: After the efflux period, immediately place the tubes on ice to stop the process. Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the green channel (e.g., FITC).
-
Data Analysis:
-
Parental (sensitive) cells should show high fluorescence, as they retain Rh123.
-
Resistant cells (no inhibitor) should show low fluorescence due to active efflux of Rh123.
-
Resistant cells + QC (or positive control) should show an increase in fluorescence compared to the "no inhibitor" control, indicating that QC is blocking the efflux of Rh123.
-
Calculate the percent inhibition of efflux relative to the positive control.
-
References
- 1. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 2. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinacrine-CASIN combination overcomes chemoresistance in human acute lymphoid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinacrine Methanesulfonate in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine, a derivative of 9-aminoacridine, has a long history as an antimalarial agent.[1][2][3] More recently, it has been repurposed and investigated for its anticancer and anti-prion activities.[1][4][5] Its multifaceted mechanism of action, which includes DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways like p53 and NF-κB, makes it a valuable tool and reference compound in high-throughput screening (HTS) assays aimed at discovering novel therapeutics.[6][7][8] Furthermore, its intrinsic fluorescent properties provide a basis for the development of fluorescence-based screening platforms.[9]
These application notes provide an overview of the use of quinacrine methanesulfonate in HTS, with detailed protocols for its application in cancer cell viability and anti-prion screening assays.
Key Applications in High-Throughput Screening
-
Anticancer Drug Discovery: Quinacrine serves as a positive control in HTS campaigns targeting cancer cell proliferation, apoptosis, and DNA damage pathways. It exhibits selective cytotoxicity against various cancer cell lines while showing less effect on normal cells.[7][8] Its ability to induce apoptosis and arrest the cell cycle at the S-phase makes it a useful benchmark for evaluating novel anticancer compounds.[7][10][11]
-
Anti-Prion Compound Screening: In the search for therapeutics against prion diseases like Creutzfeldt-Jakob disease, quinacrine has been instrumental. Although its clinical efficacy in humans has been limited, it effectively reduces the accumulation of protease-resistant prion protein (PrPSc) in cellular models.[1][4] Consequently, it is frequently used as a reference compound or positive control in HTS assays designed to identify new anti-prion agents.[1]
-
Fluorescence-Based Assays: The fluorescent nature of quinacrine, particularly its enhanced emission upon binding to DNA, can be exploited in HTS.[9][12] This property allows for the development of direct binding assays or as a reporter in assays monitoring DNA-related processes.
Data Presentation
Table 1: Cytotoxicity of Quinacrine in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT 116 | Colon Carcinoma | Trypan Blue Exclusion | 24 | ~12.5 | [10][11] |
| HCT 116 | Colon Carcinoma | Trypan Blue Exclusion | 48 | ~8.0 | [10][11] |
| INT 407 | Embryonic Intestinal Epithelium | Trypan Blue Exclusion | 24 | ~14.0 | [10][11] |
| INT 407 | Embryonic Intestinal Epithelium | Trypan Blue Exclusion | 48 | ~9.0 | [10][11] |
| MSTO-211H | Mesothelioma | Cell Titer Blue | 72 | ~5.0 | [13] |
| H2452 | Mesothelioma | Cell Titer Blue | 72 | ~4.5 | [13] |
| H226 | Mesothelioma | Cell Titer Blue | 72 | ~6.0 | [13] |
| H28 | Mesothelioma | Cell Titer Blue | 72 | ~7.5 | [13] |
| H2052 | Mesothelioma | Cell Titer Blue | 72 | ~5.5 | [13] |
| MCF-7 | Breast Cancer | MTT | 24 | Not specified | [7][8] |
| MDA-MB-231 | Breast Cancer | MTT | 24 | Not specified | [7][8] |
Table 2: Anti-Prion Activity of Quinacrine
| Cell Line | Prion Strain | Assay Type | Effective Concentration (µM) | Outcome | Reference |
| ScN2a | Scrapie | Western Blot for PrPSc | 0.4 | Abolished PrPSc signal after 3 repeat treatments | [4] |
| ScGT1 | Scrapie | Western Blot for PrPSc | Not specified | "Curing" effect only after lengthy treatment | [4] |
Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Screening in Cancer Cell Lines
This protocol outlines a general method for assessing the cytotoxic effects of compounds, using quinacrine as a positive control.
1. Materials:
-
Cancer cell lines (e.g., HCT 116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom microplates
-
This compound (stock solution in DMSO or water)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)
-
Plate reader with luminescence or fluorescence detection capabilities
-
Automated liquid handling system (recommended for HTS)
2. Method:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Using an automated dispenser, seed 50 µL of the cell suspension into each well of a 384-well plate (2500 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a dilution series of quinacrine and test compounds in culture medium. A typical final concentration range for quinacrine is 0.1 to 50 µM.
-
Remove the plates from the incubator and add 10 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO in medium) and untreated cells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 10 µL of the cell viability reagent to each well.
-
Incubate the plates at room temperature for the time recommended by the manufacturer (typically 10-30 minutes for luminescent assays or 1-2 hours for fluorescent assays).
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).
-
Plot the percentage of cell viability against the compound concentration.
-
Calculate the IC50 values for quinacrine and the test compounds using a non-linear regression model (e.g., four-parameter logistic fit).
-
Assay quality can be assessed by calculating the Z' factor using positive (e.g., a high concentration of a known cytotoxic agent) and negative (vehicle) controls. A Z' factor > 0.5 is generally considered acceptable for HTS.
-
Protocol 2: Yeast-Based High-Throughput Screening for Anti-Prion Compounds
This protocol is adapted from a yeast-based assay for identifying compounds that eliminate the [SWI+] prion, where quinacrine can be used as a reference compound.[14]
1. Materials:
-
Yeast strain carrying the [SWI+] prion and a suitable reporter system (e.g., FLO1pr-URA3).[14]
-
Appropriate yeast growth media (e.g., SC-his-ura).
-
384-well microplates.
-
This compound (stock solution in DMSO).
-
Test compounds.
-
Guanidine hydrochloride (GdnHCl) as a positive control for prion elimination.
-
Plate reader capable of measuring optical density at 600 nm (OD600).
2. Method:
-
Yeast Culture Preparation:
-
Grow the [SWI+]-containing yeast strain in appropriate liquid medium to mid-log phase.
-
Dilute the culture to a starting OD600 of approximately 0.05 in the selective medium.
-
-
Compound Plating:
-
In a 384-well plate, add a small volume (e.g., 1-2 µL) of test compounds, quinacrine, GdnHCl (e.g., final concentration of 5 mM), and DMSO (negative control) to respective wells.
-
-
Yeast Inoculation and Incubation:
-
Add 50 µL of the diluted yeast culture to each well of the compound plate.
-
Incubate the plates at 30°C with shaking for 48-72 hours.
-
-
Growth Measurement:
-
Measure the OD600 of each well using a plate reader. Increased growth in the selective medium indicates the loss or inhibition of the [SWI+] prion.
-
-
Data Analysis:
-
Normalize the growth data to the positive (GdnHCl) and negative (DMSO) controls.
-
Identify "hits" as compounds that promote yeast growth above a defined threshold.
-
The Z' factor can be calculated from the positive and negative control wells to assess assay quality.[14]
-
Visualizations
Caption: High-throughput cytotoxicity screening workflow.
Caption: Simplified signaling pathways affected by quinacrine.
References
- 1. Quinacrine [cureffi.org]
- 2. Safety and efficacy of quinacrine in human prion disease (PRION-1 study): a patient-preference trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinacrine treatment trial for sporadic Creutzfeldt-Jakob disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug screen in patient cells suggests quinacrine to be repositioned for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multimodal Investigation into the Interaction of Quinacrine with Microcavity-Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence-determined preferential binding of quinacrine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identifying anti-prion chemical compounds using a newly established yeast high-throughput screening system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinacrine Methanesulfonate in Lysosomal Storage Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing quinacrine methanesulfonate as a fluorescent tool for investigating lysosomal storage disorders (LSDs). Included are detailed protocols for cell-based assays, quantitative data from various studies, and visualizations of key cellular pathways and experimental workflows.
Application Notes
Quinacrine, a fluorescent weak base, serves as a valuable tool for studying the morphology, pH, and function of lysosomes. Its utility in the context of Lysosomal Storage Disorders (LSDs) stems from its ability to accumulate in these acidic organelles, offering insights into lysosomal volume, trafficking, and membrane permeability.
Mechanism of Action: Quinacrine, being a lipophilic weak base, readily crosses the plasma membrane in its uncharged state. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), it becomes protonated. This protonation traps the molecule within the organelle, leading to its accumulation and a significant increase in fluorescence intensity. This process is dependent on the proton gradient maintained by the vacuolar-type H+-ATPase (V-ATPase) on the lysosomal membrane. Inhibition of V-ATPase with agents like bafilomycin A1 prevents quinacrine accumulation, confirming its pH-dependent sequestration.[1][2][3]
Applications in LSD Research:
-
Visualization of Lysosomal Proliferation: In many LSDs, the accumulation of undigested substrates leads to an increase in the size and number of lysosomes. Quinacrine staining can be used to visualize and quantify this lysosomal hypertrophy.
-
Assessment of Lysosomal pH: While not a ratiometric dye for precise pH measurement, changes in quinacrine fluorescence intensity can indicate alterations in lysosomal acidity, a factor that can be dysregulated in certain LSDs.
-
Monitoring Lysosomal Membrane Permeability (LMP): An increase in LMP is a critical event in some cellular stress and death pathways that can be relevant in the pathophysiology of LSDs. The release of quinacrine from the lysosome into the cytosol, observed as a decrease in punctate fluorescence and an increase in diffuse cytoplasmic fluorescence, can be indicative of LMP.[4][5]
-
Studying Autophagic Flux: Quinacrine has been shown to inhibit autophagic flux, leading to the accumulation of autophagosomes.[2][3] This is particularly relevant for LSDs where the autophagic pathway is often impaired. The accumulation of autophagy markers like LC3-II and p62/SQSTM1 in the presence of quinacrine can be used to assess the state of the autophagic machinery.[2][4][6]
-
High-Throughput Screening: The fluorescent nature of quinacrine makes it suitable for high-content screening assays to identify compounds that may rescue lysosomal defects or modulate lysosomal function in cellular models of LSDs.
Quantitative Data Summary
The following tables summarize typical concentrations and incubation times for this compound in cell culture experiments, as well as its effects on various cellular parameters.
Table 1: this compound Concentration and Incubation Times for Lysosomal Staining
| Cell Type | Concentration Range | Incubation Time | Application | Reference |
| Mouse Dermal Fibroblasts | 250 nM - 5 µM | 4 hours | Lysosomal accumulation | [3] |
| Ovarian Cancer Cells | 2.5 µM - 10 µM | 24 - 48 hours | Autophagy and cell death studies | [4][7] |
| Rat Retinal Capillary Endothelial Cells | Not specified | Not specified | Lysosomal trapping studies | [1] |
Table 2: Observed Effects of Quinacrine on Cellular Processes
| Cellular Process | Effect | Concentration | Cell Type | Reference |
| Autophagic Flux | Inhibition (LC3-II and p62 accumulation) | ≥ 2.5 µM | Mouse Dermal Fibroblasts | [2][3] |
| Lysosomal Membrane Permeability | Induction | 5 µM - 10 µM | Ovarian Cancer Cells | [4][5] |
| Lysosomal Biogenesis | Upregulation of LAMP1 and LAMP2 | ≥ 1 µM (LAMP1), ≥ 0.25 µM (LAMP2) | Mouse Dermal Fibroblasts | [2] |
| Cathepsin L (CTSL) Expression | Upregulation | 5 µM - 10 µM | Ovarian Cancer Cells | [4] |
Experimental Protocols
Protocol 1: Staining of Lysosomes with Quinacrine for Fluorescence Microscopy
Objective: To visualize and analyze the morphology and distribution of lysosomes in cultured cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cultured cells grown on glass coverslips or in imaging-compatible plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
Fluorescence microscope with appropriate filter sets (Excitation: ~420 nm, Emission: ~500 nm for quinacrine)
Procedure:
-
Cell Seeding: Seed cells on coverslips or imaging plates to reach 60-70% confluency on the day of the experiment.
-
Preparation of Staining Solution: Dilute the 10 mM quinacrine stock solution in pre-warmed complete cell culture medium to a final working concentration of 2.5 - 10 µM.
-
Cell Staining: a. Remove the culture medium from the cells. b. Add the quinacrine-containing medium to the cells. c. Incubate for 30 minutes to 4 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Washing: a. Remove the staining solution. b. Wash the cells twice with warm PBS or complete culture medium to remove excess quinacrine.
-
Nuclear Counterstaining (Optional): a. Incubate cells with Hoechst 33342 or DAPI in PBS according to the manufacturer's instructions. b. Wash the cells once with PBS.
-
Imaging: a. Mount the coverslips on a microscope slide with a drop of PBS or mounting medium. b. Image the cells immediately using a fluorescence microscope. Observe the punctate green fluorescence of quinacrine accumulated in lysosomes.
Protocol 2: Analysis of Autophagic Flux using Quinacrine and Western Blotting
Objective: To assess the effect of experimental treatments on autophagic flux by measuring the accumulation of LC3-II and p62/SQSTM1 in the presence of quinacrine.
Materials:
-
This compound
-
Cultured cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies against LC3B and p62/SQSTM1
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Plate cells and allow them to adhere. b. Treat cells with your experimental compound(s) in the presence or absence of quinacrine (e.g., 5-10 µM) for a specified period (e.g., 24 hours). Include a control group treated with quinacrine alone.
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Prepare protein samples with Laemmli buffer and denature by heating. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST. e. Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for LC3-II, p62, and the loading control. b. An increased ratio of LC3-II to the loading control and an accumulation of p62 in quinacrine-treated cells compared to untreated cells indicate an inhibition of autophagic flux.
Visualizations
Signaling Pathway: Mechanism of Quinacrine Accumulation in Lysosomes
References
- 1. Uptake Study in Lysosome-Enriched Fraction: Critical Involvement of Lysosomal Trapping in Quinacrine Uptake but Not Fluorescence-Labeled Verapamil Transport at Blood-Retinal Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autophagic flux inhibition and lysosomogenesis ensuing cellular capture and retention of the cationic drug quinacrine in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Quinacrine Methanesulfonate Staining Optimization: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize quinacrine methanesulfonate staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in cell staining?
Quinacrine is a fluorescent dye primarily used to stain and track acidic vesicles, such as lysosomes and autophagosomes, in live cells.[1] It is also utilized as a chromosome stain, specifically highlighting regions of DNA rich in deoxyadenylate-deoxythymidylate (AT-rich regions).[2][3][4]
Q2: How does quinacrine accumulate in acidic vesicles?
Quinacrine is an amphipathic weak base. In its uncharged form, it can freely cross cell membranes. Upon entering an acidic compartment, it becomes protonated and trapped, leading to its accumulation and fluorescence. This accumulation is driven by the pH gradient across the vesicle membrane, maintained by a vacuolar-type H+-ATPase (V-ATPase).[5]
Q3: What are the excitation and emission wavelengths for quinacrine?
The optimal excitation and emission wavelengths for quinacrine can vary slightly depending on its binding state and the local environment. However, general ranges are:
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For acidic vesicles/lysosomes: Excitation: ~458 nm / Emission: ~470-580 nm[6]
-
For DNA and RNA: Excitation: ~436 nm / Emission: ~525 nm[6]
Q4: How should I prepare and store this compound stock solutions?
-
Powder: Store at -20°C for up to 3 years.[7]
-
Stock Solutions:
-
For organic solvents like DMSO or ethanol, prepare the stock solution, purge with an inert gas, aliquot, and store at -80°C for up to 6 months or -20°C for up to 1 month.[6]
-
Aqueous solutions in buffers like PBS can be prepared, but it is recommended to use them on the same day.[6] The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[6]
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Troubleshooting Common Staining Issues
Below are common problems encountered during quinacrine staining and their potential solutions.
Issue 1: Weak or No Staining
| Potential Cause | Troubleshooting Steps |
| Suboptimal Staining Concentration | Titrate the quinacrine concentration. Start with a range of 0.1 µM to 10 µM to determine the optimal signal-to-noise ratio for your specific cell type and application. |
| Insufficient Incubation Time | Increase the incubation time. Typical incubation times range from 15 to 60 minutes, but may need to be optimized. |
| Loss of Vesicle Acidity | Ensure cells are healthy and metabolically active. The V-ATPase responsible for vesicle acidification requires ATP. Compromised cell health can lead to a loss of the pH gradient. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for quinacrine.[6] |
| Incorrect pH of Staining Buffer | Use a physiological buffer (pH 7.2-7.4) for live-cell imaging to ensure normal cellular function. |
Issue 2: High Background or Non-Specific Staining
| Potential Cause | Troubleshooting Steps |
| Excessive Staining Concentration | Reduce the concentration of quinacrine. High concentrations can lead to non-specific binding to other cellular components.[8] |
| Prolonged Incubation Time | Decrease the incubation time to minimize non-specific accumulation. |
| Inadequate Washing | Increase the number and/or duration of washes with fresh buffer after the staining step to remove unbound dye. |
| Cell Death or Stress | Dead or dying cells can exhibit diffuse, non-specific fluorescence. Use a viability stain to assess cell health. Quinacrine itself can induce apoptosis at higher concentrations (e.g., 5-20 µM) with prolonged exposure.[9][10][11] |
| Precipitation of the Dye | Ensure the quinacrine is fully dissolved in the buffer. Filter the staining solution if necessary. |
Issue 3: Rapid Photobleaching
| Potential Cause | Troubleshooting Steps |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal. |
| Prolonged Exposure Time | Minimize the exposure time for each image captured. |
| Oxygen-Mediated Photodegradation | Use a commercial anti-fade mounting medium or an oxygen-scavenging system in your imaging buffer.[12][13][14] |
Experimental Protocols
Protocol: Optimization of Quinacrine Staining Concentration
This protocol provides a framework for determining the optimal quinacrine concentration for staining acidic vesicles in a new cell line.
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Cell Preparation:
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Plate cells on a suitable imaging dish or slide and allow them to adhere and reach the desired confluency.
-
-
Preparation of Staining Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
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Create a series of working dilutions in pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., HBSS) to achieve final concentrations ranging from 0.1 µM to 10 µM (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).
-
-
Staining Procedure:
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Wash the cells twice with the imaging buffer.
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Add the different concentrations of quinacrine staining solution to the cells.
-
Incubate for 30 minutes at 37°C, protected from light.
-
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Washing:
-
Remove the staining solution.
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Wash the cells three times with fresh, pre-warmed imaging buffer.
-
-
Imaging and Analysis:
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets.
-
Quantify the fluorescence intensity of the puncta (acidic vesicles) and the background fluorescence in the cytoplasm for each concentration.
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Calculate the signal-to-noise ratio (mean puncta intensity / mean background intensity).
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The optimal concentration is the one that provides the highest signal-to-noise ratio with minimal signs of cytotoxicity.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Application |
| Staining Concentration | 0.1 - 2.0 µM | Live-cell imaging of acidic vesicles[15] |
| 5 - 20 µM | Induction of apoptosis in cancer cells[9][10] | |
| Incubation Time | 15 - 60 minutes | Live-cell imaging |
| Excitation Wavelength | ~458 nm | Acidic Vesicles[6] |
| ~436 nm | DNA/RNA Binding[6] | |
| Emission Wavelength | 470 - 580 nm | Acidic Vesicles[6] |
| ~525 nm | DNA/RNA Binding[6] |
Visual Guides
References
- 1. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Quinacrine is not a vital fluorescent probe for vesicular ATP storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. T34224-100mg | this compound [316-05-2] Clinisciences [clinisciences.com]
- 8. Mechanisms of chromosome banding. V. Quinacrine banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinacrine inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Quinacrine Methanesulfonate Phototoxicity in Live Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize quinacrine methanesulfonate phototoxicity during live-cell imaging experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during live imaging with quinacrine, offering potential causes and solutions.
Issue 1: Rapid photobleaching and loss of fluorescent signal.
-
Potential Cause: High excitation light intensity, prolonged exposure times, or the inherent photosensitivity of quinacrine. Photobleaching and phototoxicity are often linked, as both can be initiated by the generation of reactive oxygen species (ROS).
-
Solutions:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Decrease the camera exposure time to the minimum required for a clear image.
-
Use Intermittent Imaging: Instead of continuous imaging, acquire images at longer time intervals if the biological process under investigation allows.
-
Employ Antioxidants: Supplement the imaging medium with antioxidants to quench ROS.
-
Issue 2: Visible signs of cell stress or death (e.g., membrane blebbing, cell detachment, apoptosis).
-
Potential Cause: Accumulation of phototoxic byproducts, primarily reactive oxygen species (ROS), leading to cellular damage. Quinacrine's phototoxicity is understood to involve photoionization processes that lead to the formation of drug radical cations, which can damage cellular components.[1]
-
Solutions:
-
Incorporate Antioxidants: The use of antioxidants in the imaging medium is a primary strategy to neutralize ROS.
-
Optimize Imaging Wavelength: If your system allows, use excitation wavelengths at the higher end of quinacrine's excitation spectrum, as longer wavelengths are generally less damaging to cells.
-
Control the Imaging Environment: Maintain optimal physiological conditions for the cells, including temperature and pH, as stressed cells can be more susceptible to phototoxicity.
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Limit Total Light Exposure: Plan experiments to minimize the total duration of light exposure.
-
Issue 3: High background fluorescence, obscuring the signal from quinacrine-stained structures.
-
Potential Cause: Non-specific binding of quinacrine, autofluorescence from the cells or medium, or suboptimal washing steps.
-
Solutions:
-
Optimize Staining Protocol: Ensure the quinacrine concentration and incubation time are optimized for your cell type to maximize specific staining and minimize background.
-
Thorough Washing: After staining, wash the cells thoroughly with fresh, pre-warmed imaging medium to remove unbound dye.
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Use Phenol Red-Free Medium: If not already in use, switch to a phenol red-free imaging medium, as phenol red can contribute to background fluorescence.
-
Image Pre-processing: Use background subtraction algorithms during image analysis to computationally reduce background noise.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of quinacrine phototoxicity?
A1: Quinacrine-induced phototoxicity is primarily caused by the generation of reactive oxygen species (ROS) upon exposure to excitation light.[1] When quinacrine absorbs light, it can enter an excited state. This can lead to photoionization, creating a quinacrine radical cation.[1] These reactive species can then interact with molecular oxygen to produce ROS, such as singlet oxygen and superoxide radicals. These ROS can subsequently damage cellular components like lipids, proteins, and nucleic acids, leading to cell stress and death.
dot
References
Quinacrine methanesulfonate solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of quinacrine methanesulfonate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this compound in your experiments.
Troubleshooting and FAQs
This section addresses common issues and questions regarding the handling and use of this compound.
Solubility Issues
Q1: My this compound is not dissolving in water at the desired concentration. What should I do?
A1: this compound is generally considered soluble in water. However, if you are encountering issues, consider the following:
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Concentration: While soluble, there is a limit. For high concentrations, you may be exceeding the solubility limit. Refer to the solubility data table below.
-
Temperature: Solubility can be temperature-dependent. Gentle warming may aid dissolution.
-
pH: The pH of your water can influence solubility. Quinacrine is a weak base, and its solubility can be affected by pH.
-
Purity of Water: Ensure you are using high-purity, deionized, or distilled water.
-
Alternative Solvents: If high concentrations are required, consider using an alternative solvent such as DMSO or ethanol, followed by dilution in your aqueous experimental medium.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some troubleshooting steps:
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Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration in your aqueous buffer.
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Increase the Percentage of Co-solvent: A small percentage of an organic co-solvent like DMSO in your final aqueous solution can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing to ensure rapid mixing.
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Use a Surfactant: In some cases, a small amount of a biocompatible surfactant can help to maintain solubility.
Stability Concerns
Q3: I've noticed a change in the color of my this compound solution over time. Is it degrading?
A3: Quinacrine and its salts are known to be sensitive to light.[1] A color change, often a darkening or fading of the characteristic yellow color, can be an indication of photodegradation. To mitigate this:
-
Protect from Light: Always store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.
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Prepare Fresh Solutions: It is best practice to prepare solutions fresh for each experiment.
-
Storage Conditions: Store stock solutions at -20°C or -80°C for long-term stability.[2] For short-term storage, 2-8°C is acceptable for aqueous solutions, but they should be used within a day.[3]
Q4: How does pH affect the stability of this compound in my cell culture medium?
A4: The stability of quinacrine can be influenced by pH. Extreme pH values can lead to hydrolysis or other forms of degradation. The activity of quinacrine has been shown to be pH-dependent, which is related to its chemical structure in solution.[4] It is advisable to maintain the pH of your solutions within a physiological range (typically pH 7.2-7.4) for cell-based assays unless the experimental design requires otherwise.
Q5: What are the likely degradation products of this compound?
A5: Studies on the degradation of the closely related quinacrine dihydrochloride have identified several degradation pathways. The main thermal degradant is the N-deethyl compound.[5] Photolytic degradation in solution can lead to aromatic amine cleavage or O-demethylation.[5] Oxidative stress can result in the formation of quinacrine tertiary amine oxide.[5]
Quantitative Data
The following tables summarize the available quantitative data for the solubility and storage of quinacrine salts. Note that much of the available quantitative data is for the dihydrochloride salt, which is expected to have similar solubility and stability properties to the methanesulfonate salt.
Table 1: Solubility of Quinacrine Salts
| Solvent | Quinacrine Dihydrochloride | This compound |
| Water | ~28.6 mg/mL (1g in 35 mL)[1] | Data not available |
| 50 mg/mL[6] | ||
| 27.5 mg/mL[6] | ||
| DMSO | ~5 mg/mL[3] | Soluble (specific value not available) |
| 29.0 mg/mL[6] | ||
| Ethanol | ~30 mg/mL[3] | Slightly soluble (specific value not available)[1] |
| 28.0 mg/mL[6] | ||
| PBS (pH 7.2) | ~10 mg/mL[3] | Data not available |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years[3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[2] |
| -20°C | Up to 1 month | |
| Aqueous Solution | 2-8°C | Not recommended for more than one day[3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to determining the solubility and stability of this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of purified water (e.g., Milli-Q) or a relevant buffer (e.g., PBS) in a sealed container (e.g., a glass vial).
-
Ensure there is undissolved solid material at the bottom of the container.
-
-
Equilibration:
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker or rotator should be used.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by collection of the supernatant or by filtration through a 0.22 µm filter.
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Protocol 2: Assessment of Photostability in Solution
-
Solution Preparation:
-
Prepare a solution of this compound in the desired solvent (e.g., water, buffer, or cell culture medium) at a known concentration.
-
-
Sample Exposure:
-
Divide the solution into two sets of transparent containers (e.g., quartz cuvettes or glass vials).
-
Wrap one set of containers completely in aluminum foil to serve as the dark control.
-
Expose the unwrapped set to a controlled light source that mimics ICH Q1B guidelines for photostability testing (e.g., a combination of cool white fluorescent and near-UV lamps).
-
-
Time Points:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from both the light-exposed and dark control samples.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in each aliquot using a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from its degradation products.
-
Additionally, observe any changes in the physical appearance of the solutions (e.g., color, clarity).
-
-
Data Evaluation:
-
Compare the concentration of this compound in the light-exposed samples to that in the dark controls at each time point to determine the extent of photodegradation.
-
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for determining aqueous solubility.
Caption: Workflow for assessing photostability.
Caption: General lab workflow for quinacrine.
References
- 1. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. T34224-100mg | this compound [316-05-2] Clinisciences [clinisciences.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Antimalarial Quinacrine and Chloroquine Lose Their Activity by Decreasing Cationic Amphiphilic Structure with a Slight Decrease in pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of quinacrine dihydrochloride dihydrate stability and characterization of its degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Quinacrine Methanesulfonate Fluorescence Microscopy: Technical Support Center
Welcome to the technical support center for quinacrine methanesulfonate fluorescence microscopy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound in fluorescence microscopy?
A1: this compound is a fluorescent dye primarily used for:
-
Chromosome Analysis (Q-banding): It intercalates into DNA, producing a characteristic banding pattern on chromosomes. The fluorescence is enhanced in adenine-thymine (AT)-rich regions and quenched in guanine-cytosine (GC)-rich regions.[1][2]
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Staining of Acidic Organelles: As a weak base, quinacrine accumulates in acidic compartments of living cells, such as yeast vacuoles and lysosomes, making them fluoresce.[3]
-
Cellular Staining: It has been used to stain various cell types and structures, though its application here is less specific than modern targeted fluorescent probes.
Q2: Why does my quinacrine fluorescence signal fade so quickly?
A2: The fading of your signal is likely due to photobleaching, a process where the fluorophore is chemically altered by light and loses its ability to fluoresce. Quinacrine is susceptible to photobleaching, especially under intense or prolonged light exposure. To mitigate this, you should:
-
Minimize the exposure time of your sample to the excitation light.
-
Reduce the intensity of the excitation light source.
-
Use an anti-fade mounting medium if you are imaging fixed cells.
-
Capture images as quickly as possible after staining.[4]
Q3: I am losing my quinacrine signal after fixing and permeabilizing my cells. What is happening?
A3: This is a common and significant issue. Quinacrine is a small, membrane-permeable molecule. When you fix and permeabilize the cell membranes (e.g., with paraformaldehyde and Triton X-100 or saponin), the quinacrine that has accumulated in acidic compartments or intercalated into the DNA can diffuse out of the cell, leading to signal loss.
Q4: Can I perform immunofluorescence in combination with quinacrine staining?
A4: It is challenging due to the signal loss issue mentioned in Q3. If you need to perform both, you should acquire the quinacrine fluorescence images from live cells first, and then proceed with fixation, permeabilization, and immunofluorescence staining. Be aware that the fixation process may alter the cellular structures you initially imaged with quinacrine.
Q5: What factors can influence the intensity of quinacrine fluorescence?
A5: Several factors can affect the fluorescence intensity:
-
DNA Composition: AT-rich regions of DNA enhance quinacrine fluorescence, while GC-rich regions quench it.[1][2]
-
pH: The fluorescence quantum yield of quinacrine can be pH-dependent. It accumulates in acidic compartments due to protonation, which traps the molecule.
-
Staining and Washing Conditions: The pH of the staining and washing buffers, as well as the type of water used, can impact the clarity and differentiation of staining, particularly in Q-banding.
-
Microscope Setup: The light source, filters, and objective lens all play a crucial role in optimizing the fluorescence signal.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your quinacrine fluorescence microscopy experiments.
Problem 1: Weak or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Photobleaching | - Minimize light exposure. - Use the lowest possible excitation intensity. - Use an anti-fade reagent in your mounting medium for fixed cells. |
| Incorrect Filter Set | - Ensure your microscope's excitation and emission filters are appropriate for quinacrine (Excitation max ~424 nm, Emission max ~495 nm). |
| Low Dye Concentration | - Optimize the quinacrine concentration. Too low a concentration will result in a weak signal. A typical starting point for live-cell imaging is 1-10 µM. |
| Signal Loss After Fixation | - Image live cells before fixation. - If fixation is necessary, try alternative fixation methods that are less harsh on membranes, although signal loss is likely to some extent with any permeabilization step. |
| pH of Mounting Medium | - For chromosome banding, ensure the mounting buffer has the correct pH as specified in the protocol (often slightly acidic). |
Problem 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Excess Dye | - Ensure adequate washing steps after staining to remove unbound quinacrine. |
| Autofluorescence | - Image an unstained control sample to assess the level of autofluorescence. - If autofluorescence is high, consider using a different emission filter with a narrower bandpass. |
| Dye Precipitation | - Ensure the quinacrine stock solution is fully dissolved and filter it if necessary. |
| Non-specific Binding | - Quinacrine can bind to various cellular components. Optimize staining time and concentration to maximize the signal-to-noise ratio for your target structure. |
Problem 3: Uneven or Patchy Staining
| Potential Cause | Recommended Solution |
| Inconsistent Staining | - Ensure the entire sample is evenly covered with the staining solution. - Gentle agitation during incubation can promote even staining. |
| Cell Health (Live Cells) | - Ensure cells are healthy and viable during the staining and imaging process. Stressed or dying cells can exhibit altered staining patterns. |
| Fixation Artifacts | - Uneven fixation can lead to patchy staining. Ensure proper fixation technique and adequate fixative volume. |
Experimental Protocols
Protocol 1: Q-banding of Metaphase Chromosomes
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Slide Preparation: Prepare metaphase chromosome spreads on clean glass slides and air-dry.
-
Staining:
-
Immerse the slides in a Coplin jar containing a quinacrine dihydrochloride solution (e.g., 0.5% in distilled water) for a few minutes.[4]
-
-
Washing:
-
Rinse the slides thoroughly in tap or distilled water to remove excess stain.[4]
-
-
Mounting:
-
Mount the slides with a suitable buffer (e.g., McIlvaine's buffer at a slightly acidic pH) and a coverslip.
-
Blot away excess buffer with tissue paper.[4]
-
-
Imaging:
-
Immediately observe the slides under a fluorescence microscope equipped with the appropriate filters.
-
Capture images promptly to minimize photobleaching.[4]
-
Protocol 2: Staining of Acidic Vacuoles in Yeast (Live Cells)
-
Cell Culture: Grow yeast cells to the exponential phase in an appropriate medium.
-
Staining:
-
Washing:
-
Pellet the cells and wash twice with a suitable buffer (e.g., 2% glucose in 50 mM MES/50 mM MOPS, pH 7.5).[3]
-
-
Imaging:
-
Resuspend the final cell pellet in 100 µl of the wash buffer.
-
Image the cells within 15 minutes using a fluorescence microscope.[3]
-
Visual Troubleshooting and Process Flow
The following diagrams illustrate the troubleshooting workflow for common issues in quinacrine fluorescence microscopy and the molecular interactions of quinacrine.
References
- 1. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles [pubmed.ncbi.nlm.nih.gov]
- 4. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
Quinacrine Methanesulfonate Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on the off-target effects of quinacrine methanesulfonate observed in cell culture experiments. The information is presented in a question-and-answer format to address specific issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with quinacrine in our cancer cell line, even at low concentrations. Is this expected, and what are the potential mechanisms?
A1: Yes, quinacrine is known to exhibit potent cytotoxic effects against a variety of cancer cell lines, often at sub-micromolar to low micromolar concentrations.[1] This is a well-documented off-target effect when using quinacrine for purposes other than its primary antimalarial action. The cytotoxicity is attributed to multiple mechanisms, including:
-
p53 Signaling Activation: Quinacrine can stabilize and activate the tumor suppressor protein p53, leading to apoptosis.[2][3][4]
-
NF-κB Signaling Inhibition: It can suppress the activity of the pro-survival NF-κB pathway.[2][3]
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Induction of Apoptosis: Quinacrine can induce programmed cell death through both p53-dependent and independent pathways.[1][3][5]
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Autophagy Modulation: It has been shown to induce autophagy, which can lead to cell death in some contexts.[1][2][6]
-
DNA Damage and Repair Inhibition: Quinacrine can intercalate with DNA and inhibit topoisomerase activity, leading to DNA damage.[7][8][9] It may also disrupt DNA repair processes.[4]
-
Cell Cycle Arrest: It can cause cell cycle arrest, typically in the S-phase or G2/M phase.[2][5][8]
Q2: Our experimental results with quinacrine are inconsistent across different cell lines. Why might this be the case?
A2: The cellular response to quinacrine can be highly context-dependent and vary between cell lines due to several factors:
-
p53 Status: The effect of quinacrine can differ in cells with wild-type, mutant, or null p53.[4][10][11] For instance, some studies suggest that p53-deficient cells may be more susceptible to quinacrine-induced cytotoxicity.[10][11]
-
Expression of Drug Efflux Pumps: Cells expressing high levels of ATP-dependent efflux pumps like P-glycoproteins may exhibit resistance by actively pumping the drug out of the cell.[2]
-
Activation of Alternative Survival Pathways: Resistant cells might compensate for quinacrine's effects by upregulating alternative pro-survival signaling pathways.[2]
-
Differences in Autophagic Response: The role of autophagy (pro-survival vs. pro-death) can vary between cell types, influencing the ultimate outcome of quinacrine treatment.[6]
Q3: We are seeing effects on cellular pathways that are unrelated to our primary research focus. Which are the most common off-target signaling pathways affected by quinacrine?
A3: Quinacrine is a pharmacologically promiscuous compound known to affect multiple signaling pathways. The most commonly reported off-target pathways include:
-
p53 and NF-κB Signaling: As mentioned, quinacrine often leads to the activation of p53 and inhibition of NF-κB.[2][3]
-
Autophagy: It is a known modulator of autophagy, often leading to the accumulation of autophagosomes.[1][6]
-
DNA Damage Response: Quinacrine can induce DNA damage and interfere with DNA repair mechanisms.[4][8]
-
Phospholipase A2 (PLA2) Inhibition: Quinacrine is a known inhibitor of PLA2, which can have broad effects on lipid signaling and inflammation.[7][12]
-
Topoisomerase Inhibition: It can inhibit the activity of topoisomerase enzymes, leading to DNA replication and transcription errors.[5][8]
-
Ribosomal Biogenesis (RBG) Pathway: In some cancer cells, quinacrine has been shown to inhibit the RBG pathway, leading to nucleolar stress.[13][14]
Troubleshooting Guides
Issue: High background cell death in control (untreated) groups when preparing for a quinacrine experiment.
-
Possible Cause: Inappropriate solvent or solvent concentration. Quinacrine is often dissolved in DMSO or ethanol. High concentrations of these solvents can be toxic to cells.
-
Troubleshooting Step:
-
Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.1% for DMSO).
-
Run a solvent control group in your experiment to account for any solvent-induced cytotoxicity.
-
Issue: Difficulty in reproducing published IC50 values for quinacrine in our cell line.
-
Possible Cause 1: Differences in experimental conditions.
-
Troubleshooting Step:
-
Carefully check and match the following parameters from the cited literature:
-
Cell seeding density.
-
Duration of drug exposure (e.g., 24, 48, or 72 hours).
-
Type of cell viability assay used (e.g., MTT, CellTiter-Glo, crystal violet).
-
Serum concentration in the culture medium.
-
-
-
Possible Cause 2: Cell line heterogeneity or passage number.
-
Troubleshooting Step:
-
Use cell lines from a reputable cell bank and maintain a consistent range of passage numbers for your experiments.
-
Periodically perform cell line authentication.
-
Quantitative Data Summary
Table 1: IC50 Values of Quinacrine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| MSTO-211H | Malignant Mesothelioma | ~2.5 | 72 | CellTiter-Blue |
| H2452 | Malignant Mesothelioma | 1.2 | 72 | CellTiter-Blue |
| H226 | Malignant Mesothelioma | ~3.0 | 72 | CellTiter-Blue |
| H28 | Malignant Mesothelioma | 5.03 | 72 | CellTiter-Blue |
| H2052 | Malignant Mesothelioma | ~4.0 | 72 | CellTiter-Blue |
| Hematopoietic Malignant Cells | Various Leukemias/Lymphomas | 1 - 5 | Not Specified | Not Specified |
Data compiled from multiple sources.[3][15]
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess quinacrine-induced cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot for Apoptosis and Autophagy Markers
This protocol outlines the general steps to assess changes in key proteins following quinacrine treatment.
-
Cell Lysis: After treatment with quinacrine, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, cleaved PARP, LC3B, p62) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Key off-target signaling pathways affected by quinacrine.
Caption: General workflow for investigating quinacrine's effects.
References
- 1. Repurposing Quinacrine for Treatment of Malignant Mesothelioma: In-Vitro Therapeutic and Mechanistic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Repurposing quinacrine for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ovid.com [ovid.com]
- 9. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. scispace.com [scispace.com]
- 12. Quinacrine, an Antimalarial Drug with Strong Activity Inhibiting SARS-CoV-2 Viral Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinacrine Induces Nucleolar Stress in Treatment-Refractory Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinacrine Induces Nucleolar Stress in Treatment-Refractory Ovarian Cancer Cell Lines | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Quinacrine Methanesulfonate Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to quinacrine methanesulfonate resistance in cancer cells.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of quinacrine as an anticancer agent?
Quinacrine exerts its anticancer effects through a multi-targeted approach. Its primary mechanisms include:
-
p53 Activation and NF-κB Inhibition: Quinacrine can activate the tumor suppressor protein p53, a key regulator of cell cycle arrest and apoptosis, while simultaneously inhibiting the pro-survival NF-κB signaling pathway.[1][2][3] This dual action can effectively induce cell death in cancer cells.
-
FACT Chromatin Trapping: Quinacrine intercalates into DNA, which leads to the "trapping" of the Facilitates Chromatin Transcription (FACT) complex on chromatin.[4] The FACT complex is crucial for chromatin remodeling during transcription, replication, and DNA repair, and its inhibition disrupts these essential cellular processes.
-
Topoisomerase Inhibition: Quinacrine has been shown to inhibit topoisomerase activity, leading to DNA damage and the induction of apoptosis.[3][5]
-
Autophagy Modulation: Quinacrine can induce autophagic signaling, which can either lead to cell death or survival depending on the cellular context.[1]
-
Lysosomal Membrane Permeabilization: In some cancer cells, quinacrine-induced autophagy can lead to the upregulation of Cathepsin L, which promotes lysosomal membrane permeabilization and subsequent apoptotic cell death.
How do cancer cells develop resistance to quinacrine?
While research on specific mechanisms of acquired resistance to quinacrine is ongoing, potential mechanisms can be inferred from its modes of action:
-
Alterations in Target Pathways: Mutations or alterations in the p53 or NF-κB signaling pathways could confer resistance. For example, cancer cells with pre-existing p53 mutations may be less sensitive to quinacrine's p53-activating effects.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump drugs out of the cell, is a common mechanism of multidrug resistance and could potentially contribute to quinacrine resistance.[1]
-
Alterations in the FACT Complex: Changes in the expression or function of the FACT complex subunits (SSRP1 and SPT16) could potentially reduce the efficacy of quinacrine's chromatin-trapping mechanism.
-
Upregulation of Pro-Survival Autophagy: While quinacrine can induce cell death through autophagy, in some contexts, autophagy can act as a survival mechanism. Cancer cells that upregulate pro-survival autophagy in response to quinacrine treatment may exhibit resistance.
What are some strategies to overcome quinacrine resistance?
Several strategies can be employed to overcome or circumvent resistance to quinacrine:
-
Combination Therapy: Combining quinacrine with other chemotherapeutic agents has shown synergistic effects in various cancer cell lines. This approach can target multiple pathways simultaneously, reducing the likelihood of resistance.
-
Targeting Downstream Effectors: Identifying and targeting key downstream effectors of the pathways modulated by quinacrine could be a viable strategy.
-
Nanoparticle Formulation: Encapsulating quinacrine in nanoparticles has been shown to enhance its efficacy and may help overcome some resistance mechanisms by improving drug delivery and cellular uptake.[1]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, Resazurin)
Issue: High variability between replicate wells.
-
Possible Cause:
-
Uneven cell seeding.
-
Pipetting errors.
-
Edge effects in the microplate.
-
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use a multichannel pipette for adding reagents to minimize pipetting variability.
-
Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity.
-
Issue: Low signal or no difference between treated and control groups.
-
Possible Cause:
-
Drug concentration is too low.
-
Incubation time is too short.
-
Cells are resistant to the drug at the tested concentrations.
-
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a wider range of quinacrine concentrations.
-
Increase the incubation time with the drug.
-
Confirm the sensitivity of your cell line to quinacrine using a positive control (a known sensitive cell line).
-
Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue: High percentage of Annexin V-positive/PI-positive cells in the control group.
-
Possible Cause:
-
Harsh cell handling during harvesting (e.g., over-trypsinization).
-
Cells were not healthy at the start of the experiment.
-
-
Troubleshooting Steps:
Issue: No Annexin V-positive cells detected after treatment.
-
Possible Cause:
-
The drug concentration or incubation time was insufficient to induce apoptosis.
-
The chosen time point is too early or too late to detect apoptosis.
-
The cells are resistant to apoptosis induction by quinacrine.
-
-
Troubleshooting Steps:
-
Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction.
-
Consider that quinacrine may be inducing other forms of cell death, such as autophagy-dependent cell death.
-
Quantitative Data
Table 1: IC50 Values of Quinacrine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| H2452 | Mesothelioma | 3.46 ± 0.07 | NF2 wildtype |
| H226 | Mesothelioma | 1.84 ± 0.12 | NF2 mutant |
| P452 | Pemetrexed-Resistant Mesothelioma | 1.53 ± 0.16 | Isogenic to H2452 |
| P226 | Pemetrexed-Resistant Mesothelioma | 1.14 ± 0.22 | Isogenic to H226 |
| C452 | Cisplatin-Resistant Mesothelioma | No significant change | Isogenic to H2452 |
| C226 | Cisplatin-Resistant Mesothelioma | No significant change | Isogenic to H226 |
Data from[7]. Pemetrexed-resistant mesothelioma cells showed increased sensitivity to quinacrine.[7]
Table 2: Synergistic Effects of Quinacrine in Combination with Other Anticancer Drugs
| Cancer Type | Combination | Cell Lines | Effect | Reference |
| Head and Neck Squamous Cell Carcinoma | Quinacrine + Cisplatin | CAL27, VU147 | Synergistic reduction in cell viability. | [8] |
| Mesothelioma | Quinacrine + Cisplatin | H2452, H226 | Synergistic cell death (Combination Index < 1.0). | [7] |
| Colorectal Cancer | Quinacrine + Cisplatin | HCT-8 | Enhanced apoptosis and overcame chemoresistance. | [9] |
| Breast Cancer | Dihydroartemisinin + Doxorubicin | MCF-7 | Synergistic anti-proliferative effect. | [10] |
| Breast Cancer | Niclosamide + Doxorubicin | MDA-MB-231, SKBR3, MCF7 | Synergistically enhanced cell death. | [11] |
| Various Cancers | Gamitrinib + Doxorubicin | HeLa, A172, ACHN, SK-HEP-1, NCI-H460, SK-OV-3, 22Rv1, MDA-MB-231 | Synergistic anticancer activity (Combination Index < 0.9). | [12] |
Experimental Protocols
p53 Activation Assay (Luciferase Reporter Assay)
This protocol is for measuring the activation of the p53 pathway in response to quinacrine treatment using a luciferase reporter system.
Materials:
-
Cancer cell line stably or transiently transfected with a p53-responsive luciferase reporter construct.
-
This compound.
-
Cell culture medium and supplements.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Seed the p53-reporter cells in a white, opaque 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of quinacrine concentrations. Include a vehicle control (e.g., DMSO) and a positive control for p53 activation (e.g., doxorubicin).
-
Incubate for a predetermined time (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay) or to a co-transfected control reporter (e.g., Renilla luciferase).
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol is for measuring the inhibition of the NF-κB pathway by quinacrine using a luciferase reporter system.
Materials:
-
Cancer cell line stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.
-
This compound.
-
NF-κB activator (e.g., TNF-α).
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Seed the NF-κB-reporter cells in a white, opaque 96-well plate.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with a range of quinacrine concentrations for a short period (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) at a predetermined optimal concentration. Include vehicle controls for both quinacrine and the activator.
-
Incubate for a predetermined time (e.g., 6-8 hours).
-
Perform the luciferase assay as described in the p53 activation assay protocol.
Topoisomerase II Relaxation Assay
This assay determines the inhibitory effect of quinacrine on topoisomerase II activity by measuring the relaxation of supercoiled plasmid DNA.[13][14]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Human Topoisomerase II enzyme.
-
Assay buffer (containing ATP and MgCl2).
-
This compound.
-
Agarose gel electrophoresis system.
-
DNA staining dye (e.g., ethidium bromide).
Procedure:
-
Set up reaction tubes on ice.
-
To each tube, add assay buffer, supercoiled plasmid DNA, and varying concentrations of quinacrine. Include a no-drug control and a positive control inhibitor (e.g., etoposide).
-
Initiate the reaction by adding Topoisomerase II enzyme to all tubes except the negative control (no enzyme).
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA dye and visualize under UV light.
-
Analyze the results: Inhibition of topoisomerase II will result in the persistence of the supercoiled DNA band, while active enzyme will relax the DNA, leading to the appearance of slower-migrating topoisomers.
Visualizations
Caption: Potential mechanisms of action and resistance to quinacrine in cancer cells.
Caption: General experimental workflow for assessing quinacrine's effects on cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. archbreastcancer.com [archbreastcancer.com]
- 3. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinacrine overcomes resistance to erlotinib by inhibiting FACT, NF-κB, and cell-cycle progression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposed quinacrine synergizes with cisplatin, reducing the effective dose required for treatment of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinacrine enhances the efficacy of cisplatin by increasing apoptosis and modulating cancer survival proteins in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
Technical Support Center: Interpreting Changes in Quinacrine Methanesulfonate Fluorescence
Welcome to the technical support center for quinacrine methanesulfonate fluorescence applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is quinacrine and why is it used as a fluorescent probe?
Quinacrine is an acridine derivative that exhibits fluorescence.[1] It is widely used in cell biology as a fluorescent probe to stain and visualize acidic organelles, such as lysosomes.[2] Its accumulation in these vesicles makes it a valuable tool for studying processes like endocytosis, exocytosis, and apoptosis.[2]
Q2: My quinacrine fluorescence signal is weak or absent. What are the possible causes?
Several factors can lead to a weak or absent fluorescence signal:
-
Incorrect Filter Sets: Ensure you are using the appropriate excitation and emission wavelengths for quinacrine.
-
Low Dye Concentration: The concentration of quinacrine may be too low for detection. Optimization of the staining concentration is recommended.
-
Cell Health: Unhealthy or dying cells may not efficiently uptake the dye, leading to a weak signal. Always use healthy, viable cells for your experiments.
-
Photobleaching: Quinacrine can be susceptible to photobleaching, especially with prolonged exposure to excitation light.[2] Minimize exposure times and use appropriate anti-fade reagents if necessary.
-
Quenching: The fluorescence of quinacrine can be quenched by various substances.[3] Ensure your experimental buffer or media does not contain quenching agents.
Q3: I am observing rapid fading of the quinacrine fluorescence signal. How can I minimize photobleaching?
Photobleaching is a common issue with fluorescent dyes. To minimize its effects:
-
Reduce Exposure Time: Limit the time your sample is exposed to the excitation light.
-
Decrease Excitation Intensity: Use the lowest possible excitation intensity that still provides a detectable signal.
-
Use Anti-fade Reagents: Incorporate a commercially available anti-fade reagent into your mounting medium.
-
Image Acquisition Settings: Optimize your camera settings (e.g., gain, binning) to maximize signal detection while minimizing exposure.
-
Alternative Probes: For long-term imaging experiments requiring a high number of frames, quinacrine has been shown to be more suitable than other dyes like Acridine Orange and LysoTracker Red due to its higher photostability.[2]
Q4: Can changes in pH affect quinacrine fluorescence?
Yes, as a weak base, the accumulation and fluorescence of quinacrine are dependent on the pH of the vesicles. Changes in the internal pH of acidic vesicles can alter the fluorescence intensity. This property allows quinacrine to be used as an indicator of the pH of these compartments.
Q5: Are there any known inhibitors or quenchers of quinacrine fluorescence?
Yes, the fluorescence of quinacrine can be quenched. For instance, chlorophyllin has been shown to form complexes with quinacrine and strongly quench its fluorescence.[3] It is crucial to be aware of potential interactions with other compounds in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Incorrect excitation/emission filters. | Verify filter specifications. Use a fluorometer to confirm the spectral properties of your quinacrine solution. |
| Low quinacrine concentration. | Titrate the quinacrine concentration to find the optimal staining level for your cell type. | |
| Poor cell health or low cell number. | Ensure cells are healthy and plated at an appropriate density. Use a viability stain to confirm cell health. | |
| Presence of quenching agents in the media. | Review the composition of your media and buffers for any known quenchers. If possible, test quinacrine fluorescence in a simplified buffer. | |
| High Background Fluorescence | Excess unbound quinacrine. | Optimize washing steps after staining to remove unbound dye. |
| Autofluorescence from cells or media. | Image an unstained control sample to determine the level of autofluorescence. If necessary, use a different emission filter or spectral unmixing techniques. | |
| Rapid Signal Loss (Photobleaching) | Excessive exposure to excitation light. | Minimize exposure time and intensity. Use an anti-fade reagent. |
| High laser power in confocal microscopy. | Reduce laser power to the minimum necessary for a good signal-to-noise ratio. | |
| Inconsistent Staining | Uneven cell distribution. | Ensure a single, even layer of cells. |
| Variation in staining time or temperature. | Standardize the staining protocol, including incubation time and temperature. |
Experimental Protocols
General Protocol for Staining Cells with Quinacrine
This protocol provides a general workflow for staining live cells with this compound. Optimization may be required for specific cell types and experimental conditions.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or slide.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Quinacrine Staining Solution:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range).
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the quinacrine staining solution to the cells.
-
Incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove unbound dye. Repeat the wash step if high background is observed.
-
-
Imaging:
-
Add fresh, pre-warmed medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for quinacrine (see table below).
-
Key Experimental Parameters
| Parameter | Typical Value/Range | Notes |
| Excitation Wavelength (max) | ~420-450 nm | Can vary slightly depending on the solvent and binding state. |
| Emission Wavelength (max) | ~495-510 nm | Can vary slightly depending on the solvent and binding state. A reported detection wavelength is 270/495 nm for HPLC.[4] |
| Working Concentration | 1-10 µM | Should be optimized for each cell type and application. |
| Staining Time | 15-60 minutes | Longer times may be needed but can also lead to cytotoxicity. |
| Staining Temperature | 37°C | Optimal for live-cell staining. |
Visualizations
Caption: General workflow for staining and imaging cells with quinacrine.
Caption: A logical approach to troubleshooting a weak quinacrine fluorescence signal.
References
- 1. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of chlorophyllin with acridine orange, quinacrine mustard and doxorubicin analyzed by light absorption and fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of quinacrine (mepacrine) in plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinacrine Methanesulfonate Signal-to-Noise Ratio
Welcome to the technical support center for quinacrine methanesulfonate applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: For optimal signal, this compound is typically excited around 420 nm and exhibits a maximum emission peak at approximately 495 nm when bound to DNA. However, it's recommended to determine the optimal excitation and emission wavelengths empirically on your specific instrument and under your experimental conditions, as these can be influenced by the local microenvironment.
Q2: How does pH affect the fluorescence intensity of quinacrine?
A2: The fluorescence of quinacrine is highly dependent on pH. Acidic environments generally enhance its fluorescence. It is crucial to maintain a consistent and optimal pH in your buffers throughout the experiment to ensure reproducible results.
Q3: Can I use antifade reagents with quinacrine?
A3: Yes, antifade reagents can be used to reduce photobleaching and prolong the fluorescent signal of quinacrine. However, it is important to choose an antifade reagent that is compatible with your experimental setup and does not quench the fluorescence of quinacrine. Some reagents, like p-phenylenediamine (PPD), have been reported to interfere with certain fluorescent dyes.[1] It is advisable to test the compatibility of the antifade reagent before proceeding with your main experiment.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using this compound, with a focus on improving the signal-to-noise ratio.
High Background Fluorescence
High background can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | - Examine an unstained control sample to assess the level of intrinsic fluorescence in your cells or tissue.[2] - If autofluorescence is high, consider pre-treating the sample with a photobleaching step or using a background quenching agent like Sudan Black B.[2] |
| Non-specific Binding | - Optimize the concentration of quinacrine; use the lowest concentration that provides a detectable specific signal. - Increase the number and duration of wash steps after staining to remove unbound dye.[3] - Include a blocking step with a suitable agent like bovine serum albumin (BSA) before adding quinacrine.[4] |
| Contaminated Reagents | - Use high-purity, sterile-filtered buffers and solutions. - Prepare fresh dilutions of quinacrine for each experiment. |
| Suboptimal Fixation | - If using fixed samples, some fixatives like glutaraldehyde can increase autofluorescence. Consider using paraformaldehyde (PFA) instead.[2] If glutaraldehyde must be used, a sodium borohydride wash can help reduce aldehyde-induced fluorescence.[2] |
Weak or No Signal
A faint or absent signal can make it impossible to acquire meaningful data.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Quinacrine Concentration | - Perform a concentration titration to determine the optimal staining concentration for your specific cell type or tissue. Start with a range and identify the concentration that yields the best signal-to-noise ratio. |
| Incorrect Filter Sets | - Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of quinacrine.[2] |
| Photobleaching | - Minimize the exposure of your sample to the excitation light. - Use an antifade mounting medium.[1] - Acquire images using the lowest possible laser power and exposure time that still provides a detectable signal. |
| Quenching of Fluorescence | - Be aware of substances in your buffers that can quench quinacrine fluorescence, such as halide ions (e.g., chloride).[5] If possible, use alternative buffers. |
| Incorrect pH | - Verify the pH of all buffers used in the staining protocol. An acidic pH is generally favorable for quinacrine fluorescence. |
Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a decrease in signal intensity over time.
| Mitigation Strategy | Detailed Protocol |
| Use of Antifade Reagents | 1. After the final wash step of your staining protocol, carefully remove excess buffer. 2. Add a drop of a commercially available antifade mounting medium or a lab-prepared solution (e.g., containing n-propyl gallate) to the sample. 3. Mount a coverslip, avoiding air bubbles. 4. Seal the edges of the coverslip with nail polish or a commercial sealant. 5. Store the slide in the dark at 4°C until imaging. |
| Optimized Imaging Parameters | - Use a neutral density filter to reduce the intensity of the excitation light during initial focusing and sample navigation. - For image acquisition, use the lowest laser power and shortest exposure time that provides an adequate signal-to-noise ratio. - If acquiring a Z-stack, minimize the number of slices and the overlap between them. |
| Sample Preparation | - Ensure cells or tissues are properly fixed and permeabilized to allow for efficient staining, which can result in a stronger initial signal that is more resistant to the effects of photobleaching. |
Experimental Protocols
Protocol: Staining of Cultured Cells with this compound
This protocol provides a general guideline for staining adherent cultured cells. Optimization of concentrations and incubation times may be necessary for different cell lines.
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.
-
Fixation (Optional): If fixation is required, incubate the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing after Fixation: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if fixed): If cells are fixed, incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Washing after Permeabilization: Wash the cells three times with PBS for 5 minutes each.
-
Quinacrine Staining: Dilute this compound to the desired final concentration (e.g., 1-10 µM) in PBS or an appropriate imaging buffer. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS to remove unbound quinacrine and reduce background fluorescence.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for quinacrine.
Calculating Signal-to-Noise Ratio (SNR)
A quantitative measure of image quality can be obtained by calculating the Signal-to-Noise Ratio.
-
Image Acquisition: Acquire images of your stained sample and a background region (an area with no cells or specific staining).
-
Signal Measurement: In your image analysis software, measure the mean fluorescence intensity of the specifically stained region of interest (Signal).
-
Noise Measurement: Measure the standard deviation of the fluorescence intensity in the background region (Noise).
-
SNR Calculation: Calculate the SNR using the following formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity
A higher SNR value indicates a better quality image with a clearer distinction between the signal and the background.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for quinacrine staining of cultured cells.
Caption: Logical steps for troubleshooting high background.
Caption: Quinacrine's interaction with key signaling pathways.
References
- 1. bidc.ucsf.edu [bidc.ucsf.edu]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. oni.bio [oni.bio]
- 5. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quinacrine Methanesulfonate Staining
Welcome to the technical support center for quinacrine methanesulfonate. This guide provides troubleshooting tips and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quinacrine staining in both fixed and live cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular localization of quinacrine?
In live cells, quinacrine, as a weak base, predominantly accumulates in acidic organelles such as lysosomes and vacuoles, a process driven by a pH gradient.[1][2] It has been widely used as a fluorescent probe to visualize these acidic vesicles.[3][4] Additionally, quinacrine is known to intercalate with DNA, showing a preference for AT-rich regions.[5][6][7] Therefore, depending on the cell type and experimental conditions, you may observe both vesicular and nuclear staining.
Q2: I am observing rapid photobleaching and phototoxicity in my live-cell imaging experiments. How can I minimize this?
Phototoxicity and photobleaching are known challenges in live-cell fluorescence microscopy.[8] While quinacrine is considered more suitable for long-term imaging compared to other dyes like Acridine Orange due to its relative photostability, phototoxicity can still occur.[3][4] To mitigate these effects:
-
Minimize exposure time: Use the shortest possible exposure time that still provides a good signal-to-noise ratio.
-
Reduce excitation light intensity: Use the lowest laser power or light source intensity necessary for visualization.
-
Use sensitive detectors: Employing highly sensitive cameras or detectors can allow for the use of lower excitation light levels.
-
Optimize imaging frequency: For time-lapse experiments, acquire images at the longest intervals that will still capture the dynamics of your process of interest.
-
Incorporate recovery periods: Allow for periods of no illumination between image acquisitions to allow cells to recover.
Q3: Can I use quinacrine for staining fixed cells?
Staining fixed cells with quinacrine is challenging and often results in signal loss.[9][10] The primary issue is that fixation and subsequent permeabilization disrupt the cell and organelle membranes, which are essential for retaining the pH gradient that drives quinacrine accumulation in acidic vesicles. Once the membranes are compromised, the dye can diffuse out of the cell.[9] While some older literature reports successful staining in formalin-fixed tissues, detailed and reproducible protocols are not widely available.[11] We provide a suggested experimental protocol below for users who wish to attempt fixed-cell staining.
Q4: What are some common artifacts I should be aware of with quinacrine staining?
Common artifacts in fluorescence microscopy, which can also apply to quinacrine staining, include:
-
Autofluorescence: Some cell types or components of the culture medium can exhibit natural fluorescence, which can interfere with the quinacrine signal. It is advisable to image an unstained control sample to assess the level of autofluorescence.
-
Non-specific binding: Quinacrine may bind non-specifically to other cellular components, leading to diffuse background staining.
-
Precipitation of the dye: If the quinacrine solution is not properly prepared or is used at too high a concentration, it can form precipitates that appear as bright, punctate artifacts.
-
Fixation-induced artifacts: In fixed-cell experiments, the fixation process itself can alter cellular morphology, leading to artifacts such as cell shrinkage or membrane blebbing.[12]
Troubleshooting Guides
Live-Cell Staining
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Low dye concentration: The concentration of quinacrine is insufficient for detection.- Short incubation time: The dye has not had enough time to accumulate in the cells.- Incorrect filter set: The excitation and emission filters on the microscope are not optimal for quinacrine. | - Optimize dye concentration: Titrate the quinacrine concentration (a common starting range is 1-10 µM).- Increase incubation time: Extend the incubation period (e.g., from 15 minutes to 30-60 minutes).- Verify filter set: Ensure you are using the appropriate filter set for quinacrine (Excitation ~420 nm, Emission ~500 nm). |
| High Background/Diffuse Staining | - High dye concentration: Excessive quinacrine can lead to non-specific binding and high background.- Cell death: Dead or dying cells have compromised membranes and will show diffuse, non-specific staining. | - Reduce dye concentration: Use a lower concentration of quinacrine.- Perform a wash step: Gently wash the cells with fresh medium or buffer before imaging to remove excess dye.- Assess cell viability: Use a viability dye to exclude dead cells from your analysis. |
| Phototoxicity/Cell Death During Imaging | - High excitation light intensity: Excessive light can damage the cells.- Prolonged or frequent exposure: Continuous or rapid imaging can induce phototoxicity. | - Reduce light intensity: Use the lowest possible light intensity for imaging.- Minimize exposure: Use shorter exposure times and increase the interval between acquisitions in time-lapse experiments.- Use a more sensitive camera: A more sensitive detector can achieve a good signal with less light. |
| Rapid Photobleaching | - High excitation light intensity: Intense light can quickly destroy the fluorophore.- Oxygen scavengers are absent: Reactive oxygen species can accelerate photobleaching. | - Reduce light intensity: Lower the excitation light intensity.- Use an anti-fade mounting medium (for short-term imaging of immobilized live cells): While not ideal for long-term live-cell imaging, this can help for specific applications. |
Fixed-Cell Staining
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complete Loss of Signal After Fixation/Permeabilization | - Dye diffusion: Fixation and permeabilization disrupt the membranes that retain quinacrine in acidic vesicles.[9] | - Attempt fixation before staining: Fix the cells first, then attempt to stain with a higher concentration of quinacrine. Note that this is unlikely to label acidic vesicles but may stain the nucleus.- Use alternative fixation methods: Experiment with different fixatives such as methanol or acetone, which may better preserve the dye in certain compartments.- Try different permeabilization reagents: Test milder detergents like saponin or digitonin, or different concentrations and incubation times of Triton X-100 or Tween-20.[13][14] |
| Weak Signal in Fixed Cells | - Suboptimal fixation/permeabilization: The chosen method may be partially washing out the dye. | - Optimize fixation time and concentration: Try shorter fixation times or lower concentrations of the fixative.- Optimize permeabilization: Adjust the concentration and incubation time of the detergent. |
| High Background in Fixed Cells | - Non-specific binding of the dye: Quinacrine may bind non-specifically to cellular components after fixation. | - Increase wash steps: Add extra wash steps after staining to remove unbound dye.- Include a blocking step: While typically used for antibodies, a blocking step with a solution like bovine serum albumin (BSA) may help reduce non-specific binding. |
Experimental Protocols
Key Experimental Parameters
| Parameter | Live-Cell Staining | Fixed-Cell Staining (Experimental) |
| Quinacrine Concentration | 1-10 µM | 10-50 µM (to be optimized) |
| Incubation Time | 15-60 minutes | 30-60 minutes (to be optimized) |
| Fixation | N/A | 4% Paraformaldehyde (PFA) for 15 min, or cold Methanol for 10 min |
| Permeabilization | N/A | 0.1% Triton X-100 or 0.5% Saponin for 10 min |
| Wash Buffer | Cell culture medium or PBS | PBS |
Protocol 1: Live-Cell Quinacrine Staining
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Prepare Staining Solution: Prepare a working solution of this compound in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS). A final concentration of 1-10 µM is a good starting point.
-
Staining: Remove the culture medium from the cells and add the quinacrine staining solution.
-
Incubation: Incubate the cells at 37°C for 15-60 minutes, protected from light.
-
Washing (Optional): For clearer imaging of intracellular structures, you can remove the staining solution and replace it with fresh, pre-warmed medium or buffer. This will reduce background fluorescence from the dye in the medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set (Excitation ~420 nm, Emission ~500 nm).
Protocol 2: Fixed-Cell Quinacrine Staining (Experimental)
Note: This is an experimental protocol, and success is not guaranteed due to the challenges of retaining quinacrine after fixation. Optimization will be required.
Method A: Staining Before Fixation
-
Live-Cell Staining: Follow steps 1-4 of the live-cell staining protocol.
-
Fixation: After incubation, remove the staining solution and gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional, for co-staining): If co-staining with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Immediately image the cells.
Method B: Staining After Fixation
-
Cell Culture and Fixation: Plate cells and fix them with 4% PFA or cold methanol.
-
Permeabilization: Permeabilize the cells with a detergent of choice.
-
Staining: Prepare a higher concentration of quinacrine (e.g., 10-50 µM) in PBS and incubate with the fixed and permeabilized cells for 30-60 minutes.
-
Washing: Wash the cells extensively with PBS to remove unbound dye.
-
Imaging: Image the cells.
Visualizations
Caption: Workflow for live-cell quinacrine staining.
Caption: Experimental workflow for fixed-cell quinacrine staining.
Caption: Troubleshooting logic for quinacrine staining.
References
- 1. Quinacrine is not a vital fluorescent probe for vesicular ATP storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-determined preferential binding of quinacrine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quinacrine fluorescence microscopy of formalin-fixed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytological artifacts masquerading interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - AJMB: Volume 6, Issue 1, Year 2014 - AJMB [ajmb.org]
Quinacrine methanesulfonate quenching and photobleaching prevention
Welcome to the technical support center for quinacrine methanesulfonate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving quinacrine fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of quinacrine fluorescence quenching?
A1: Quinacrine fluorescence is significantly quenched by guanine bases in DNA.[1][2] Conversely, its fluorescence is enhanced in regions rich in adenine-thymine (A-T) base pairs.[2] This differential fluorescence is the basis for Q-banding in chromosome analysis. The quenching effect is so pronounced that the fluorescence of quinacrine can be almost completely suppressed in the presence of guanine-rich DNA sequences.
Q2: Why is my quinacrine signal weak or absent?
A2: Weak or no signal can be attributed to several factors:
-
Quenching: The target region may have a high guanine-cytosine (G-C) content, leading to fluorescence quenching.
-
pH of the medium: Quinacrine fluorescence is pH-sensitive. Acidic environments generally favor fluorescence, while neutral to alkaline pH can lead to a decrease in signal intensity.
-
Photobleaching: Excessive exposure to excitation light can irreversibly destroy the fluorophore.
-
Incorrect filter sets: Ensure the excitation and emission filters on your microscope are appropriate for quinacrine (Excitation: ~420 nm, Emission: ~500 nm).
-
Low dye concentration: The concentration of quinacrine may be too low for detection.
Q3: How can I prevent or minimize photobleaching of quinacrine?
A3: Photobleaching is a common issue in fluorescence microscopy. To minimize its effects with quinacrine:
-
Reduce excitation light intensity: Use the lowest possible light intensity that still provides a detectable signal.
-
Minimize exposure time: Limit the duration of exposure to the excitation light. Use shutters to block the light path when not actively acquiring images.
-
Use antifade reagents: Incorporate a commercial antifade reagent into your mounting medium. These reagents work by scavenging free radicals generated during the fluorescence process.
-
Image quickly: Capture images as efficiently as possible to reduce the total light exposure.
-
Choose a more photostable dye if possible: While quinacrine is considered relatively photostable for long-term imaging compared to some other dyes like LysoTracker Red, if photobleaching is a persistent issue, consider alternative fluorophores if your experimental design allows.[3]
Q4: Can I use quinacrine for live-cell imaging?
A4: Yes, quinacrine is suitable for live-cell imaging and has been used to visualize acidic vesicles and other cellular structures.[3] It is important to use an appropriate concentration and incubation time to minimize cytotoxicity.
Q5: I am losing my quinacrine signal after fixing and permeabilizing my cells. What can I do?
A5: Signal loss after fixation and permeabilization is a known issue with quinacrine, as the dye can diffuse out of the cell once the membranes are compromised.[4][5] To mitigate this:
-
Optimize fixation: Use a mild fixative like 1-4% paraformaldehyde (PFA) for a shorter duration (e.g., 10-15 minutes).
-
Choose your permeabilization agent carefully: Saponin is a milder detergent that creates smaller pores in the cell membrane compared to Triton X-100, which might help retain the quinacrine signal.
-
Image before permeabilization: If your protocol allows, you can acquire the quinacrine signal after fixation but before permeabilization for co-localization studies with antibodies against extracellular epitopes.
-
Consider alternative protocols: Some protocols suggest a post-fixation incubation with quinacrine, although this may not be suitable for all applications.
Troubleshooting Guides
Problem 1: Weak or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| High G-C content in the target region | This is an inherent property of the sample. Consider using a different fluorescent probe that is not quenched by guanine if your target is in a G-C rich region. |
| Suboptimal pH | Ensure the staining and imaging buffer is at an optimal acidic pH (e.g., pH 4.5-5.5). |
| Photobleaching | Reduce excitation light intensity and exposure time. Use an antifade mounting medium. |
| Incorrect microscope settings | Verify that you are using the correct filter cube for quinacrine (Excitation ~420 nm, Emission ~500 nm). |
| Insufficient dye concentration or incubation time | Increase the quinacrine concentration or incubation time. Refer to the specific protocol for recommended ranges. |
| Signal loss during fixation/permeabilization | See FAQ Q5 and the detailed protocol below for tips on preserving the signal. |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excessive dye concentration | Reduce the concentration of the quinacrine staining solution. |
| Inadequate washing | Increase the number and/or duration of wash steps after staining to remove unbound dye. |
| Autofluorescence of the sample | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing or acquiring images at a wavelength where autofluorescence is minimal. |
| Contaminated reagents or slides | Use fresh, high-quality reagents and clean microscope slides. |
Experimental Protocols
Protocol 1: Live-Cell Staining with Quinacrine
This protocol is a general guideline for staining live cells with quinacrine. Optimization may be required depending on the cell type and experimental goals.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or water)
-
Live-cell imaging medium (e.g., HBSS or phenol red-free medium)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Staining Solution: Dilute the quinacrine stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Preparation: Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Staining: Add the quinacrine staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium to remove unbound dye.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set.
Protocol 2: Staining of Fixed Cells with Quinacrine and Minimizing Signal Loss
This protocol provides a method for staining fixed cells while attempting to minimize the loss of the quinacrine signal.
Materials:
-
This compound stock solution
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.1% Saponin in PBS)
-
Wash buffer (PBS)
-
Antifade mounting medium
Procedure:
-
Live-Cell Staining: Stain live cells with quinacrine as described in Protocol 1.
-
Fixation: After the final wash step in the live-cell staining protocol, carefully add ice-cold 4% PFA and incubate for 10-15 minutes at room temperature.
-
Washing after Fixation: Gently wash the cells 2-3 times with PBS.
-
Optional Imaging Point: At this stage, you can image the cells if you are co-staining with antibodies against extracellular antigens that do not require permeabilization.
-
Permeabilization (if required): Add the permeabilization buffer (e.g., 0.1% Saponin in PBS) and incubate for 5-10 minutes at room temperature.
-
Washing after Permeabilization: Gently wash the cells 2-3 times with PBS.
-
Subsequent Staining (e.g., Immunofluorescence): Proceed with your standard immunofluorescence protocol for blocking, primary, and secondary antibody incubations.
-
Final Washes and Mounting: After the final washes of your secondary antibody, mount the coverslip using an antifade mounting medium.
-
Imaging: Image the cells as soon as possible.
Visualizations
Caption: Quinacrine fluorescence is quenched by guanine and enhanced by A-T rich DNA.
Caption: Workflow for preventing quinacrine photobleaching during fluorescence microscopy.
Caption: A logical troubleshooting guide for weak or no quinacrine fluorescence signal.
References
- 1. A cytological approach to the role of guanine in determining quinacrine fluorescence response in eukaryotic chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays with Quinacrine Methanesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinacrine methanesulfonate in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to help you navigate your experiments effectively.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide addresses specific issues you might face when treating cells with this compound for viability assessment.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Incomplete drug mixing: Poor distribution of quinacrine in the well. 4. Cell clumping: Suspension cells not adequately dissociated. | 1. Ensure thorough mixing of cell suspension before seeding. Use a multichannel pipette for consistency. 2. Fill peripheral wells with sterile PBS or media without cells. This minimizes evaporation from experimental wells. 3. Gently mix the plate by tapping or using a plate shaker after adding quinacrine. 4. Pipette cell suspension up and down gently before seeding to break up clumps. |
| No significant decrease in cell viability, even at high quinacrine concentrations | 1. Drug inactivity: this compound may have degraded. 2. Incorrect concentration: Calculation error or dilution mistake. 3. Cell line resistance: The chosen cell line may be inherently resistant to quinacrine. 4. Short incubation time: Insufficient time for quinacrine to induce cell death. | 1. Use a fresh stock of this compound. Store it properly according to the manufacturer's instructions. 2. Double-check all calculations and dilution steps. 3. Test a sensitive control cell line known to respond to quinacrine. Consider if your cell line has high expression of drug efflux pumps. 4. Increase the incubation time. Typical incubation times range from 24 to 72 hours.[1][2] |
| Control (untreated) cells show low viability | 1. Suboptimal cell culture conditions: High cell density, nutrient depletion, or contamination. 2. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. 3. Harsh cell handling: Over-trypsinization or excessive centrifugation. | 1. Ensure cells are in the logarithmic growth phase and not over-confluent. Check for any signs of contamination. 2. Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%). Include a vehicle-only control.[3] 3. Handle cells gently during passaging and seeding. |
| Inconsistent results between different assay types (e.g., MTT vs. Flow Cytometry) | 1. Different cellular mechanisms measured: MTT/resazurin assays measure metabolic activity, which may not always correlate directly with cell death measured by membrane integrity assays (like PI staining in flow cytometry). 2. Interference of quinacrine with the assay: Quinacrine is a fluorescent compound and may interfere with fluorescence-based assays. | 1. Understand the principle of each assay. A decrease in metabolic activity can precede cell death. 2. Run a control with quinacrine in cell-free media to check for direct interaction with the assay reagent. If interference is observed, consider a non-fluorescent assay like the MTT assay. |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in cell viability assays?
A1: The effective concentration of quinacrine can vary significantly depending on the cell line. However, published studies often report a dose-dependent effect in the range of 5 to 20 µM for cancer cell lines such as breast and non-small cell lung cancer.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration range and the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q2: What is the mechanism of action of quinacrine that leads to a decrease in cell viability?
A2: Quinacrine induces cancer cell death through multiple mechanisms. It can activate the p53 signaling pathway, leading to apoptosis.[4] It has also been shown to cause cell cycle arrest, often at the S-phase or G1/S checkpoint, and induce DNA damage.[1][4] Additionally, quinacrine can inhibit topoisomerase activity and induce the generation of reactive oxygen species (ROS).[1][4] In some contexts, it can also promote autophagic cell death.[5]
Q3: How long should I incubate my cells with this compound?
A3: Incubation times in published studies typically range from 24 to 72 hours.[1][2] A time-course experiment is recommended to determine the optimal endpoint for your specific experimental goals and cell line. Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer times are often necessary to see significant effects on cell viability.
Q4: Can the fluorescence of quinacrine interfere with my viability assay?
A4: Yes, quinacrine is a fluorescent compound and can interfere with assays that rely on fluorescence detection. It is essential to include proper controls, such as wells with quinacrine in cell-free media, to assess the background fluorescence. If significant interference is observed, consider using a colorimetric assay like the MTT assay, which measures changes in absorbance.
Q5: My negative control (cells without quinacrine) has a different reading than the blank (media only). Is this normal?
A5: Yes, this is expected. The negative control contains viable cells that will, for example, metabolize the assay reagent (in assays like MTT or resazurin) or scatter light, leading to a higher signal than the blank wells which contain only media and the assay reagent. The blank value is typically subtracted from all other readings to account for background absorbance or fluorescence.
Experimental Protocols
MTT Assay for Cell Viability Following Quinacrine Treatment
This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Count the cells and determine the appropriate seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Quinacrine Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of quinacrine in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of quinacrine. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background noise if necessary.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Visualizations
References
- 1. Quinacrine inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinacrine Methanesulfonate Interference with Other Fluorescent Dyes: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing quinacrine methanesulfonate in their experiments, understanding its potential interactions with other fluorescent dyes is critical for accurate and reliable results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during co-staining and imaging procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered when using quinacrine in multicolor fluorescence experiments.
Q1: I am observing bleed-through from the quinacrine channel into my GFP channel. How can I resolve this?
A1: Spectral overlap between quinacrine's emission and GFP's excitation/emission is a likely cause. Quinacrine has a broad emission spectrum that can extend into the detection window for GFP.
Troubleshooting Steps:
-
Confirm Spectral Overlap: Refer to the spectral data table below. Quinacrine's emission peak is around 525 nm, which can overlap with the emission of GFP (around 509 nm).
-
Optimize Filter Sets: Use a narrower bandpass filter for your GFP channel to exclude the longer wavelength emissions from quinacrine. A filter such as 510/20 nm (center wavelength/bandwidth) may be more effective than a wider filter.
-
Sequential Imaging: If your microscopy system allows, acquire images sequentially. Excite and capture the GFP signal first, then excite and capture the quinacrine signal. This prevents the quinacrine emission from being present during GFP detection.
-
Spectral Unmixing: For advanced confocal systems, utilize spectral unmixing algorithms. By acquiring the full emission spectrum of each dye individually (as controls), the software can mathematically separate the overlapping signals in your co-stained sample.
Q2: My quinacrine signal is significantly weaker when I co-stain with a red fluorescent protein (RFP). What could be the cause?
A2: This could be due to Förster Resonance Energy Transfer (FRET) or quenching. If the emission spectrum of quinacrine (the donor) overlaps with the excitation spectrum of the RFP (the acceptor) and the two molecules are in close proximity (typically <10 nm), energy can be transferred from quinacrine to the RFP, leading to a decrease in quinacrine's fluorescence.
Troubleshooting Steps:
-
Check for Spectral Overlap: Analyze the spectral properties of your specific RFP variant to see if its excitation spectrum overlaps with quinacrine's emission.
-
Control Experiments:
-
Donor-only sample: Image cells stained only with quinacrine to establish a baseline fluorescence intensity.
-
Acceptor-only sample: Image cells expressing only the RFP to check for any autofluorescence in the quinacrine channel.
-
-
Acceptor Photobleaching: If you suspect FRET, you can perform acceptor photobleaching. Intentionally photobleach the RFP in a region of interest and observe if the quinacrine fluorescence in that area increases. An increase in donor fluorescence upon acceptor photobleaching is a hallmark of FRET.
Q3: After fixing and permeabilizing my cells, I lose all my quinacrine signal. How can I preserve the fluorescence?
A3: Quinacrine is a small, membrane-permeable molecule that accumulates in acidic organelles in live cells. Standard fixation and permeabilization methods, such as those using paraformaldehyde (PFA) followed by detergents like saponin or Triton™ X-100, can disrupt the membranes of these organelles, causing the quinacrine to leak out and diffuse away.
Optimized Fixation and Permeabilization Strategies:
-
Methanol Fixation: Fixation with ice-cold methanol (-20°C) for 5-10 minutes can sometimes preserve the localization of quinacrine. Methanol both fixes and permeabilizes the cells. However, be aware that methanol can alter cell morphology and may not be compatible with all other antibodies or dyes.
-
Glutaraldehyde Fixation: A low concentration of glutaraldehyde (e.g., 0.1-0.5%) in your PFA fixative can sometimes help to better cross-link the quinacrine within the vesicles. However, glutaraldehyde can significantly increase autofluorescence, so this should be tested carefully.
-
Post-fixation Staining: In some cases, it may be possible to perform your antibody staining on fixed and permeabilized cells first, and then incubate with quinacrine just before imaging. This would be a terminal stain and is only suitable for endpoint assays.
Q4: I am using quinacrine in a flow cytometry experiment with PE and Cy5. How can I minimize spectral overlap and compensation issues?
A4: Quinacrine's emission will likely spill into the PE channel. Careful panel design and compensation are crucial.
Troubleshooting and Optimization for Flow Cytometry:
-
Use a Spectral Analyzer Tool: Before your experiment, use an online spectral analyzer to visualize the potential overlap between quinacrine, PE, and Cy5 based on your cytometer's specific laser and filter configuration.
-
Careful Compensation Controls: It is essential to have single-stained controls for each fluorophore (quinacrine, PE, and Cy5) to accurately calculate the compensation matrix.
-
Assign Brightest Dyes to Lowly Expressed Antigens: Quinacrine is a relatively bright dye. If possible, pair dimmer dyes with more abundant markers and brighter dyes with less abundant markers to improve resolution.
-
Consider Alternative Dyes: If compensation is problematic, consider using a dye with a narrower emission spectrum or one that is excited by a different laser than the one used for quinacrine (typically a 405 nm or 488 nm laser).
Quantitative Data Summary
The following table summarizes the spectral properties of this compound and other commonly used fluorescent dyes to help predict and troubleshoot potential interference.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with Quinacrine (Em: ~525 nm) |
| Quinacrine | ~436 | ~525 | N/A |
| DAPI | ~358 | ~461 | Low, but broad DAPI emission could have some tailing. |
| GFP (eGFP) | ~488 | ~509 | High. Significant overlap between quinacrine's emission and GFP's emission spectrum. |
| FITC | ~495[1] | ~519[1] | High. Significant overlap between quinacrine's emission and FITC's emission spectrum.[1] |
| RFP (e.g., mCherry) | ~587 | ~610 | Low for direct emission overlap, but potential for FRET if RFP's excitation spectrum overlaps with quinacrine's emission. |
| PE (Phycoerythrin) | ~496, ~565 | ~578 | Moderate. Quinacrine's emission tail may overlap with the PE detection window. |
| Cy5 | ~649[2] | ~667[2] | Low. The emission of Cy5 is in the far-red, well separated from quinacrine's emission. |
Experimental Protocols
Protocol: Live-Cell Co-imaging of Quinacrine-stained Lysosomes and GFP-tagged Proteins
This protocol provides a method for the simultaneous visualization of acidic vesicles stained with quinacrine and a protein of interest tagged with Green Fluorescent Protein (GFP).
Materials:
-
Cells expressing a GFP-tagged protein of interest, cultured on glass-bottom dishes suitable for microscopy.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F-12 with HEPES).
-
Confocal microscope with appropriate lasers and filter sets.
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency on glass-bottom dishes.
-
Quinacrine Staining:
-
Prepare a working solution of quinacrine in pre-warmed live-cell imaging medium. A final concentration of 1-5 µM is a good starting point, but this should be optimized for your cell type.
-
Remove the culture medium from the cells and wash once with the live-cell imaging medium.
-
Add the quinacrine working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the quinacrine solution and wash the cells 2-3 times with fresh, pre-warmed live-cell imaging medium to remove excess dye and reduce background fluorescence.
-
After the final wash, add fresh live-cell imaging medium to the dish.
-
-
Imaging:
-
Immediately transfer the dish to the confocal microscope equipped with an environmental chamber to maintain temperature (37°C) and CO2 levels.
-
Sequential Imaging is Recommended:
-
GFP Channel: Excite with a 488 nm laser and collect emission using a bandpass filter of approximately 500-540 nm.
-
Quinacrine Channel: Excite with a 405 nm or 440 nm laser and collect emission using a bandpass filter of approximately 500-550 nm. A wider filter may be used if there is no significant bleed-through from other channels.
-
-
Simultaneous Imaging (if necessary): If sequential imaging is not possible, use narrow bandpass filters for both channels and perform compensation controls to correct for bleed-through.
-
-
Image Analysis: Analyze the acquired images for co-localization of the GFP and quinacrine signals using appropriate software.
Visualizations
Signaling Pathway & Workflow Diagrams
References
Technical Support Center: Long-Term Quinacrine Methanesulfonate Exposure
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing quinacrine methanesulfonate in long-term cell culture experiments. The information is curated from various scientific studies to address common challenges and explain the underlying cellular effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a gradual loss of efficacy of quinacrine in our prion-infected cell line over several weeks. What could be the cause?
A1: This is a documented phenomenon, particularly in prion disease models. Long-term continuous exposure to quinacrine can lead to the selection and propagation of drug-resistant prion conformers.[1][2][3][4] Initially, quinacrine may effectively clear a susceptible population of the pathogenic prion protein (PrPSc), leading to a transient reduction. However, a subset of drug-resistant PrPSc conformations may survive and eventually become the dominant species in the culture, rendering the treatment ineffective.[1][3][4]
Troubleshooting Steps:
-
Intermittent Dosing: Consider an intermittent dosing schedule rather than continuous exposure. While not extensively documented, this might reduce the selective pressure for resistant strains.
-
Combination Therapy: Investigate the use of quinacrine in combination with other anti-prion compounds that have different mechanisms of action.
-
Characterize PrPSc: If possible, biochemically characterize the PrPSc from treated and untreated cells to look for changes in conformational stability or protease resistance, which could indicate the emergence of a new strain.[1][4]
Q2: Our cancer cell line shows a robust initial apoptotic response to quinacrine, but a subpopulation of cells appears to survive and repopulate the culture. Why is this happening?
A2: This observation is common in cancer therapy and can be attributed to several factors related to quinacrine's mechanism of action. While quinacrine induces apoptosis through pathways like p53 activation and NF-κB inhibition, it also induces autophagy.[5][6] Autophagy can have a dual role: it can lead to cell death, but it can also be a survival mechanism for cells under stress. It's possible that a subpopulation of cells is utilizing autophagy to survive the initial insult from quinacrine. Additionally, similar to the prion models, resistant clones could be selected over time.
Troubleshooting Steps:
-
Autophagy Inhibition: Co-treat cells with quinacrine and an autophagy inhibitor (e.g., 3-methyladenine or chloroquine) to see if this enhances cell death.
-
Dose Escalation: Carefully escalate the dose of quinacrine to determine if a higher concentration can overcome the survival mechanisms. Be mindful of off-target toxicity.
-
Clonal Analysis: Isolate and characterize the surviving cell population to determine if they have a different molecular profile (e.g., altered expression of p53, NF-κB pathway components, or autophagy-related genes) compared to the parent population.
Q3: We are seeing significant cytotoxicity in our non-cancerous control cell line at concentrations that are effective in our cancer cell lines. How can we improve the therapeutic window?
A3: While quinacrine has shown some preferential activity against cancer cells, off-target toxicity can occur.[7] The mechanisms of toxicity, such as DNA intercalation and topoisomerase inhibition, are not entirely specific to cancer cells.[7][8]
Troubleshooting Steps:
-
Concentration Matrix: Perform a detailed dose-response curve for both your cancer and control cell lines to precisely determine the IC50 for each. This will help in selecting a concentration with the best possible therapeutic index.
-
Exposure Duration: Experiment with shorter exposure times. It's possible that a shorter treatment duration is sufficient to induce apoptosis in the cancer cells while minimizing damage to the control cells.
-
Combination with Chemotherapeutics: Quinacrine has been shown to sensitize cancer cells to traditional chemotherapeutic agents.[6][9] You may be able to use a lower, less toxic concentration of quinacrine in combination with another drug to achieve the desired effect.
Q4: In our Chronic Wasting Disease (CWD) infected cell line, quinacrine treatment seems to be increasing the amount of pathogenic prion protein (PrPSc) instead of decreasing it. Is this a known effect?
A4: Yes, this paradoxical effect has been observed. In contrast to its inhibitory effects on some rodent-adapted scrapie strains, quinacrine has been shown to enhance the accumulation of deer and elk PrPSc in cells infected with CWD prions.[10] This is thought to be due to drug-induced conformational changes in the CWD prion, leading to a strain with altered replication properties.[10]
Troubleshooting Steps:
-
Discontinue Quinacrine: For CWD models, quinacrine is likely not a suitable therapeutic candidate and its use should be discontinued.
-
Alternative Compounds: Explore other classes of anti-prion compounds for your experiments with CWD.
-
Strain Analysis: If this is a novel finding in your specific CWD model, it would be valuable to characterize the resulting PrPSc to see if its properties (e.g., glycosylation pattern, electrophoretic mobility) have changed, which would support the hypothesis of a drug-induced strain shift.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of quinacrine.
Table 1: IC50 Values of Quinacrine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| A549 | Non-small cell lung cancer | 15 | 24 hours | [11] |
| NCI H520 | Non-small cell lung cancer | 12 | 24 hours | [11] |
| H2452 | Mesothelioma | 3.46 ± 0.07 | Not Specified | [9] |
| H226 | Mesothelioma | 1.84 ± 0.12 | Not Specified | [9] |
| P452 (Cisplatin-Resistant) | Mesothelioma | 1.53 ± 0.16 | Not Specified | [9] |
| P226 (Cisplatin-Resistant) | Mesothelioma | 1.14 ± 0.22 | Not Specified | [9] |
Table 2: Effect of Quinacrine on Cell Cycle Distribution in A549 Lung Cancer Cells (24h Exposure)
| Quinacrine Conc. (µM) | Sub-G0/G1 (Apoptotic) % | G0/G1 Phase % | S Phase % | G2/M Phase % | Reference |
| 0 (Control) | 2.9 | 62.0 | Not Specified | Not Specified | [7][11] |
| 20 | 43.0 | 34.9 | Not Specified | Not Specified | [7][11] |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the quinacrine-containing medium or control medium (with vehicle, e.g., DMSO, if applicable).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Western Blot for Prion Protein (PrPSc) Detection in Cell Lysates
This protocol is adapted from studies investigating quinacrine's effect on prion-infected cells.[15][16]
-
Cell Lysis: After long-term quinacrine treatment, wash cell monolayers with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.
-
Proteinase K (PK) Digestion: To specifically detect the protease-resistant PrPSc, treat a portion of the lysate (e.g., 50 µg of total protein) with Proteinase K (e.g., 20 µg/mL) for 30-60 minutes at 37°C. The normal prion protein (PrPC) will be completely digested, while PrPSc will be partially resistant.
-
Stop Digestion: Stop the PK digestion by adding a protease inhibitor like Pefabloc or by boiling the sample in SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load an equal amount of protein for each sample.
-
Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the prion protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the signal in the PK-digested, quinacrine-treated samples compared to the untreated control indicates efficacy.
Visualizations
Caption: Key signaling pathways affected by quinacrine in cancer cells.
Caption: Workflow of developing quinacrine resistance in prion-infected cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous quinacrine treatment results in the formation of drug-resistant prions [ricerca.unityfvg.it]
- 4. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinacrine hydrochloride. Review and mode of action of an antimalarial, used as an occlusive agent for transvaginal human sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations [frontiersin.org]
- 10. Quinacrine promotes replication and conformational mutation of chronic wasting disease prions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinacrine inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. Evaluation of quinacrine treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calibrating Quinacrine Methanesulfonate Fluorescence for pH Measurement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate calibration of quinacrine methanesulfonate fluorescence for pH measurement.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for pH measurement?
Quinacrine is a fluorescent weak base. Its fluorescence intensity is highly dependent on the surrounding pH. In acidic environments, quinacrine becomes protonated and accumulates in organelles, leading to a change in its fluorescence emission. This pH-dependent fluorescence allows for the determination of intracellular and intra-organellar pH when properly calibrated.
Q2: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation and emission wavelengths for quinacrine can vary slightly depending on the solvent and instrumentation. However, the generally accepted ranges are:
-
Excitation: ~420-436 nm
-
Emission: ~495-525 nm
It is crucial to determine the optimal settings for your specific experimental setup and buffer conditions by performing excitation and emission scans.
Q3: What is the pKa of quinacrine and why is it important?
The pKa of quinacrine's acridine ring nitrogen is approximately 7.7, with another pKa for the side chain around 10.3. The pKa is the pH at which the fluorescent molecule is 50% protonated and 50% unprotonated. For pH measurement, the useful range of a fluorescent indicator is typically about 1-1.5 pH units above and below its pKa. Therefore, quinacrine is most sensitive for measuring pH in the range of approximately 6.2 to 9.2.
Q4: How does quinacrine's fluorescence change with pH?
As the pH of the environment decreases (becomes more acidic), the fluorescence of quinacrine is typically quenched. Conversely, in more alkaline environments, its fluorescence intensity increases. This relationship forms the basis for creating a calibration curve to determine unknown pH values.
Quantitative Data Summary
For easy comparison, the key quantitative parameters for this compound are summarized in the table below.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | 420 - 436 nm | Varies with solvent and pH. |
| Emission Maximum (λem) | 495 - 525 nm | Varies with solvent and pH.[1] |
| pKa (acridine ring) | ~7.7 | Useful for pH sensing in the physiological range. |
| pKa (side chain) | ~10.3 | [2] |
| Solubility | Soluble in water | [1] |
Experimental Protocols
Protocol: Generating a pH Calibration Curve for Quinacrine Fluorescence
This protocol outlines the steps to create a standard curve for relating quinacrine fluorescence intensity to known pH values.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
A series of calibration buffers with known pH values (e.g., ranging from pH 5.0 to 9.0 in 0.5 pH unit increments). These buffers should have an ionic strength similar to the experimental sample.
-
Nigericin and Valinomycin (ionophores, for in situ calibration)
-
Fluorometer or fluorescence microscope with appropriate filter sets
-
Cuvettes or microplates
Procedure:
-
Prepare Calibration Standards:
-
Create a series of solutions with known pH values using your calibration buffers.
-
Add a fixed concentration of this compound to each buffer solution (e.g., a final concentration of 1-10 µM). The optimal concentration should be determined empirically to maximize signal without causing self-quenching.
-
-
Instrument Setup:
-
Turn on the fluorometer or fluorescence microscope and allow the light source to stabilize.
-
Set the excitation and emission wavelengths to the determined optima for your system (e.g., Ex: 436 nm, Em: 525 nm).
-
Adjust the gain or exposure time to ensure the fluorescence signal from the brightest sample (highest pH) is within the linear range of the detector and not saturated.
-
-
Measurement:
-
Measure the fluorescence intensity of each calibration standard, starting from the lowest pH to the highest.
-
Ensure to properly blank the instrument with a buffer solution containing no quinacrine.
-
Record at least three independent measurements for each pH value.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Plot the average fluorescence intensity as a function of pH.
-
Fit the data to a suitable equation (e.g., a sigmoidal curve) to generate the calibration curve. This curve can then be used to determine the pH of unknown samples by measuring their quinacrine fluorescence intensity.
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low fluorescence signal | 1. Incorrect filter set or instrument settings. 2. Quinacrine concentration is too low. 3. The pH of the sample is very acidic, leading to significant quenching. 4. The lamp of the fluorometer/microscope is old or failing. | 1. Verify the excitation and emission wavelengths and filter sets are appropriate for quinacrine. 2. Increase the quinacrine concentration. 3. Confirm the approximate pH of your sample; the signal may be inherently low. 4. Check the lamp's usage hours and replace if necessary. |
| Unstable or drifting fluorescence readings | 1. Photobleaching of quinacrine due to excessive exposure to excitation light. 2. Temperature fluctuations in the sample. 3. Precipitation of quinacrine at high concentrations or in certain buffers. 4. Contaminated buffer solutions. | 1. Reduce the intensity of the excitation light or the exposure time. Use an anti-fade reagent if possible for microscopy. 2. Ensure all solutions and the instrument are at a stable temperature. 3. Visually inspect the solutions for any precipitate. Try lowering the quinacrine concentration or using a different buffer system. 4. Use fresh, high-quality buffer solutions. |
| High background fluorescence | 1. Autofluorescence from the sample medium or cellular components. 2. Contaminated optics or cuvettes/plates. | 1. Measure the fluorescence of a sample without quinacrine to determine the level of autofluorescence and subtract it from your measurements. 2. Clean the microscope objectives and any other optical components in the light path. Use non-fluorescent plates or cuvettes. |
| Non-linear or poor calibration curve | 1. Incorrect buffer pH values. 2. Quinacrine concentration is too high, leading to self-quenching. 3. The pH range of the calibration buffers is outside the sensitive range of quinacrine. 4. Insufficient equilibration time. | 1. Verify the pH of your calibration buffers with a calibrated pH meter. 2. Perform a concentration titration to find the optimal quinacrine concentration. 3. Ensure your calibration curve brackets the expected pH of your samples and is within the responsive range of quinacrine (approx. pH 6.2-9.2). 4. Allow the quinacrine to fully equilibrate in the buffer before taking measurements. |
| Difficulty loading quinacrine into cells | 1. Inefficient passive diffusion across the cell membrane. 2. Quinacrine is being actively transported out of the cells. | 1. Increase the incubation time or the concentration of quinacrine. Ensure the extracellular pH is neutral or slightly alkaline to favor the uncharged form for membrane permeation. 2. Some cells may express efflux pumps that remove quinacrine. This may require the use of efflux pump inhibitors, though this can have other effects on cell physiology. |
Visualizations
Caption: Experimental workflow for pH measurement using this compound.
Caption: Troubleshooting logic for common issues in quinacrine fluorescence pH measurement.
References
Validation & Comparative
A Head-to-Head Comparison: Quinacrine Methanesulfonate vs. LysoTracker for Lysosome Tracking
For researchers engaged in cellular biology and drug development, the accurate tracking of lysosomes is critical for understanding a myriad of processes, from autophagy to intracellular drug trafficking. Among the tools available, the fluorescent probes Quinacrine and the LysoTracker series are widely utilized. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visual aids to inform the selection of the most suitable probe for your research needs.
Mechanism of Action: The Principle of Acidic Trapping
Both Quinacrine and LysoTracker dyes operate on a similar principle known as acidotropic trapping. These molecules are weakly basic amines that are freely permeable to cell membranes in their neutral state. Upon entering the acidic lumen of lysosomes (pH ~4.5-5.0), they become protonated.[1][2][3] This protonation renders the molecules membrane-impermeant, causing them to accumulate and concentrate within these acidic organelles, leading to a detectable fluorescent signal.[1][2][3]
However, this mechanism is not absolutely specific to lysosomes. Other acidic organelles, such as late endosomes, can also accumulate these dyes.[1] Therefore, for definitive lysosomal localization, co-labeling with established markers like Lysosomal-Associated Membrane Protein 1 (LAMP1) is often recommended.[1]
Caption: Mechanism of acidotropic probes for lysosome tracking.
Quantitative Performance Data
The choice between Quinacrine and LysoTracker often depends on the specific requirements of the experiment, such as the available microscope filter sets, the need for multiplexing with other fluorophores, and the duration of the imaging session.
Table 1: Spectral Properties of Quinacrine vs. LysoTracker Variants
| Probe | Excitation Max (nm) | Emission Max (nm) | Color |
| Quinacrine | ~400-480 | ~500-530 | Green/Yellow |
| LysoTracker Green DND-26 | 504 | 511 | Green |
| LysoTracker Red DND-99 | 577 | 590 | Red |
| LysoTracker Deep Red | 647 | 668 | Deep Red |
| LysoTracker Blue DND-22 | 373 | 422 | Blue |
Data compiled from references[1][4][5][6]. Note that Quinacrine's spectral properties can be influenced by its environment.
Table 2: Performance Characteristics Comparison
| Feature | Quinacrine | LysoTracker Probes | Key Considerations |
| Photostability | High . Suitable for long-term imaging and time-lapse studies requiring many frames.[7] | Variable . LysoTracker Red is known for rapid photobleaching.[7] LysoTracker Deep Red offers enhanced photostability.[1] | For experiments longer than a few minutes, Quinacrine or LysoTracker Deep Red are superior choices.[7][8] |
| Cytotoxicity | Can be cytotoxic at higher concentrations or with prolonged light exposure.[9] | Less phototoxic than dyes like acridine orange, but can still affect cell viability.[7] | Always determine the lowest effective concentration through titration to minimize toxicity. |
| pH Sensitivity | Accumulation is pH-dependent.[10] | Accumulation is pH-dependent. Not ideal for accurately measuring small pH changes but good for identifying acidic compartments.[11] Prolonged incubation can increase lysosomal pH.[3][12] | If the goal is to measure lysosomal pH, a ratiometric probe like LysoSensor Yellow/Blue is a better alternative.[11] |
| Multiplexing | Limited by its single green/yellow emission spectrum. | Excellent . Available in multiple colors, allowing for multiplexing with other fluorescent probes (e.g., GFP, RFP).[2] | LysoTracker's color variety is a major advantage for multi-target imaging. |
| Signal Retention | Stable signal suitable for extended tracking.[7] | Excellent cellular retention after loading.[2] | Both probes provide stable staining for the duration of typical live-cell imaging experiments. |
Experimental Protocols
The following are generalized protocols. Optimal dye concentration and incubation time should be determined empirically for each cell type and experimental condition.
Protocol 1: Staining Live Cells with LysoTracker Probes
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and grow to the desired confluency.
-
Reagent Preparation: Prepare a fresh working solution of the LysoTracker probe in pre-warmed (37°C) cell culture medium. The final concentration typically ranges from 50-100 nM.[1] For example, LysoTracker Red is often used at 10-50 nM.[1]
-
Incubation: Replace the existing culture medium with the LysoTracker-containing medium. Incubate the cells for 15-30 minutes at 37°C, protected from light.[1]
-
Washing (Optional): The probe can be imaged without washing. However, for reduced background fluorescence, you may replace the loading solution with fresh pre-warmed medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the specific LysoTracker variant used.
Protocol 2: Staining Live Cells with Quinacrine Methanesulfonate
-
Cell Preparation: Plate and grow cells as described for the LysoTracker protocol.
-
Reagent Preparation: Prepare a fresh working solution of Quinacrine in pre-warmed (37°C) cell culture medium. A typical starting concentration is 1-5 µM.
-
Incubation: Replace the culture medium with the Quinacrine-containing medium and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye and reduce background fluorescence.
-
Imaging: Image the cells immediately using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~480 nm, Emission: ~525 nm).
Caption: General experimental workflow for lysosome tracking.
Applications in Research: Visualizing Autophagy
Both Quinacrine and LysoTracker are instrumental in studying autophagy, a cellular recycling process where cytoplasmic components are degraded within lysosomes. The fusion of an autophagosome with a lysosome forms an autolysosome, an event that can be monitored by tracking the acidic vesicles.
Quinacrine, in addition to being a marker, can also act as an inhibitor of the autophagic flux, leading to the accumulation of autophagosomes.[13][14][15] This dual role makes it a tool for both visualizing and modulating the autophagy pathway. LysoTracker signal intensity has also been shown to increase during autophagy, providing a method to quantify this process using flow cytometry or microscopy.[16]
Caption: Role of lysosomes in the autophagy signaling pathway.
Conclusion and Recommendations
The selection between Quinacrine and LysoTracker should be guided by the specific experimental goals.
Choose LysoTracker when:
-
Multiplexing is required: The wide array of available colors is a distinct advantage for experiments involving multiple fluorescent labels.
-
A well-characterized commercial probe is preferred: LysoTracker is extensively documented and widely used, offering a robust and reliable staining solution.
-
Short- to medium-term imaging is sufficient: For standard imaging protocols that do not require hundreds of acquisitions, most LysoTracker variants perform well.
Choose this compound when:
-
Long-term imaging is necessary: Its superior photostability makes it the ideal choice for extended time-lapse experiments tracking lysosomal dynamics over hours.[7]
-
Studying autophagic flux: Its properties as both a marker and an inhibitor can be leveraged to investigate the mechanisms of autophagy.[13][14]
-
A cost-effective solution is needed: As a standalone chemical, it can be more economical than proprietary dye formulations.
Ultimately, both are powerful tools for visualizing acidic organelles. By understanding their respective strengths and limitations as outlined in this guide, researchers can make an informed decision to achieve high-quality, reliable data in their studies of lysosomal biology.
References
- 1. LysoTracker | AAT Bioquest [aatbio.com]
- 2. Lysosome Markers | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Spectrum [LysoTracker Green] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. QUINACRINE - SPECTROSCOPIC PROPERTIES AND INTERACTIONS WITH POLYNUCLEOTIDES [research.chalmers.se]
- 7. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinacrine inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uptake Study in Lysosome-Enriched Fraction: Critical Involvement of Lysosomal Trapping in Quinacrine Uptake but Not Fluorescence-Labeled Verapamil Transport at Blood-Retinal Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes): Applications for Lysosome Labeling and Tracking during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autophagic flux inhibition and lysosomogenesis ensuing cellular capture and retention of the cationic drug quinacrine in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Use of LysoTracker dyes: a flow cytometric study of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinacrine and Chloroquine as Autophagy Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the modulation of autophagy a key therapeutic strategy. Chloroquine (CQ) and its derivative hydroxychloroquine (HCQ) are the most commonly used, FDA-approved late-stage autophagy inhibitors in clinical and preclinical studies.[1][2][3] However, quinacrine (QC), another antimalarial drug, has emerged as a more potent alternative. This guide provides an objective comparison of quinacrine and chloroquine, focusing on their mechanisms, efficacy, and the experimental protocols used to evaluate their function.
Mechanism of Action and Efficacy
Both chloroquine and quinacrine are lysosomotropic agents, meaning they accumulate in lysosomes and other acidic organelles.[4] Their primary mechanism as autophagy inhibitors involves disrupting lysosomal function, which is the final step in the autophagic pathway.
Chloroquine (CQ) is a weak base that raises the pH of lysosomes.[3] This increase in pH inhibits the activity of acid-dependent lysosomal hydrolases responsible for degrading autophagic cargo. More critically, recent studies have shown that CQ's primary inhibitory effect is impairing the fusion of autophagosomes with lysosomes to form autolysosomes.[1][2] This blockade leads to the accumulation of autophagosomes within the cell. Beyond its effects on autophagy, CQ can also cause severe disorganization of the Golgi apparatus and the endo-lysosomal system, which may contribute to the fusion impairment.[1][2]
Quinacrine (QC) also functions by impairing lysosomal activity.[4][5] However, multiple studies have demonstrated that it is a significantly more potent autophagy inhibitor than chloroquine.[6][7] In U2Os cells, quinacrine treatment led to a significant accumulation of autophagic puncta at a concentration of 0.25 µM, whereas chloroquine required a 60-fold higher concentration (15 µM) to produce a similar effect.[6] In addition to inhibiting the final degradation step, some studies suggest that quinacrine promotes autophagic flux, leading to the clearance of the autophagy receptor p62/SQSTM1, and ultimately triggers autophagy-dependent cell death, particularly in cancer cells.[8][9][10][11] This dual role—promoting the formation of autophagosomes while inhibiting their degradation—results in a massive accumulation of these vesicles.
Quantitative Data Comparison
The following table summarizes the key differences in performance between quinacrine and chloroquine based on available experimental data.
| Parameter | Quinacrine (QC) | Chloroquine (CQ) | Citation(s) |
| Primary Mechanism | Lysosomotropic agent; impairs lysosomal function and may inhibit autophagosome-lysosome fusion. Also reported to induce autophagic flux. | Lysosomotropic agent; primarily impairs autophagosome-lysosome fusion. Raises lysosomal pH, inhibiting hydrolase activity. | [1][2][3][4] |
| Potency | High. Significant autophagy inhibition observed at sub-micromolar concentrations (e.g., 0.25 µM). | Moderate to Low. Autophagy inhibition typically requires higher micromolar concentrations (e.g., 15-60 µM). | [3][6] |
| Effect on p62/SQSTM1 | Induces clearance and degradation of p62, suggesting an enhancement of autophagic flux upstream of the lysosomal block. | Causes accumulation of p62 due to the blockage of its degradation in the lysosome. | [8][9][11][12] |
| Cell Death Induction | Potently induces autophagy-dependent and caspase-mediated cell death in various cancer cell lines. | Induces cell death, which may be p53-independent and can involve caspase activation and altered lysosomal function. | [7][8][9] |
| Other Cellular Effects | Can induce lysosomal membrane permeabilization and upregulate Cathepsin L. | Induces disorganization of the Golgi and endo-lysosomal systems. | [1][2][13][14] |
Visualizing the Mechanisms and Workflows
Inhibition of the Autophagic Pathway
The autophagic process culminates in the fusion of an autophagosome with a lysosome, leading to the degradation of the enclosed cargo. Both quinacrine and chloroquine disrupt this terminal stage.
Caption: Mechanism of late-stage autophagy inhibition by Quinacrine and Chloroquine.
Experimental Workflow: LC3-II Turnover Assay
To quantify autophagic flux and assess the impact of an inhibitor, an LC3 turnover assay is commonly performed. This workflow compares the accumulation of the autophagosome marker LC3-II in the presence and absence of the inhibitor.
Caption: Workflow for comparing autophagy inhibitors using Western Blot.
Experimental Protocols
Accurate assessment of autophagy requires robust experimental methods. Below are detailed protocols for key assays used to compare quinacrine and chloroquine.
Protocol 1: LC3 Turnover Assay by Immunoblotting
This assay measures "autophagic flux" by quantifying the amount of LC3-II that accumulates when its lysosomal degradation is blocked.[15] An increase in LC3-II upon treatment with CQ or QC compared to a control indicates a block in degradation.
Materials and Reagents:
-
Cultured mammalian cells
-
Quinacrine and Chloroquine stock solutions
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)
-
Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells for a predetermined time (e.g., 6, 12, or 24 hours) with varying concentrations of Quinacrine or Chloroquine. Include a vehicle-only control group.
-
Cell Lysis: Place culture dishes on ice and wash cells twice with ice-cold PBS.[16] Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16][17]
-
Incubation and Centrifugation: Incubate the lysates on ice for 20-30 minutes. Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[16]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[16]
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 10-20 µg) per lane.[16]
-
Western Blotting:
-
Separate proteins on an SDS-PAGE gel (a 12-15% gel is suitable for resolving LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.[17]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[17]
-
Incubate the membrane with primary anti-LC3 antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with HRP-conjugated secondary antibody (1:1000-1:5000 dilution) for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBS-T.
-
-
Detection and Analysis: Apply ECL reagent and visualize bands using a chemiluminescence imager.[17] Re-probe the membrane for a loading control like β-actin. Quantify the band intensities for LC3-II and the loading control. The ratio of LC3-II to the loading control reflects the amount of autophagosome accumulation.
Protocol 2: p62/SQSTM1 Degradation Assay
p62 is a protein that links ubiquitinated cargo to autophagosomes and is itself degraded by autophagy.[12][18] Its accumulation is a hallmark of autophagy inhibition.
Procedure: The procedure is identical to the LC3 Turnover Assay, but the Western blot is probed with a primary antibody against p62/SQSTM1.
-
Follow steps 1-6 from the LC3 Turnover Assay Protocol .
-
Western Blotting:
-
Detection and Analysis: Visualize and quantify the p62 bands relative to a loading control. An increase in the p62 signal in Quinacrine or Chloroquine-treated cells compared to the control indicates a blockage of autophagic degradation.[12]
Protocol 3: Lysosomal pH Measurement using LysoTracker
This method uses a fluorescent dye that accumulates in acidic compartments to visualize lysosomes and assess changes in their pH.
Materials and Reagents:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
Quinacrine and Chloroquine
-
LysoTracker Red DND-99 (or other LysoTracker probe)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Plate cells on coverslips. Once attached, treat with Quinacrine, Chloroquine, or vehicle control for the desired time (e.g., 3 hours).[5]
-
Dye Loading: During the last 30-60 minutes of the drug treatment, add LysoTracker Red to the culture medium at a final concentration of 50-100 nM.[5]
-
Imaging:
-
Wash the cells with pre-warmed live-cell imaging medium to remove excess dye.
-
Immediately image the cells using a fluorescence microscope with the appropriate filter set for the LysoTracker probe.
-
-
Analysis: Acquire images from multiple fields for each condition. A decrease in LysoTracker fluorescence intensity in treated cells compared to controls indicates an increase in lysosomal pH (alkalinization), consistent with the mechanism of these inhibitors.[5]
References
- 1. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chloroquine-induced autophagic vacuole accumulation and cell death in glioma cells is p53 independent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. proteolysis.jp [proteolysis.jp]
- 17. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Cross-Validation of Quinacrine Staining with Immunofluorescence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quinacrine staining and immunofluorescence, two powerful techniques for visualizing cellular components and processes. We offer a detailed examination of their respective methodologies, data outputs, and applications, with a focus on cross-validation to ensure data accuracy and reliability.
Introduction
Quinacrine is a fluorescent dye known to intercalate into DNA, particularly in AT-rich regions, and to accumulate in acidic intracellular compartments such as lysosomes.[1][2][3] This property makes it a useful tool for visualizing chromosomes and acidic organelles. Immunofluorescence (IF), on the other hand, is a highly specific technique that utilizes antibodies to target and visualize specific proteins within a cell.[4][5] By conjugating a fluorophore to an antibody, researchers can pinpoint the localization and expression levels of their protein of interest with high precision.
Cross-validation of these two techniques is particularly valuable when studying acidic organelles like lysosomes. Quinacrine provides a rapid and cost-effective method for identifying these compartments, while immunofluorescence with antibodies against lysosomal markers (e.g., LAMP1) can confirm their identity and provide more specific information about protein localization.[6][7] This combined approach enhances the confidence in experimental findings.
Quantitative Data Comparison
The quantitative data derived from quinacrine staining and immunofluorescence differ in their nature and specificity. Below is a summary of the types of quantitative analysis applicable to each technique.
| Parameter | Quinacrine Staining | Immunofluorescence |
| Specificity | Lower; based on physicochemical properties (e.g., pH, DNA composition) | Higher; based on specific antibody-antigen binding |
| Signal Quantification | Relative fluorescence intensity can be measured to assess the accumulation of the dye, which can correlate with the volume of acidic compartments or the amount of accessible DNA.[8] | Fluorescence intensity is quantified to determine the relative abundance and localization of a specific target protein.[9][10] |
| Co-localization Analysis | Can be used to determine the co-localization of a drug or molecule with acidic organelles. | Enables precise co-localization studies between two or more specific proteins. |
| High-Throughput Screening | Amenable to high-throughput screening for compounds that affect acidic organelles or ATP secretion.[8] | Can be adapted for high-content screening to analyze the effects of treatments on specific protein expression and localization. |
| Example Application | Measuring changes in lysosomal volume or pH.[11] | Quantifying the expression of a lysosomal membrane protein (e.g., LAMP1) under different conditions.[7] |
Experimental Protocols
Here, we provide detailed protocols for quinacrine staining of acidic vesicles and a representative immunofluorescence protocol for labeling a lysosomal protein.
Quinacrine Staining for Acidic Vesicles
This protocol is adapted for the staining of acidic intracellular compartments in cultured cells.
-
Cell Culture: Plate cells on glass coverslips or in imaging-compatible plates and culture to the desired confluency (typically 50-70%).
-
Quinacrine Solution Preparation: Prepare a stock solution of quinacrine dihydrochloride in sterile distilled water or DMSO. Further dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM).
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the quinacrine-containing medium to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS or culture medium to remove excess dye.
-
Imaging: Immediately image the live cells using a fluorescence microscope with appropriate filter sets (Excitation: ~420 nm, Emission: ~500 nm).
Immunofluorescence Staining for Lysosomal Associated Membrane Protein 1 (LAMP1)
This is an indirect immunofluorescence protocol for fixed and permeabilized cells.
-
Cell Preparation: Grow cells on glass coverslips to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with a permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) for 10 minutes at room temperature.[5][12]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Dilute the primary antibody against LAMP1 in the blocking solution according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody overnight at 4°C.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute a fluorophore-conjugated secondary antibody that recognizes the host species of the primary antibody in the blocking solution. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Visualizing Workflows and Pathways
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for cross-validating quinacrine staining with immunofluorescence for the identification of lysosomes.
Caption: Cross-validation workflow for quinacrine and immunofluorescence.
Simplified Autophagy Pathway
Both quinacrine and immunofluorescence can be used to visualize lysosomes, which are central to the process of autophagy. The diagram below shows a simplified representation of the autophagy pathway, highlighting the role of the lysosome.
References
- 1. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake Study in Lysosome-Enriched Fraction: Critical Involvement of Lysosomal Trapping in Quinacrine Uptake but Not Fluorescence-Labeled Verapamil Transport at Blood-Retinal Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 免疫螢光協議的提示 [sigmaaldrich.com]
- 5. usbio.net [usbio.net]
- 6. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinacrine-mediated detection of intracellular ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing the anti-malarial drug, quinacrine: new anti-colitis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Different Detection Methods in Quantitative Microdensitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptglab.com [ptglab.com]
Quinacrine Methanesulfonate: A Comparative Analysis of its Historical Antimalarial Efficacy
For Researchers, Scientists, and Drug Development Professionals
Quinacrine, also known as mepacrine, was a cornerstone of malaria prophylaxis and treatment, particularly during World War II. While it has been largely superseded by more effective and better-tolerated antimalarials, an examination of its historical efficacy data provides valuable context for antimalarial drug development. This guide offers a comparative look at quinacrine methanesulfonate's performance against other historical antimalarials, based on available experimental data.
Comparative Efficacy of Quinacrine and Other Antimalarials
The following tables summarize the quantitative data from historical studies comparing the efficacy of quinacrine with quinine and chloroquine. It is crucial to note that these studies were conducted several decades ago, and the methodologies may not align with current clinical trial standards. Direct comparisons with modern artemisinin-based combination therapies (ACTs) are not available in the literature, as quinacrine is not a recommended antimalarial treatment today.
Table 1: Efficacy of Quinacrine vs. Quinine for Falciparum Malaria
| Parameter | Quinacrine | Quinine | Source |
| Parasite Clearance | No significant difference in the rate of clearance observed. | No significant difference in the rate of clearance observed. | [1] |
| Fever Disappearance | No significant difference in the rate of fever disappearance. | No significant difference in the rate of fever disappearance. | [1] |
| Gametocyte Production | No statistically significant difference. | No statistically significant difference. | [1] |
| Relapse Rate (Vivax Malaria) | Average of 53 days to relapse. | Average of 24 days to relapse, with more short-term relapses. | [2] |
Table 2: Efficacy of Quinacrine, Chloroquine, and Quinine for Vivax Malaria (Chesson Strain)
| Parameter | Quinacrine | Chloroquine | Quinine | Source |
| Parasite Clearance Time | Slower than chloroquine. | Fastest among the three. | Slower than chloroquine. | |
| Fever Clearance Time | Slower than chloroquine. | Fastest among the three. | Slower than chloroquine. | |
| Cure Rate (Radical Cure) | Not curative for relapsing vivax malaria. | Not curative for relapsing vivax malaria. | Not curative for relapsing vivax malaria. |
Experimental Protocols
The following are representative experimental protocols derived from historical literature. These protocols lack the detailed reporting of modern clinical trials but provide insight into the methodologies of the era.
Protocol 1: Comparative Study of Quinacrine and Quinine in Falciparum Malaria
-
Objective: To compare the therapeutic effectiveness of quinacrine and quinine in acute attacks of falciparum malaria.
-
Study Population: 99 patients treated with quinacrine and 104 patients treated with quinine.[1]
-
Treatment Regimens:
-
Outcome Measures:
-
Rate of disappearance of fever.
-
Rate of clearance of parasites from blood smears.
-
Gametocyte production.
-
Observation for adverse effects, including central nervous system irritation.[1]
-
Protocol 2: Treatment of Acute Attacks of Sporozoite-Induced Vivax Malaria
-
Objective: To compare the efficacy of chloroquine, quinacrine, and quinine in treating acute attacks of vivax malaria (Chesson strain).
-
Study Design: The study was planned in cooperation with the Panel on Clinical Testing of Antimalarials of the Board for Coordination of Malarial Studies.[3]
-
Treatment Regimens: Specific dosages for this comparative study require access to the full historical publication. However, a standard quinacrine regimen of the time for acute attacks involved an initial loading dose followed by maintenance doses.
-
Outcome Measures:
-
Parasite clearance time.
-
Fever clearance time.
-
Time to relapse.
-
Mechanism of Action and Signaling Pathways
The primary antimalarial mechanism of quinacrine is believed to be the inhibition of nucleic acid synthesis in the parasite.[2][4][5][6][7] This is achieved through the intercalation of the quinacrine molecule into the DNA of the parasite, thereby disrupting DNA replication and transcription.[4]
Experimental Workflow
The following diagram illustrates a generalized workflow for the historical clinical trials comparing antimalarial efficacy.
Conclusion
This compound was a pivotal drug in the history of malaria treatment, demonstrating efficacy comparable to quinine in some historical studies.[1] However, with the advent of more effective and safer drugs, particularly artemisinin-based combination therapies, quinacrine is no longer a standard treatment for malaria.[8][9][10] The data presented here, drawn from historical sources, serves as a reference for understanding the evolution of antimalarial drug evaluation and the benchmarks against which newer therapies were developed. Modern research on quinacrine has shifted towards its potential applications in other diseases, such as cancer and autoimmune disorders.[11][12][13]
References
- 1. ajtmh.org [ajtmh.org]
- 2. quinacrine.org [quinacrine.org]
- 3. COMPARISON OF CHLOROQUINE, QUINACRINE (ATABRINE), AND QUININE IN THE TREATMENT OF ACUTE ATTACKS OF SPOROZOITE-INDUCED VIV AX MALARIA (CHESSON STRAIN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Artemisinin-Based Combination Therapy Versus Quinine or Other Combinations for Treatment of Uncomplicated Plasmodium falciparum Malaria in the Second and Third Trimester of Pregnancy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinin-Based Combination Therapy Versus Quinine or Other Combinations for Treatment of Uncomplicated Plasmodium falciparum Malaria in the Second and Third Trimester of Pregnancy: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artemisinin drugs for treating uncomplicated malaria are better used in combination therapy | Cochrane [cochrane.org]
- 11. mdpi.com [mdpi.com]
- 12. Repurposing the anti-malarial drug, quinacrine: new anti-colitis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimalarial drug toxicities in patients with cutaneous lupus and dermatomyositis: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Genetic and Chemical Inhibition of Autophagy with Quinacrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods for inhibiting autophagy: genetic approaches, specifically the knockdown of essential autophagy-related genes (ATGs), and chemical inhibition using quinacrine. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays.
Introduction to Autophagy Inhibition
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the ability to modulate autophagy a critical research tool. Inhibition of autophagy can be broadly achieved through two main strategies: genetic manipulation of core autophagy machinery and the use of chemical agents. This guide focuses on a comparison between the genetic knockdown of ATG5, a key protein in autophagosome formation, and the use of quinacrine, a lysosomotropic agent.
Mechanisms of Action
Genetic Inhibition: Targeting the Core Machinery
Genetic inhibition of autophagy, most commonly through siRNA or CRISPR-mediated knockdown or knockout of essential ATG genes like ATG5 or ATG7, offers a highly specific method to block the autophagic pathway at its early stages. ATG5 is crucial for the elongation of the phagophore, the precursor to the autophagosome. Its depletion effectively halts the formation of autophagosomes.
Signaling Pathway of Autophagy Initiation and the Role of ATG5
Caption: Genetic inhibition of ATG5 blocks autophagosome elongation.
Chemical Inhibition with Quinacrine: A Lysosomotropic Agent
Quinacrine, an antimalarial drug, is also utilized as a chemical inhibitor of autophagy. Unlike genetic methods that target the initial stages, quinacrine acts at the late stage of autophagy. It is a weak base that accumulates in acidic organelles, primarily lysosomes. This accumulation raises the lysosomal pH, thereby inhibiting the activity of lysosomal hydrolases that are essential for the degradation of autophagic cargo. This leads to a blockage of autophagic flux and the accumulation of autophagosomes. Some studies also suggest that quinacrine can promote autophagic cell death in certain cancer cells by inducing excessive autophagic flux that overwhelms the cell. However, its primary and most well-documented role in autophagy research is the inhibition of lysosomal degradation.
Mechanism of Quinacrine-mediated Autophagy Inhibition
Caption: Quinacrine inhibits the final degradation step of autophagy.
Performance Comparison: Genetic vs. Chemical Inhibition
A direct quantitative comparison in the same cell line under identical conditions is ideal for evaluating the efficacy of these two methods. While the literature often examines these inhibitory strategies in different contexts, we can synthesize the expected outcomes based on their mechanisms.
| Feature | Genetic Inhibition (e.g., ATG5 siRNA) | Chemical Inhibition (Quinacrine) |
| Target Specificity | High (targets a specific gene) | Lower (can have off-target effects) |
| Point of Inhibition | Early (Autophagosome formation) | Late (Lysosomal degradation) |
| Effect on LC3-II | Decrease or absence of LC3-II formation | Accumulation of LC3-II |
| Effect on p62 | Accumulation (due to blocked degradation) | Accumulation (due to blocked degradation) |
| Reversibility | Semi-permanent (requires new protein synthesis) | Reversible (upon drug washout) |
| Ease of Use | Requires transfection/transduction expertise | Simple addition to cell culture |
| Potential for Toxicity | Generally low, but can affect cell viability | Dose-dependent cytotoxicity |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing either genetic or chemical inhibition of autophagy. Note that direct comparison of absolute values between different studies can be misleading due to variations in cell types, experimental conditions, and quantification methods.
Table 1: Representative Data for Genetic Inhibition of Autophagy
| Cell Line | Method | Target Gene | Effect on LC3-II Levels (relative to control) | Effect on p62 Levels (relative to control) | Reference |
| Human Disc Cells | siRNA | ATG5 | Decreased | Increased | [1] |
| HeLa Cells | shRNA | ATG5 | Reduced conversion of LC3-I to LC3-II | Not reported | [2] |
| Ovarian Cancer Cells | shRNA | ATG5 | Abolished QC-mediated effects | Not directly quantified | [3][4] |
Table 2: Representative Data for Chemical Inhibition of Autophagy with Quinacrine
| Cell Line | Quinacrine Conc. | Effect on LC3-II Levels (relative to control) | Effect on p62 Levels (relative to control) | Reference |
| Ovarian Cancer Cells | 5-10 µM | Increased | Decreased (promotes clearance in this context) | |
| Murine Fibroblasts | ≥2.5 µM | Increased | Increased | |
| U2Os Cells | 0.25 µM | Increased RFP-LC3 puncta intensity | Not reported |
Note: The seemingly contradictory effect of quinacrine on p62 in ovarian cancer cells highlights its context-dependent roles, where it can induce autophagic flux leading to p62 degradation and cell death.
Experimental Protocols
Genetic Inhibition of Autophagy using ATG5 siRNA
This protocol describes the transient knockdown of ATG5 in a mammalian cell line.
a. Experimental Workflow
Caption: Workflow for ATG5 siRNA-mediated knockdown.
b. Materials
-
Mammalian cell line of interest
-
Complete culture medium
-
ATG5 siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
c. Protocol
-
Day 1: Cell Seeding
-
Seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Day 2: Transfection
-
For each well, dilute 50 pmol of ATG5 siRNA or control siRNA into 150 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 150 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 300 µL of siRNA-lipid complex to the cells in the well.
-
-
Incubation
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
-
Day 4/5: Harvesting
-
Wash cells with PBS and lyse the cells for subsequent analysis (e.g., Western blotting).
-
Chemical Inhibition of Autophagy with Quinacrine
This protocol describes the treatment of cells with quinacrine to inhibit autophagy.
a. Materials
-
Mammalian cell line of interest
-
Complete culture medium
-
Quinacrine dihydrochloride (stock solution in DMSO or water)
-
6-well plates
b. Protocol
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
The next day, treat the cells with the desired concentration of quinacrine (typically in the range of 1-10 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
Wash the cells with PBS and harvest for analysis.
Assessment of Autophagy Inhibition by Western Blotting
This is a standard method to quantify the levels of key autophagy marker proteins, LC3 and p62.
a. Protocol
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the protein levels relative to the loading control.
Autophagic Flux Assay
To distinguish between an induction of autophagy and a blockage of the pathway, an autophagic flux assay is essential. This is particularly important when using chemical inhibitors like quinacrine.
a. Experimental Workflow
Caption: Workflow for an autophagic flux assay.
b. Principle By comparing the levels of LC3-II in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or chloroquine), one can measure the amount of LC3-II that is delivered to the lysosome for degradation. A greater accumulation of LC3-II in the presence of the lysosomal inhibitor indicates a higher autophagic flux. When using quinacrine, which is itself a lysosomal inhibitor, this assay can confirm that the observed increase in LC3-II is due to a blockage of degradation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of autophagy sensitizes cancer cells to Photofrin-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Correlating Quinacrine Fluorescence with Lysosomal Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to assess lysosomal function, focusing on the correlation between quinacrine fluorescence and the activity of lysosomal enzymes. We will delve into the underlying principles, compare quinacrine with alternative lysosomal probes, and provide detailed experimental protocols and supporting data to aid in the selection of the most appropriate methods for your research needs.
The Indirect Correlation: pH as the Lynchpin
The fluorescence of quinacrine within a cell is primarily localized to acidic organelles, most notably lysosomes. Quinacrine is a weak base that can freely permeate cell membranes in its uncharged state. Upon entering an acidic compartment like the lysosome (pH 4.5-5.0), it becomes protonated and trapped, leading to its accumulation and a significant increase in fluorescence intensity.
The acidic environment of the lysosome is crucial not only for the sequestration of weak bases like quinacrine but also for the optimal function of its resident hydrolytic enzymes. These enzymes, such as cathepsins, glycosidases, and sulfatases, have acidic pH optima and are responsible for the degradation of macromolecules.
Therefore, the correlation between quinacrine fluorescence and lysosomal enzyme activity is indirect . A bright quinacrine signal is indicative of an intact and acidic lysosomal compartment, which is a prerequisite for robust enzymatic activity. Conversely, a decrease in quinacrine fluorescence suggests a disruption of the lysosomal pH gradient, which would concomitantly lead to a reduction in the activity of pH-sensitive lysosomal enzymes. It is important to note that quinacrine itself does not directly measure enzyme activity.
Comparison of Lysosomal Probes
Several fluorescent probes are available for studying lysosomes. The choice of probe depends on the specific experimental question, such as tracking lysosomal movement, measuring pH, or inferring functional status.
| Probe | Principle of Action | Advantages | Disadvantages |
| Quinacrine | Weak base, accumulates in acidic compartments and fluoresces. | Photostable, suitable for long-term imaging.[1] | Not specific to lysosomes (stains other acidic organelles). Fluorescence is primarily an indicator of pH, not a direct measure of enzyme activity. |
| LysoTracker Probes | Fluorescent acidotropic probes that label acidic organelles in live cells.[2] | High selectivity for acidic organelles, available in multiple colors.[2] | Fluorescence is largely independent of pH.[2] Can alter lysosomal pH with prolonged exposure. |
| Acridine Orange | Metachromatic dye; fluoresces green in the cytoplasm and red in acidic compartments. | Allows for ratiometric imaging to assess lysosomal acidity. | Can be phototoxic and may induce lysosomal rupture upon intense illumination.[1] |
| Genetically Encoded Biosensors (e.g., pHluorins) | pH-sensitive fluorescent proteins targeted to the lysosome. | Ratiometric and quantitative pH measurements. Can be expressed in specific cell types or targeted to specific proteins. | Requires genetic modification of cells. |
| Enzyme-Specific Fluorogenic Substrates | Non-fluorescent substrates that become fluorescent upon cleavage by a specific lysosomal enzyme. | Directly measures the activity of a specific enzyme.[3] | Provides information on only one specific enzyme at a time. Requires cell lysis for many assays. |
Experimental Protocols
Protocol 1: Quinacrine Staining for Visualizing Acidic Organelles
This protocol describes the staining of cultured cells with quinacrine to visualize acidic compartments, including lysosomes.
Materials:
-
Quinacrine dihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Cultured cells on coverslips or in imaging dishes
-
Fluorescence microscope
Procedure:
-
Prepare a stock solution of quinacrine: Dissolve quinacrine dihydrochloride in DMSO to a final concentration of 10 mM. Store protected from light at -20°C.
-
Prepare a working solution: Dilute the quinacrine stock solution in complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the quinacrine working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the quinacrine-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or culture medium without quinacrine.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope with a filter set appropriate for quinacrine (Excitation: ~420 nm, Emission: ~500 nm).
-
Quinacrine Staining Workflow
Protocol 2: Lysosomal Enzyme Activity Assay Using a Fluorogenic Substrate
This protocol provides a general method for measuring the activity of a lysosomal enzyme (e.g., β-galactosidase) in cell lysates using a 4-methylumbelliferyl (4-MU) based substrate. Many lysosomal enzyme assays are based on this principle.[3]
Materials:
-
Cultured cells
-
Cell lysis buffer (e.g., RIPA buffer)
-
Assay buffer (specific to the enzyme, typically acidic pH, e.g., 0.1 M citrate-phosphate buffer, pH 4.5)
-
4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG) substrate
-
Stop solution (e.g., 0.5 M sodium carbonate, pH 10.7)
-
4-Methylumbelliferone (4-MU) standard
-
Fluorometer or fluorescent plate reader
Procedure:
-
Prepare Cell Lysates:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Enzyme Reaction:
-
In a microplate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well.
-
Add the assay buffer to bring the volume to a desired level (e.g., 50 µL).
-
Prepare a substrate solution by dissolving 4-MUG in the assay buffer.
-
Start the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Stop Reaction:
-
Stop the reaction by adding the stop solution to each well. The alkaline pH of the stop solution enhances the fluorescence of the 4-MU product.
-
-
Measurement:
-
Measure the fluorescence using a fluorometer with excitation at ~365 nm and emission at ~445 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of 4-MU.
-
Calculate the enzyme activity in the cell lysates based on the standard curve and express it as nmol of 4-MU produced per hour per mg of protein.
-
Lysosomal Enzyme Activity Assay Workflow
Data Presentation
While direct correlational data between quinacrine fluorescence intensity and specific enzyme activity is scarce in the literature, a hypothetical experiment could yield data presented as follows:
Table 1: Hypothetical Correlation of Quinacrine Fluorescence and β-Galactosidase Activity
| Treatment | Mean Quinacrine Fluorescence Intensity (Arbitrary Units) | β-Galactosidase Activity (nmol/hr/mg protein) |
| Control (Untreated) | 1500 ± 120 | 250 ± 25 |
| Chloroquine (Lysosomotropic agent, increases pH) | 800 ± 95 | 110 ± 15 |
| Bafilomycin A1 (V-ATPase inhibitor, increases pH) | 650 ± 80 | 85 ± 10 |
This hypothetical data illustrates that disruption of the lysosomal pH gradient (indicated by decreased quinacrine fluorescence) would be expected to correlate with a decrease in the activity of a pH-sensitive lysosomal enzyme.
Logical Relationship Diagram
The following diagram illustrates the relationship between lysosomal acidification, quinacrine fluorescence, and enzyme activity.
Lysosomal Function Pathway
Conclusion
Correlating quinacrine fluorescence with lysosomal enzyme activity provides a valuable, albeit indirect, assessment of lysosomal health. A strong quinacrine signal suggests an acidic lysosomal environment conducive to enzymatic function. For a more direct and quantitative measure of specific lysosomal processes, it is recommended to complement quinacrine staining with assays that directly measure the activity of individual lysosomal enzymes. This multi-faceted approach will provide a more complete picture of lysosomal function in various experimental contexts.
References
A Comparative Guide to Quinacrine Methanesulfonate and Other Fluorescent Probes for Visualizing Acidic Organelles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quinacrine methanesulfonate with other commonly used fluorescent probes—LysoTracker and Acridine Orange—for the labeling and tracking of acidic organelles such as lysosomes and autophagosomes. This document is intended to assist researchers in selecting the most appropriate probe for their specific experimental needs by providing objective performance data, detailed experimental protocols, and visualizations of relevant cellular pathways.
Introduction to Acidic Organelle Markers
Acidic organelles play a crucial role in a variety of cellular processes, including degradation of macromolecules, autophagy, and apoptosis.[1] Fluorescent probes that selectively accumulate in these low-pH compartments are invaluable tools for studying their dynamics and function in live cells. Quinacrine, a derivative of 9-aminoacridine, along with the LysoTracker series of dyes and Acridine Orange, are among the most widely utilized markers for this purpose. Their selection depends on factors such as the duration of the experiment, the imaging modality, and the specific biological question being addressed.
Performance Comparison of Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for the successful imaging of acidic organelles. The following tables provide a quantitative comparison of this compound, LysoTracker Red DND-99, and Acridine Orange based on key performance indicators.
Table 1: Photophysical and Staining Properties
| Property | This compound | LysoTracker Red DND-99 | Acridine Orange |
| Excitation Max (nm) | ~436[2] | ~577[3] | ~490 (monomer), ~460 (aggregate)[4] |
| Emission Max (nm) | ~525[2] | ~590[3] | ~520 (monomer, green), ~650 (aggregate, red)[5] |
| Quantum Yield | Data not available | Data not available | ~0.2 (in basic ethanol) |
| Photostability | High; suitable for long-term imaging[6] | Moderate; prone to photobleaching[6] | Low; highly phototoxic and prone to bursting of vesicles[6] |
| Working Concentration | 15 mg/ml (overnight incubation)[7] | 10-50 nM[3] | 0.5-5.0 µM[8] |
| Incubation Time | Several hours to overnight[6][7] | 15 minutes to 4 hours[3] | 15-30 minutes[8] |
Table 2: Cytotoxicity and Suitability for Live-Cell Imaging
| Property | This compound | LysoTracker Red DND-99 | Acridine Orange |
| Cytotoxicity | IC50 in A549 cells: 8 ± 0.05 μM[9] | Generally low at working concentrations, but prolonged incubation can be toxic[3] | Can be mutagenic at high concentrations[8] |
| Suitability for Long-Term Imaging | Excellent[6] | Limited by photobleaching[6] | Poor due to phototoxicity and probe instability[6] |
| Signal-to-Noise Ratio | Good[10] | High, due to low background fluorescence | Variable, can have high background from cytoplasmic staining |
| pH Sensitivity | Accumulates in acidic compartments | Accumulates in acidic compartments | Exhibits pH-dependent fluorescence shift (green in neutral/alkaline, red/orange in acidic)[8] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are standard protocols for staining acidic organelles using Quinacrine, LysoTracker Red DND-99, and Acridine Orange.
Quinacrine Staining for Long-Term Imaging of Acidic Vesicles
This protocol is adapted for long-term tracking of acidic vesicles in live cells.
Materials:
-
Quinacrine dihydrochloride
-
Culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging setup with appropriate fluorescence filters
Procedure:
-
Prepare Staining Solution: Prepare a stock solution of Quinacrine in sterile water or DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 15 µg/mL for overnight incubation).[7]
-
Cell Seeding: Seed cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Staining: Remove the existing culture medium and replace it with the Quinacrine-containing medium.
-
Incubation: Incubate the cells for several hours (e.g., 12, 18, or 24 hours) in a standard cell culture incubator (37°C, 5% CO2).[7]
-
Imaging: After incubation, cells can be imaged directly in the Quinacrine-containing medium. Use an excitation wavelength of approximately 458 nm and collect emission between 480–560 nm.[7] For long-term imaging, maintain the cells on a heated microscope stage with CO2 control.
LysoTracker Red DND-99 Staining of Lysosomes
This protocol is suitable for the rapid and specific labeling of lysosomes in live cells.
Materials:
-
LysoTracker Red DND-99 (stock solution in DMSO)
-
Culture medium appropriate for the cell line
-
Hanks Balanced Salt Solution (HBSS) or other suitable buffer
-
Live-cell imaging setup with appropriate fluorescence filters
Procedure:
-
Prepare Staining Solution: Dilute the LysoTracker Red DND-99 stock solution in pre-warmed serum-free medium or HBSS to a final working concentration of 10-50 nM.[3]
-
Cell Preparation: Grow cells on an imaging dish. Just before staining, remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Staining: Add the LysoTracker Red staining solution to the cells and incubate for 15-30 minutes at 37°C.[3]
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed HBSS or complete culture medium.
-
Imaging: Add fresh, pre-warmed culture medium to the cells and image immediately. Use an excitation wavelength of around 577 nm and an emission wavelength of approximately 590 nm.[3]
Acridine Orange Staining of Acidic Vesicular Organelles (AVOs)
This protocol is often used to detect the increase in AVOs during autophagy.
Materials:
-
Acridine Orange (stock solution in water or ethanol)
-
Culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with blue and green excitation filters
Procedure:
-
Prepare Staining Solution: Dilute the Acridine Orange stock solution in the complete culture medium to a final concentration of 1-5 µg/mL.[1]
-
Cell Preparation: Grow cells to the desired confluency on imaging dishes.
-
Staining: Remove the culture medium and add the Acridine Orange-containing medium to the cells.
-
Incubation: Incubate the cells for 15-20 minutes at 37°C, protected from light.[11]
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh, pre-warmed medium or PBS to the cells. Observe the cells under a fluorescence microscope. Use blue excitation light (around 488 nm) to observe green fluorescence from the cytoplasm and nucleus and red fluorescence from acidic organelles.[11]
Visualization of Cellular Pathways
Fluorescent markers for acidic organelles are instrumental in studying various cellular signaling pathways. The process of autophagy, which involves the sequestration of cellular components into autophagosomes and their subsequent fusion with lysosomes for degradation, is a prime example.
Caption: The macroautophagy pathway involves the formation of a double-membraned autophagosome that engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded.
Experimental Workflow for Comparing Probe Performance
To objectively compare the performance of different fluorescent probes for acidic organelles, a standardized experimental workflow is recommended.
Caption: A standardized workflow for comparing fluorescent probes should include parallel experiments to assess photostability, signal-to-noise ratio, and cytotoxicity under identical imaging conditions.
Conclusion
The choice of a fluorescent probe for labeling acidic organelles is a critical decision that can significantly impact the outcome and interpretation of an experiment. This compound stands out for its exceptional photostability, making it the probe of choice for long-term live-cell imaging studies.[6] LysoTracker Red offers high specificity and a good signal-to-noise ratio for shorter-term experiments. Acridine Orange, while useful for detecting changes in the volume of acidic compartments, is limited by its phototoxicity and lower stability.[6] By carefully considering the experimental requirements and the comparative data presented in this guide, researchers can select the optimal tool to investigate the dynamic and vital roles of acidic organelles in cellular function.
References
- 1. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LysoTracker | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Dense and Acidic Organelle-Targeted Visualization in Living Cells: Application of Viscosity-Responsive Fluorescence Utilizing Restricted Access to Minimum Energy Conical Intersection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomol.com [biomol.com]
- 9. researchgate.net [researchgate.net]
- 10. Acid-brightening Fluorescent Protein (abFP) for Imaging Acidic Vesicles and Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of autophagic cells by acridine orange staining [bio-protocol.org]
Quinacrine's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of quinacrine's anti-cancer effects across various cancer cell lines. This guide synthesizes experimental data on quinacrine's impact on cell viability, apoptosis, and cell cycle progression, providing a valuable resource for evaluating its potential as a therapeutic agent. Detailed methodologies for key experiments are included to ensure reproducibility and facilitate further research.
Quantitative Analysis of Quinacrine's Effects
The anti-proliferative activity of quinacrine varies across different cancer types. The following tables summarize the half-maximal inhibitory concentration (IC50) values, induction of apoptosis, and effects on cell cycle distribution in breast, lung, and colorectal cancer cell lines.
Table 1: IC50 Values of Quinacrine in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| Breast Cancer | MCF-7 | 7.5 | [1] |
| MDA-MB-231 | 8.5 | [1] | |
| Lung Cancer | A549 | 15 | [2] |
| NCI-H520 | 12 | [2] | |
| Colorectal Cancer | HCT 116 | 5.14 | [3] |
| INT 407 | 8.18 | [3] |
Table 2: Apoptotic Effects of Quinacrine
| Cancer Type | Cell Line | Quinacrine Concentration (µM) | Apoptotic Cells (%) | Citation |
| Lung Cancer | A549 | 20 | 43 (sub-G0/G1) | [2] |
Table 3: Effect of Quinacrine on Cell Cycle Distribution
| Cancer Type | Cell Line | Quinacrine Concentration (µM) | % of Cells in G1/G0 | % of Cells in S Phase | % of Cells in G2/M Phase | Citation |
| Lung Cancer | A549 | 20 | 34.9 (decreased from 62%) | - | - | [2] |
Signaling Pathways Modulated by Quinacrine
Quinacrine exerts its anti-cancer effects through the modulation of several key signaling pathways. It is known to activate the p53 tumor suppressor pathway while simultaneously inhibiting the pro-survival NF-κB signaling cascade. Furthermore, quinacrine can induce apoptosis through both intrinsic and extrinsic pathways.
Caption: Quinacrine's multi-faceted anti-cancer mechanism.
Experimental Workflow
The following diagram outlines a general workflow for assessing the in vitro effects of quinacrine on cancer cell lines.
Caption: General workflow for in vitro evaluation of quinacrine.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 value of quinacrine.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Quinacrine Treatment: Prepare serial dilutions of quinacrine in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the quinacrine dilutions in a range of concentrations (e.g., 0-100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve quinacrine, e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the quinacrine concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Apoptosis-Related Proteins (Bax and Bcl-2)
This protocol outlines the procedure for analyzing the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
-
Cell Lysis: After treating cells with quinacrine for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of Bax and Bcl-2 to the loading control. The Bax/Bcl-2 ratio can then be calculated to assess the apoptotic potential.
References
A Comparative Guide to Quinacrine Methanesulfonate and Other DNA Intercalating Agents for Researchers
For Immediate Publication
A Comprehensive Analysis of Quinacrine Methanesulfonate versus Other DNA Intercalating Agents for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound with other prominent DNA intercalating agents, supported by experimental data. The information is intended to assist researchers in selecting the appropriate agent for their experimental needs and to provide a deeper understanding of their mechanisms of action.
Mechanism of Action: DNA Intercalation
DNA intercalating agents are molecules that can insert themselves between the base pairs of the DNA double helix. This process, known as intercalation, disrupts the normal structure and function of DNA, leading to inhibition of replication and transcription, and ultimately, cell death.[1][2][3] The planar aromatic ring structures of these compounds are a key feature that facilitates their insertion into the DNA ladder.[2]
The following diagram illustrates the general mechanism of DNA intercalation.
Caption: General mechanism of DNA intercalating agents.
Comparative Performance Data
The efficacy of DNA intercalating agents can be compared based on several key parameters, including their DNA binding affinity and their cytotoxicity against cancer cell lines.
DNA Binding Affinity
The binding constant (K) is a measure of the affinity of an intercalating agent for DNA. A higher binding constant indicates a stronger interaction. The table below summarizes the reported DNA binding constants for quinacrine and other commonly used intercalating agents. It is important to note that these values can vary depending on the experimental conditions, such as ionic strength and the specific DNA sequence used.
| Intercalating Agent | Binding Constant (K) (M⁻¹) | Experimental Conditions |
| Quinacrine | 1.59 x 10⁵ | Chicken erythrocyte DNA |
| 5.2 x 10⁵ | (AT)11 DNA | |
| Doxorubicin | 0.10 - 0.16 x 10⁶ | 37°C, 10% serum |
| ~10⁴ | Electrochemical analysis | |
| Ethidium Bromide | 0.31 x 10⁶ | Flow injection analysis |
| 3.71 x 10⁴ | Absorption spectroscopy | |
| Actinomycin D | 6.4 x 10⁶ | TGCT sequence |
| 1.5 x 10⁷ | [d(CGTCGACG)]₂ duplex |
This table presents a selection of reported binding constants. Values can differ based on the specific DNA sequence, buffer conditions, and analytical method used.[4][5][6][7][8][9][10]
Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table provides a comparison of the cytotoxic activity of various DNA intercalating agents across different human cancer cell lines.
| Cell Line | Quinacrine IC50 (µM) | Doxorubicin IC50 (µM) | Other Agents IC50 (µM) |
| MCF-7 (Breast) | Not explicitly found in direct comparison | 2.5 | Ellipticine: Not specified in direct comparison |
| HepG2 (Liver) | Not explicitly found in direct comparison | 12.2 | Phthalazine derivative (9d): 5.08 |
| HCT-116 (Colon) | Not explicitly found in direct comparison | Not specified in this study | Phthalazine derivative (9d): 4.74 |
| A549 (Lung) | Not explicitly found in direct comparison | > 20 | Not specified |
| HeLa (Cervical) | Not explicitly found in direct comparison | 2.9 | Not specified |
| IMR-32 (Neuroblastoma) | Not specified | Lower than Ellipticine | Ellipticine: Higher than Doxorubicin |
| UKF-NB-4 (Neuroblastoma) | Not specified | Similar to Ellipticine | Ellipticine: Similar to Doxorubicin |
Note: Direct comparative IC50 data for quinacrine alongside a broad range of other intercalators in the same experimental setup is limited in the reviewed literature. The data presented is compiled from various studies and should be interpreted with caution.[11][12][13][14] A study on various cancer cell lines showed that doxorubicin sensitivity varies significantly, with IC50 values ranging from 2.3 µM in BFTC-905 bladder cancer cells to over 20 µM in Huh7 liver cancer and A549 lung cancer cells.[13][15]
Signaling Pathways
While the primary mechanism of action for these agents is DNA intercalation, they also influence various cellular signaling pathways, which contribute to their overall therapeutic effect. Quinacrine and doxorubicin, for example, exhibit distinct effects on key signaling cascades involved in cell survival and apoptosis.
The following diagram provides a comparative overview of the signaling pathways affected by quinacrine and doxorubicin.
Caption: Comparative signaling pathways of Quinacrine and Doxorubicin.
Quinacrine has been shown to activate the p53 signaling pathway while simultaneously inhibiting NF-κB, a key pro-survival pathway.[16] It can also induce autophagy and increase cancer cell sensitivity to TRAIL-induced apoptosis.[16] Doxorubicin also activates p53 and influences other critical pathways, including the Notch and TGF-beta signaling pathways, to induce apoptosis.[17][18][19] Furthermore, doxorubicin can activate CDK2, leading to the activation of the transcription factor FOXO1, which promotes apoptosis and atrophy in cardiomyocytes.[20]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the performance of DNA intercalating agents.
Fluorescence Spectroscopy for DNA Binding Analysis
This technique is used to determine the binding affinity of an intercalating agent to DNA. The intrinsic fluorescence of the agent or a fluorescent probe is monitored as the DNA concentration is varied.
Objective: To determine the binding constant (K) of an intercalating agent to DNA.
Materials:
-
DNA stock solution (e.g., calf thymus DNA)
-
Intercalating agent stock solution (e.g., this compound)
-
Buffer solution (e.g., Tris-HCl with NaCl)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of solutions with a fixed concentration of the intercalating agent and varying concentrations of DNA in the buffer.
-
Incubate the solutions to allow binding to reach equilibrium.
-
Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths for the intercalating agent. Quinacrine, for instance, has an excitation maximum around 420 nm and an emission maximum around 500 nm, which can shift upon binding to DNA.
-
Correct the fluorescence data for any inner filter effects.
-
Plot the change in fluorescence as a function of DNA concentration.
-
Analyze the data using appropriate binding models (e.g., Scatchard plot) to calculate the binding constant (K) and the number of binding sites.[21]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the IC50 value of a DNA intercalating agent.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
DNA intercalating agent stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the DNA intercalating agent. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value from the dose-response curve.[14][22]
DNA Footprinting Assay
DNA footprinting is a technique used to identify the specific binding site of a ligand on a DNA molecule. The principle is that a DNA-bound ligand protects the DNA from enzymatic or chemical cleavage at its binding site.
Objective: To determine the DNA sequence specificity of an intercalating agent.
Materials:
-
DNA fragment of interest, labeled at one end (e.g., with a radioactive or fluorescent tag)
-
DNA intercalating agent
-
DNase I or a chemical cleavage agent
-
Reaction buffer
-
Denaturing polyacrylamide gel
-
Gel electrophoresis apparatus
-
Autoradiography or fluorescence imaging system
Procedure:
-
Incubate the end-labeled DNA with varying concentrations of the intercalating agent. A control reaction with no agent should be included.
-
Partially digest the DNA in each reaction with DNase I or a chemical cleavage agent. The conditions should be optimized to achieve, on average, one cleavage event per DNA molecule.
-
Stop the cleavage reaction and purify the DNA fragments.
-
Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The binding site of the intercalating agent will appear as a "footprint," a region on the gel where the DNA ladder is absent or significantly reduced in intensity compared to the control lane. This is because the bound agent protected the DNA from cleavage.
This guide provides a foundational comparison of this compound and other DNA intercalating agents. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions relevant to their research questions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific binding constants for actinomycin D on DNA determined from footprinting studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ukessays.com [ukessays.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. New Insights into Quinine–DNA Binding Using Raman Spectroscopy and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Attenuation of Cytotoxic Natural Product DNA Intercalating Agents by Caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 14. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. mdpi.com [mdpi.com]
- 17. dovepress.com [dovepress.com]
- 18. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e-century.us [e-century.us]
- 20. Doxorubicin induces cardiomyocyte apoptosis and atrophy through cyclin-dependent kinase 2-mediated activation of forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorescence-determined preferential binding of quinacrine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of cytotoxicity in heart cells and tumor cells exposed to DNA intercalating agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinacrine for Prion Disease: A Comparative Guide to Replicating In Vitro Success in Clinical Settings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of quinacrine in preclinical and clinical studies for prion disease. We delve into the experimental data that highlights the stark contrast between in vitro efficacy and in vivo failure, offering insights into the challenges of translating promising laboratory findings to clinical applications.
The journey of quinacrine from a promising anti-prion compound in cell culture models to its disappointing performance in animal and human trials underscores a critical challenge in neurodegenerative disease research. Initially identified as a potent inhibitor of the formation of the disease-associated prion protein (PrPSc) in vitro, quinacrine's clinical development was pursued with significant hope. However, subsequent replication studies and clinical trials failed to demonstrate any therapeutic benefit. This guide synthesizes the key findings, presenting the quantitative data, experimental protocols, and proposed mechanisms to understand this translational failure.
Quantitative Data Comparison: In Vitro Efficacy vs. In Vivo Outcomes
The following tables summarize the quantitative data from key studies, illustrating the discrepancy between the initial promising results in cell culture and the lack of efficacy in animal models and human clinical trials.
Table 1: In Vitro Studies of Quinacrine on Prion-Infected Cell Lines
| Cell Line | Prion Strain | Quinacrine Concentration (EC50) | Effect on PrPSc Levels | Reference |
| Mouse Neuroblastoma (ScN2a) | RML | ~300 nM | Significant reduction/elimination | [1][2] |
| Mouse Neuroblastoma (ScN2a) | RML, 22L, Fukuoka-1 | 230 nM (RML), 590 nM (22L), 1.88 µM (Fukuoka-1) | Strain-specific reduction | [3] |
| Elk21+ cells expressing elk PrP | CWD | Not Applicable | Augmentation of PrPSc levels | [4][5] |
| RK13 cells expressing mouse PrP | RML | Not specified | Reduction of PrPSc | [5] |
| RK13 cells expressing deer or elk PrP | CWD | Not specified | Enhanced CWD replication | [4][5] |
Table 2: In Vivo Studies and Clinical Trials of Quinacrine
| Study Type | Model/Patient Population | Quinacrine Dosage | Primary Outcome | Result | Reference(s) |
| Animal Study | BSE-infected mice | 10 mg/kg body weight | PrPres accumulation in spleen | No detectable effect | [1][2][6] |
| Animal Study | Prion-inoculated wild-type and MDR0/0 mice | 40 mg/kg/day | Survival time, PrPSc levels | No prolonged survival; transient reduction in PrPSc followed by recovery | [7][8][9] |
| Animal Study | CWD-infected transgenic mice (Tg(ElkPrP)5037+/-) | 30 mg/kg/day | Disease onset and incubation time | No significant difference compared to untreated mice | [5] |
| Clinical Trial (PRION-1) | Human prion disease (various forms) | 300 mg/day | Survival | No evidence of increased survival | [10][11][12] |
| Clinical Trial (US study) | Sporadic Creutzfeldt-Jakob disease (sCJD) | 300 mg/day | 2-month survival | No improvement compared to placebo | [13][14] |
Experimental Protocols: A Closer Look at the Methodologies
Understanding the experimental design is crucial for interpreting the conflicting results. Below are detailed methodologies from key studies.
In Vitro Prion Inhibition Assay (ScN2a cells)
-
Cell Line: Scrapie-infected mouse neuroblastoma cells (ScN2a), which chronically produce PrPSc.
-
Treatment: Cells were cultured in the presence of varying concentrations of quinacrine (e.g., 0 to 1 µM) for a specified duration (e.g., 3-6 days).
-
PrPSc Detection: After treatment, cell lysates were prepared and treated with proteinase K (PK) to digest the normal cellular prion protein (PrPC). The remaining PK-resistant PrPSc was then detected and quantified using immunoblotting (Western blot) with anti-PrP antibodies.
-
Outcome Measure: The effective concentration at which PrPSc levels were reduced by 50% (EC50) was calculated.
Animal Model of Prion Disease (Mouse Bioassay)
-
Animal Model: Wild-type mice or transgenic mice susceptible to specific prion strains (e.g., BSE, CWD). In some studies, multidrug resistance gene-deficient (MDR0/0) mice were used to bypass the blood-brain barrier.[7][8][9]
-
Inoculation: Mice were intracerebrally inoculated with a standardized dose of prion-infected brain homogenate.
-
Treatment: Quinacrine was administered orally (e.g., 40 mg/kg/day) or intraperitoneally, starting either before or after inoculation.[5][7][8][9]
-
Monitoring: Animals were monitored daily for the onset of clinical signs of prion disease (e.g., ataxia, weight loss, kyphosis).
-
Endpoint: The primary endpoints were the incubation period (time from inoculation to the onset of terminal disease) and overall survival time. Brain tissue was also analyzed for PrPSc levels post-mortem.
Human Clinical Trials (e.g., PRION-1)
-
Study Design: The PRION-1 trial was a partially randomized, patient-preference trial.[10][11][12] A subsequent US trial was a double-blind, placebo-controlled, randomized trial.[13][14]
-
Participants: Patients diagnosed with various forms of human prion disease, including sporadic CJD (sCJD), variant CJD (vCJD), and inherited prion diseases.[10]
-
Intervention: Patients received oral quinacrine (typically 300 mg per day) or a placebo.[11][13]
-
Outcome Measures: The primary outcome was survival. Secondary outcomes included clinical rating scales to assess cognitive, neurological, and functional decline.
-
Challenges: A major challenge in the PRION-1 trial was that very few patients consented to randomization, preferring to choose their treatment.[11][12] This transformed the study into a largely observational one.
Visualizing the Discrepancy: Workflows and Proposed Mechanisms
The following diagrams illustrate the experimental workflow that led to the conflicting results and the proposed mechanisms for quinacrine's failure in vivo.
Caption: Experimental workflow from in vitro to in vivo studies of quinacrine.
References
- 1. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of quinacrine treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The curious antiprion activity of antimalarial quinolines [cureffi.org]
- 4. Quinacrine promotes replication and conformational mutation of chronic wasting disease prions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]
- 8. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov:443]
- 11. Quinacrine Fails to Improve Survival in Patients with Prion Diseases [medscape.com]
- 12. PRION-1 | MRC Clinical Trials Unit at UCL [mrcctu.ucl.ac.uk]
- 13. Quinacrine treatment trial for sporadic Creutzfeldt-Jakob disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Anticancer Mechanism of Quinacrine Methanesulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticancer mechanisms of quinacrine methanesulfonate, offering a comparative analysis with alternative therapies, supported by experimental data. Detailed protocols for key validation assays and visualizations of critical pathways are included to facilitate further research and drug development efforts.
Abstract
Quinacrine, a repurposed antimalarial drug, has demonstrated significant anticancer activity across a variety of cancer types. Its multifaceted mechanism of action, which includes the induction of apoptosis and autophagy, inhibition of key survival pathways like NF-κB, and activation of the tumor suppressor p53, makes it a compelling candidate for cancer therapy, both as a monotherapy and in combination with existing chemotherapeutic agents. This guide synthesizes the current understanding of quinacrine's anticancer effects, presents comparative data on its efficacy, and provides detailed methodologies for its experimental validation.
Mechanisms of Anticancer Action
Quinacrine exerts its anticancer effects through a variety of molecular mechanisms, often acting on multiple pathways simultaneously.
1.1. Induction of Apoptosis and Autophagy: Quinacrine is a potent inducer of both apoptotic and autophagic cell death in cancer cells. It can trigger the intrinsic apoptotic pathway through the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins.[1][2] Additionally, quinacrine has been shown to induce autophagic signaling, which can either lead to cell death or act as a survival mechanism depending on the cellular context.[3]
1.2. Modulation of Key Signaling Pathways:
-
p53 Activation: A cornerstone of quinacrine's anticancer activity is its ability to activate the p53 tumor suppressor pathway. This activation is often independent of DNA damage, a common trigger for p53.[3][4] Activated p53 can then orchestrate cell cycle arrest, apoptosis, and other tumor-suppressive functions.
-
NF-κB Inhibition: Quinacrine effectively suppresses the pro-survival NF-κB signaling pathway.[3][4] This inhibition is crucial as NF-κB is often constitutively active in cancer cells, promoting proliferation, and chemoresistance. The dual action of activating p53 while inhibiting NF-κB makes quinacrine a particularly potent anticancer agent.
1.3. DNA Damage and Topoisomerase Inhibition: Quinacrine has been shown to cause DNA damage and inhibit topoisomerase activity, enzymes essential for DNA replication and repair.[1][2] This mechanism contributes to its cytotoxic effects and can synergize with other DNA-damaging chemotherapeutic agents.
Comparative Efficacy of Quinacrine
The following tables summarize the in vitro cytotoxicity of quinacrine in various cancer cell lines, with comparisons to standard chemotherapeutic agents where available.
Table 1: IC50 Values of Quinacrine in Various Cancer Cell Lines
| Cancer Type | Cell Line | Quinacrine IC50 (µM) | Citation |
| Breast Cancer | MCF-7 | ~8.5 | [1] |
| Breast Cancer | MDA-MB-231 | ~8.5 | [1] |
| Mesothelioma | H2452 | 3.46 ± 0.07 | |
| Mesothelioma | H226 | 1.84 ± 0.12 | |
| Head and Neck Squamous Cell Carcinoma | Various | 0.63 - 1.85 | |
| Non-Small Cell Lung Cancer | A549 | 15 | |
| Non-Small Cell Lung Cancer | NCI-H520 | 12 |
Table 2: Comparative IC50 Values of Quinacrine and Cisplatin
| Cancer Type | Cell Line | Quinacrine IC50 (µM) | Cisplatin IC50 (µM) | Combination Effect | Citation |
| Head and Neck Squamous Cell Carcinoma | Various | 0.63 - 1.85 | 2, 3, or 10 | Synergistic | |
| Mesothelioma | H2452 | 3.46 ± 0.07 | - | Synergistic with Cisplatin | |
| Mesothelioma | H226 | 1.84 ± 0.12 | - | Synergistic with Cisplatin | |
| Ovarian Cancer | SKOV3 | - | - | Synergistic with Carboplatin | [5] |
| Ovarian Cancer | HeyA8MDR | - | - | Synergistic with Carboplatin | [5] |
Table 3: Comparative IC50 Values in Breast Cancer Cell Lines
| Cell Line | Quinacrine (µM) | Doxorubicin (µM) | Citation |
| MCF-7 | ~8.5 | 9.908 | [1][6] |
| MDA-MB-231 | ~8.5 | 0.69 | [1][6] |
Table 4: Comparative IC50 Values in Ovarian Cancer Cell Lines
| Cell Line | Paclitaxel (nM) | Cisplatin (µg/ml) | Citation |
| CAOV3 | - | - | [7] |
| OVCAR3 | - | - | [8] |
| SKOV3 | - | - | [8] |
Experimental Protocols
3.1. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cancer cells treated with quinacrine using flow cytometry.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Seed cancer cells in a 6-well plate and treat with desired concentrations of quinacrine for the desired time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
3.2. DNA Damage Assessment by Comet Assay
This protocol describes the single-cell gel electrophoresis (comet) assay to detect DNA strand breaks.
-
Principle: The comet assay is a sensitive method for detecting DNA damage at the level of individual cells. When subjected to electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
-
Procedure:
-
Treat cancer cells with quinacrine.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline or neutral conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize and quantify the comet tails using fluorescence microscopy and appropriate software.
-
3.3. Western Blot Analysis of p53 and NF-κB Signaling
This protocol outlines the detection of key proteins in the p53 and NF-κB pathways following quinacrine treatment.
-
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. This is achieved by separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Procedure:
-
Lyse quinacrine-treated and control cancer cells to extract total protein. For NF-κB analysis, nuclear and cytoplasmic fractions may be prepared to assess translocation of p65.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total p53, phosphorylated p53, total p65 (NF-κB), phosphorylated p65, and IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry analysis can be used to quantify changes in protein expression.
-
Visualizing the Anticancer Mechanisms of Quinacrine
4.1. Signaling Pathways
Caption: Anticancer signaling pathways modulated by quinacrine.
4.2. Experimental Workflow: Apoptosis Assay
Caption: Workflow for detecting apoptosis via flow cytometry.
Clinical Perspective
Several clinical trials have investigated the use of quinacrine in cancer treatment, primarily in combination with other chemotherapeutic agents.[3][8] A phase I trial in advanced non-small cell lung cancer (NSCLC) explored quinacrine with erlotinib, and a phase Ib study assessed its combination with capecitabine in metastatic colon cancer.[4] While these early-phase trials have shown that quinacrine can be safely administered with standard therapies and have demonstrated some preliminary signs of efficacy, larger, randomized trials are needed to definitively establish its clinical benefit.[2][4] The ability of quinacrine to synergize with existing drugs and potentially overcome chemoresistance highlights its promise as an adjuvant therapy.[1][9]
Conclusion
This compound is a promising anticancer agent with a well-defined, multi-pronged mechanism of action. Its ability to concurrently activate p53 and inhibit NF-κB, along with its pro-apoptotic and DNA-damaging effects, provides a strong rationale for its continued investigation. The comparative data presented in this guide, alongside the detailed experimental protocols, offer a valuable resource for researchers aiming to further validate and harness the therapeutic potential of quinacrine in the fight against cancer. Future research should focus on optimizing combination therapies and identifying predictive biomarkers to select patients most likely to benefit from quinacrine treatment.
References
- 1. Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations [frontiersin.org]
- 3. Anti-malarial drug can make cancer chemotherapy more effective - University of Birmingham [birmingham.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Comparative Analysis of Quinacrine Analogs in Research: A Guide for Scientists and Drug Development Professionals
Introduction: Quinacrine, a 9-aminoacridine derivative historically used as an antimalarial agent, has garnered significant attention in recent years for its potential therapeutic applications in a range of diseases, including cancer and neurodegenerative disorders. This has spurred the development of numerous quinacrine analogs designed to enhance efficacy, improve selectivity, and reduce toxicity. This guide provides a comparative analysis of prominent quinacrine analogs, summarizing their performance based on experimental data and outlining the methodologies used in their evaluation.
I. Anticancer Activity of Quinacrine Analogs
Quinacrine and its analogs exert their anticancer effects through various mechanisms, including apoptosis induction, autophagy modulation, and inhibition of topoisomerase activity.[1][2] The following tables summarize the in vitro cytotoxicity and in vivo efficacy of selected analogs.
Table 1: Comparative In Vitro Cytotoxicity of Quinacrine Analogs in Cancer Cell Lines
| Analog/Compound | Cancer Cell Line | IC50 (µM) | Key Findings & Mechanism of Action | Reference(s) |
| Quinacrine (QC) | MCF-7 (Breast) | ~2-10 | Induces apoptosis and S-phase arrest; inhibits topoisomerase.[3] | [2][3][4] |
| MDA-MB-231 (Breast) | ~2-10 | Dose-dependent decrease in cell viability.[3] | [2][3][4] | |
| SGC-7901 (Gastric) | 16.18 | Induces apoptosis via p53 upregulation and caspase-3 activation. | [5] | |
| VR118 | MCF-7 (Breast) | 1.2-2.4 | Induces apoptosis by down-regulating Bcl-2 and up-regulating Bax and Bad.[6] | [6] |
| MDA-MB-231 (Breast) | 1.2-2.4 | Shows strong selectivity for cancer cells over non-cancer cells.[6] | [6] | |
| QAuNP (Gold Nanoparticle) | SCC-9 (Oral) | 0.5 µg/mL | Inhibits topoisomerase, induces S-phase arrest, DNA damage, and apoptosis.[1] | [1] |
| QAgNP (Silver Nanoparticle) | SCC-9 (Oral) | > 0.5 µg/mL | Similar mechanism to QAuNP but with lower efficacy.[1] | [1] |
| VATG-027 | Osteosarcoma & Melanoma cell lines | Not specified | Potent autophagy inhibitor; increases cytotoxicity over hydroxychloroquine. | [7] |
Table 2: Comparative In Vivo Efficacy of Quinacrine Analogs in Xenograft Models
| Analog/Compound | Cancer Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Quinacrine (QC) | Head and Neck Squamous Cell Carcinoma (HNSCC) | 100 mg/kg daily (oral) + Cisplatin | Significantly inhibited tumor outgrowth; extended median time to reach maximum tumor volume. | [8] |
| QAuNP & QAgNP | Oral Cancer Xenograft | Not specified | Reduction in tumor volume and recovery of body weight; induction of apoptotic markers.[1] | [1] |
| Quercetin (a component of a traditional medicine with a quinacrine-like scaffold) | Lung Cancer Xenograft | 200 µg/mL | Significantly reduced tumor volume; induced apoptosis in tumor tissues.[6] | [6] |
II. Quinacrine Analogs in Neurodegenerative Diseases
The ability of quinacrine and its analogs to cross the blood-brain barrier and interact with protein aggregates has made them attractive candidates for the treatment of neurodegenerative diseases like prion diseases, Alzheimer's disease, and Parkinson's disease.
Table 3: Activity of Quinacrine and Analogs in Neurodegenerative Disease Models
| Analog/Compound | Disease Model | Key Findings & Mechanism of Action | Reference(s) |
| Quinacrine | Prion Disease (ScN2a cells) | Efficiently inhibited PrPres accumulation in vitro. However, in vivo studies showed no detectable effect. | [9][10] |
| Prion Disease (CWD) | Paradoxically enhanced the accumulation of pathogenic prion protein in cells infected with Chronic Wasting Disease prions. | [11] | |
| Quinacrine | Alzheimer's Disease (5XFAD transgenic mice) | Significantly reduced Aβ plaques and astrocytosis in the cortex and hippocampus. Directly dissociates Aβ fibrils. | [12] |
| Quinacrine | Parkinson's Disease (6-OHDA and MPTP models in rodents) | Protected against the reduction of striatal dopamine levels and depletion of glutathione.[13] | [13][14] |
| PAQ (4c) (Quinoxaline derivative) | Parkinson's Disease (mouse model) | Attenuated neurodegeneration; neuroprotective action partially attributed to the activation of ryanodine receptor channels. | [7] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of quinacrine analogs.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate until they adhere.
-
Treatment: Treat cells with various concentrations of the quinacrine analog for a specified period (e.g., 48 hours).
-
Fixation: Discard the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.
-
Solubilization: Air dry the plates and dissolve the protein-bound dye in 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number.
Apoptosis Detection: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Culture and treat cells with the quinacrine analog.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-labeled dUTP. TdT catalyzes the addition of the labeled dUTP to the 3'-OH ends of fragmented DNA.
-
Visualization: Analyze the cells using fluorescence microscopy or flow cytometry to detect the fluorescently labeled apoptotic cells.
Protein Expression Analysis: Western Blotting for Bcl-2 Family Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2) members of the Bcl-2 family.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-Bad).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.
IV. Signaling Pathways and Mechanisms of Action
The therapeutic effects of quinacrine analogs are underpinned by their modulation of specific cellular signaling pathways. The following diagrams illustrate some of the key pathways involved.
Caption: Apoptosis induction by quinacrine analog VR118.
Caption: Autophagy inhibition by quinacrine analog VATG-027.
Caption: General experimental workflow for evaluating quinacrine analogs.
V. Conclusion
The comparative analysis of quinacrine analogs reveals a promising landscape for the development of novel therapeutics for cancer and neurodegenerative diseases. Analogs such as VR118 and VATG-027, along with nanoparticle formulations, have demonstrated enhanced efficacy and selectivity compared to the parent compound. The diverse mechanisms of action, ranging from apoptosis induction to autophagy inhibition, offer multiple avenues for therapeutic intervention. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field, facilitating further investigation and the rational design of next-generation quinacrine-based drugs. Continued research is warranted to fully elucidate the therapeutic potential and clinical applicability of these compounds.
References
- 1. Comparative and Mechanistic Study on the Anticancer Activity of Quinacrine-Based Silver and Gold Hybrid Nanoparticles in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. pnas.org [pnas.org]
- 11. Quinacrine directly dissociates amyloid plaques in the brain of 5XFAD transgenic mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effect of quinacrine on striatal dopamine levels in 6-OHDA and MPTP models of Parkinsonism in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinacrine and Niclosamide Promote Neurite Growth in Midbrain Dopaminergic Neurons Through the Canonical BMP-Smad Pathway and Protect Against Neurotoxin and α-Synuclein-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DSpace [cora.ucc.ie]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Quinacrine Methanesulfonate
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of quinacrine methanesulfonate, a compound used in various research applications, including as a phospholipase A2 inhibitor and for its antimalarial and antiprotozoal properties.[1] Adherence to these guidelines is critical to maintaining a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound presents several hazards that necessitate careful handling during the disposal process. It is crucial to be aware of the following:
-
Human Health Hazards : Causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2][3] Ingestion is harmful.[3] Some quinacrine compounds have been associated with more severe health risks, including aplastic anemia and acute hepatic necrosis.[4][5]
-
Environmental Hazards : The substance is harmful to aquatic life with long-lasting effects.[2] Therefore, it must not be allowed to enter drains or surface water.[2]
-
Personal Protective Equipment (PPE) : When handling this compound for disposal, always wear appropriate personal protective equipment, including protective gloves, eye protection (safety goggles with side-shields), and a lab coat.[2][3] If there is a risk of dust or aerosol generation, a suitable respirator should be used.[3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to consign it to a licensed and approved hazardous waste disposal facility.
1. Waste Identification and Segregation:
-
Clearly label all waste containers with "this compound" and the appropriate hazard symbols.
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
2. For Small Spills:
-
Dampen the spilled solid material with water to prevent dust from becoming airborne.[4]
-
Carefully transfer the dampened material into a suitable, sealable container for hazardous waste.[4]
-
Use absorbent paper dampened with water to clean the affected area thoroughly.[4]
-
Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[4]
-
Wash the contaminated surface with a soap and water solution.[4]
3. For Unused or Expired Product:
-
Keep the compound in its original container if possible, ensuring it is tightly closed.[2][3]
-
If repackaging is necessary, use a container that is compatible with the chemical and can be securely sealed.
-
Store the waste material in a designated, well-ventilated, and locked-up area pending collection.[2][3]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
Ensure that the disposal of the contents and the container is carried out at an approved waste disposal plant, in accordance with local, state, and federal regulations.[2][3]
Hazard and Disposal Summary
For quick reference, the following table summarizes the key hazard and disposal information for this compound.
| Hazard Category | Description | Disposal Consideration |
| Skin Irritation | Causes skin irritation (H315).[2][3] | Wear protective gloves during handling and disposal.[2][3] |
| Eye Irritation | Causes serious eye irritation (H319).[2][3] | Wear eye protection (safety goggles).[2][3] |
| Respiratory Irritation | May cause respiratory irritation (H335).[2][3] | Handle in a well-ventilated area or use a respirator.[2][3] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects (H412).[2] | Do not allow product to enter drains or waterways.[2] |
| Disposal Method | P501: Dispose of contents/container to an approved waste disposal plant.[2] | Contact a licensed hazardous waste disposal company. |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Quinacrine Methanesulfonate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Quinacrine methanesulfonate, including personal protective equipment (PPE), operational plans, and disposal procedures.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. Based on safety data sheets for quinacrine and its derivatives, the compound is classified with several hazards.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |
| Reproductive toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[1] |
| Specific target organ toxicity, repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure[1] |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with these hazards, the following personal protective equipment is essential.[2][3][4][5][6]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn. Double gloving is recommended.[6] Gloves must be disposable, powder-free, and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[4][6] |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Goggles should be worn to protect from splashes.[3] For activities with a higher risk of splashing, a face shield should be worn in combination with goggles.[3][6] |
| Body Protection | Impervious clothing/Long-sleeved gown | A lab coat or a disposable gown designed to resist chemical permeation is required to protect the skin.[1][5] For extensive handling, "bunny suit" coveralls can provide head-to-toe protection.[4] |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or N100 respirator should be used when there is a risk of inhaling airborne powder or aerosols.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[1] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is critical to ensure safety and compliance.
Handling Procedure Workflow:
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling and Disposal Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Put on all required PPE as detailed in the table above.[1]
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
-
-
Handling:
-
Spill Management:
-
In case of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable decontaminating solution.
-
-
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][8]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][8]
-
-
Disposal:
-
All waste, including contaminated PPE and unused material, must be disposed of as hazardous chemical waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or the environment.
-
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pogo.ca [pogo.ca]
- 6. pppmag.com [pppmag.com]
- 7. csun.edu [csun.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
